Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXCRZYBSQHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677772 | |
| Record name | Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2888-09-7 | |
| Record name | Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical properties of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document is structured to deliver not just data, but also the scientific context and methodologies crucial for its practical application in a research and development setting.
Introduction: Understanding the Molecule
This compound (CAS No. 2888-09-7) is a multifaceted organic molecule. Its structure, featuring a benzene ring substituted with hydroxyl, methoxy, nitro, and methyl ester functional groups, makes it a valuable intermediate in the synthesis of more complex chemical entities. The interplay of these electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, methyl ester) groups on the aromatic ring creates a unique electronic environment that influences its reactivity and physical characteristics.
A thorough understanding of its physical properties is paramount for its effective use in drug design, synthesis optimization, and formulation development. These properties dictate its behavior in different solvents, its melting and boiling characteristics for purification and reaction setup, and its spectral fingerprint for identification and quality control.
Chemical Structure and Molecular Properties
The foundational properties of a molecule are derived from its structure.
Figure 1: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 2888-09-7 | Chemical Suppliers[1][2][3] |
| Molecular Formula | C₉H₉NO₆ | ChemBK[4] |
| Molecular Weight | 227.17 g/mol | ChemBK[4] |
Physicochemical Properties: An Experimental Perspective
The macroscopic properties of a compound are a direct consequence of its molecular structure and intermolecular forces. The data presented here is based on available information from chemical suppliers, as a primary peer-reviewed source with comprehensive experimental characterization has not been identified in the literature.
Table 2: Physical Properties of this compound
| Property | Value | Comments and Experimental Considerations |
| Melting Point | ~99-100 °C | This value, reported by a chemical supplier, suggests the compound is a solid at room temperature.[4] The presence of hydrogen bonding (from the hydroxyl group) and dipole-dipole interactions (from the nitro and ester groups) contribute to a relatively high melting point for a molecule of this size. |
| Boiling Point | ~305 °C | This is a high boiling point, indicative of strong intermolecular forces and a relatively low vapor pressure.[4] Experimental determination would likely require vacuum distillation to prevent decomposition. |
| Appearance | Colorless to slightly yellow crystalline powder | The color may be attributed to the presence of the nitroaromatic chromophore.[4] |
| Solubility | Soluble in ether, chlorinated methane, and alcohol solvents; slightly soluble in water. | The solubility profile is consistent with a molecule possessing both polar (hydroxyl, nitro, ester) and nonpolar (aromatic ring, methyl groups) regions.[4] The hydroxyl group can engage in hydrogen bonding with protic solvents, while the overall organic character allows for solubility in less polar organic solvents. |
It is crucial for researchers to experimentally verify these properties using standard analytical techniques, as the data is not from a peer-reviewed source.
Methodologies for Experimental Determination of Physical Properties
To ensure scientific integrity, the physical properties of this compound should be determined experimentally. Below are standard protocols for these measurements.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range (<2 °C) is indicative of high purity.
Sources
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: Structure, Synthesis, and Characterization
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the aromatic compound Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. While specific literature on this exact isomer is limited, its structural motifs are prevalent in pharmacologically active molecules. This document, therefore, synthesizes information from foundational chemical principles and data from analogous compounds to provide a robust guide to its properties, synthesis, and potential applications.
Molecular Structure and Physicochemical Properties
The functionality of a molecule is intrinsically linked to its structure. This compound is a polysubstituted benzene derivative featuring a carefully arranged array of functional groups that dictate its reactivity and potential utility.
Chemical Formula and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 2-Hydroxy-5-methoxy-3-nitrobenzoic acid methyl ester
The structure incorporates a phenolic hydroxyl group, a methoxy ether, a nitro group, and a methyl ester. The ortho-hydroxyl and meta-nitro groups relative to the ester create a specific electronic and steric environment, making it an intriguing building block for targeted synthesis.
Chemical Structure
The spatial arrangement of the functional groups is critical for understanding potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent ester's carbonyl oxygen, which can influence both its physical properties and reactivity.
Sources
An In-Depth Technical Guide to Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, and its potential as a versatile building block in the development of novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, identified by the CAS Number 2888-09-7 , is a nitroaromatic compound featuring a strategically functionalized benzene ring. The presence of hydroxyl, methoxy, and nitro groups, in addition to the methyl ester functionality, imparts a unique electronic and steric profile to the molecule. This distinct arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced reactivity profile that can be exploited for a variety of chemical transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2888-09-7 | [1] |
| Molecular Formula | C₉H₉NO₆ | [1] |
| Molecular Weight | 227.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Powder or liquid (predicted) | [2] |
| Purity | Typically >95% (commercially available) | |
| Storage | Store in a tightly closed container | [2] |
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be conceptualized through the electrophilic nitration of its precursor, methyl 2-hydroxy-5-methoxybenzoate.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of a nitrate source with a strong acid, typically sulfuric acid.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the nitration of substituted phenolic esters and should be optimized for the specific substrate.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-5-methoxybenzoate in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and with extreme caution due to its highly corrosive and exothermic nature.
-
Addition of Nitrating Agent: Using a dropping funnel, add the prepared nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch) of the ester, nitro (N-O asymmetric and symmetric stretches), and aromatic (C-H and C=C stretches) functional groups.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 227.17 g/mol .
Applications in Drug Discovery and Development
Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The nitro group serves as a versatile functional handle that can be readily reduced to an amino group, opening up pathways for the construction of diverse heterocyclic systems and other functionalized molecules.
Caption: Role as a precursor in the synthesis of bioactive molecules.
The resulting aminobenzoate derivative is a key building block for the synthesis of various heterocyclic scaffolds that are prevalent in many biologically active compounds. For instance, condensation of the amino group with appropriate reagents can lead to the formation of benzimidazoles, quinolines, and other ring systems that are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the generation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound is not widely published, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for researchers in the field.
References
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Unlocking the Potential of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – January 19, 2026 – As the landscape of drug discovery and development continues to evolve, the exploration of novel chemical entities with therapeutic potential is paramount. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, focusing on the untapped research avenues for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This document provides a comprehensive overview of its synthesis, potential biological activities, and detailed experimental protocols to facilitate further investigation into its promising, yet underexplored, properties.
Introduction: The Scientific Case for this compound
This compound (MHMN) is a substituted aromatic compound belonging to the nitrobenzoate class of molecules. Its structure, characterized by a hydroxyl, a methoxy, and a nitro group on a benzoate backbone, presents a unique electronic and steric environment that suggests a rich potential for biological activity. While direct research on MHMN is limited, the well-documented pharmacological profiles of structurally related nitroaromatic and salicylate compounds provide a strong rationale for its investigation as a novel therapeutic agent. Nitroaromatic compounds have been explored for their anticancer and antimicrobial properties, often acting through mechanisms involving bioreduction and the generation of reactive nitrogen species.[1][2] Similarly, salicylate derivatives are renowned for their anti-inflammatory effects. The presence of a methoxy group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]
This guide will illuminate potential research directions for MHMN, providing the necessary technical details to empower researchers to unlock its full therapeutic potential.
Foundational Knowledge: Synthesis and Characterization
A robust and reproducible synthetic route is the cornerstone of any chemical biology investigation. Based on established methods for the synthesis of analogous nitroaromatic compounds, a plausible and efficient synthesis of MHMN can be proposed starting from commercially available precursors.[4][5][6]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from methyl 2-hydroxy-5-methoxybenzoate.
Caption: Proposed synthetic route for MHMN.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution and Cooling: In a round-bottom flask, dissolve Methyl 2-hydroxy-5-methoxybenzoate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath with constant stirring.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C. The addition should be completed over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Distinct signals for aromatic protons, methoxy protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.[7] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons (with shifts influenced by the substituents), and the methoxy carbon.[7] |
| FT-IR | Characteristic absorption bands for the hydroxyl (O-H) group (broad), carbonyl (C=O) group of the ester, nitro (N-O) group (asymmetric and symmetric stretching), and C-O stretching of the ether and ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₉NO₆. Fragmentation patterns may involve the loss of the methoxy group, nitro group, and the ester moiety.[7] |
Potential Research Area 1: Anticancer Activity
The presence of the nitroaromatic scaffold in MHMN is a strong indicator of potential anticancer activity.[8][9][10] Nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments to form reactive species that can induce DNA damage and apoptosis.
Proposed Mechanism of Action
Caption: Hypothetical anticancer mechanism of MHMN.
In Vitro Evaluation of Anticancer Activity: Experimental Protocol
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.
MTT Assay for Cell Viability:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MHMN (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Research Area 2: Antimicrobial and Antifungal Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the intracellular reduction of the nitro group to produce cytotoxic radicals.[1][2] The methoxy substituent can also influence the compound's lipophilicity and ability to penetrate microbial cell walls.[3]
Proposed Mechanism of Action
Caption: Postulated antimicrobial mechanism of MHMN.
Evaluation of Antimicrobial Activity: Experimental Protocol
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of MHMN in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The research avenues outlined in this guide represent the initial steps in a comprehensive investigation of this compound. Further studies could delve into:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of MHMN analogs to identify key structural features for enhanced activity and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of MHMN in animal models of cancer or infectious diseases.
-
Mechanism of Action Elucidation: Employing advanced techniques such as transcriptomics and proteomics to identify the specific molecular targets and pathways affected by MHMN.
-
Formulation and Drug Delivery: Developing suitable formulations to improve the bioavailability and therapeutic index of MHMN.
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Literature review on the synthesis of substituted nitrobenzoates
An In-depth Technical Guide to the Synthesis of Substituted Nitrobenzoates
This guide offers a comprehensive exploration of the synthetic methodologies for preparing substituted nitrobenzoates, compounds of significant interest to researchers, scientists, and professionals in drug development due to their roles as key intermediates and bioactive molecules.[1] We will delve into the core synthetic strategies, providing not just procedural steps but also the underlying chemical principles and rationale that govern the choice of a particular method. This document is structured to provide both foundational knowledge and field-proven insights into the synthesis and characterization of this important class of molecules.
Introduction: The Significance of Substituted Nitrobenzoates
Substituted nitrobenzoates are aromatic esters containing both a nitro (-NO₂) group and an ester (-COOR) group attached to a benzene ring. The positions of these substituents and the nature of the alkyl/aryl group of the ester can be tailored to create a vast library of compounds. These molecules serve as versatile building blocks in organic synthesis. For instance, the nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives such as aminobenzoates, which are themselves precursors to pharmaceuticals like anesthetics and anti-arrhythmic drugs.[2] Furthermore, nitroaromatic compounds are foundational in the synthesis of dyes, polymers, and agrochemicals.[1] This guide focuses on the primary methods for their synthesis, emphasizing practical, reliable, and well-documented protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted nitrobenzoates can be broadly approached from two distinct starting points: the esterification of a pre-existing nitrobenzoic acid or the nitration of a pre-existing benzoate ester. The choice between these routes is dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of other functional groups on the aromatic ring.
Caption: Core synthetic pathways to substituted nitrobenzoates.
Strategy 1: Esterification of Substituted Nitrobenzoic Acids
This is the most direct and widely employed strategy, starting from a commercially available or previously synthesized nitro-substituted benzoic acid. The primary challenge is the conversion of the carboxylic acid group to an ester, for which several robust methods exist.
Fischer-Speier Esterification: The Workhorse Method
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is a reversible equilibrium-driven process, making it essential to implement strategies that shift the equilibrium toward the product ester.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is crucial. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]
-
Excess Alcohol: The reaction is typically performed using a large excess of the alcohol, which often serves as the solvent. According to Le Chatelier's principle, increasing the concentration of a reactant (the alcohol) drives the equilibrium towards the products.
-
Water Removal: Water is a byproduct of the reaction. Its removal, often by azeotropic distillation with a solvent like toluene, can also be used to drive the reaction to completion.[5]
Caption: Simplified mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 4-Nitrobenzoate [6][7]
-
Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 4-nitrobenzoic acid in absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product, ethyl 4-nitrobenzoate, will often precipitate as a solid.
-
Isolation: Collect the solid product by suction filtration. Wash the crude product with cold water, followed by a cold dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 4-nitrobenzoate.[6]
| Parameter | Value | Reference |
| Starting Material | 4-Nitrobenzoic Acid | [6] |
| Reagents | Ethanol, H₂SO₄ (cat.) | [6][7] |
| Reaction Time | 2-4 hours (reflux) | [6] |
| Typical Yield | 75-98% | [6] |
Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion
The Mitsunobu reaction provides a powerful alternative for esterification under mild, neutral conditions, making it ideal for substrates that are sensitive to strong acids.[8][9] It operates via a redox mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).
Causality Behind Experimental Choices:
-
Why use it? This method is chosen for acid-sensitive substrates or when a stereochemical inversion is required at a chiral secondary alcohol center.[10][11] The reaction proceeds via an SN2 mechanism, leading to a predictable inversion of configuration.
-
Reagent Stoichiometry: The reaction requires stoichiometric amounts of the phosphine and azodicarboxylate, which generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazide). This can complicate purification, especially on a large scale, which is a significant drawback compared to the catalytic Fischer-Speier method.[8]
Caption: Catalytic cycle of the Mitsunobu esterification.
Experimental Protocol: Synthesis of (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate [11]
-
Setup: In a three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve the alcohol (e.g., (-)-menthol), 4-nitrobenzoic acid (approx. 4 eq), and triphenylphosphine (approx. 4 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Immerse the flask in an ice bath to cool the solution.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) (approx. 4 eq) dropwise, ensuring the internal temperature is maintained below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting residue contains the desired ester along with triphenylphosphine oxide and the hydrazide byproduct. Purify the crude product using flash column chromatography to isolate the pure nitrobenzoate ester.
Steglich Esterification: Carbodiimide-Mediated Coupling
The Steglich esterification is another mild method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid.[12] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for an efficient reaction.[13]
Causality Behind Experimental Choices:
-
Why use it? This method is particularly useful for synthesizing esters from sterically hindered alcohols or acid-labile substrates.[13] It avoids the harsh conditions of Fischer esterification and the redox nature of the Mitsunobu reaction.
-
Role of DCC/DIC: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid.[14]
-
Role of DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic step prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[13][14]
-
Byproduct: The reaction produces a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration.[12]
Caption: Key intermediates in the Steglich esterification.
Strategy 2: Nitration of Substituted Benzoate Esters
This approach involves introducing the nitro group onto a pre-existing benzoate ester via electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent. Therefore, this method is primarily used for the synthesis of meta-nitrobenzoates.[15][16][17]
Causality Behind Experimental Choices:
-
Nitrating Agent: The electrophile is the nitronium ion (NO₂⁺), which is generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, almost always concentrated sulfuric acid (H₂SO₄).[18]
-
Directing Effects: The electron-withdrawing nature of the ester group deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group to the meta position.[18]
-
Temperature Control: The reaction is highly exothermic. Careful temperature control, typically between 5-15°C, is critical. If the temperature is too high, the yield decreases, and the formation of dinitrated byproducts and oxidation products increases.[19]
Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate [15][19][20]
-
Setup: Place methyl benzoate in a conical flask. Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and with constant swirling, add concentrated sulfuric acid. Keep the mixture cool.
-
Nitrating Mixture: In a separate test tube, carefully prepare the nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Reaction: Using a dropping pipette, add the nitrating mixture to the methyl benzoate/sulfuric acid solution very slowly over about 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.[17][19]
-
Quenching: After the addition is complete, allow the flask to stand at room temperature for 15 minutes. Then, carefully pour the reaction mixture onto a beaker of crushed ice. The product will solidify.
-
Isolation: Allow the ice to melt, then collect the solid product by suction filtration and wash it with ice-cold water.
-
Purification: The crude methyl 3-nitrobenzoate can be purified by recrystallization from methanol or an ethanol/water mixture.[15]
| Parameter | Value | Reference |
| Starting Material | Methyl Benzoate | [15][19] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [15][18][19] |
| Reaction Temperature | 5-15°C | [19] |
| Typical Yield | 81-85% | [19] |
Characterization of Substituted Nitrobenzoates
Once synthesized and purified, the identity and purity of the substituted nitrobenzoate must be confirmed. A combination of spectroscopic methods and physical property measurements is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern (ortho, meta, or para). The presence of the ester alkyl group will also be evident (e.g., a singlet around 3.9 ppm for a methyl ester).[18][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include a strong C=O stretch for the ester (around 1725 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹), and a C-O stretch for the ester (around 1280 cm⁻¹).[20][22]
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity for solid products.[6][20]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the molecular formula.
Conclusion
The synthesis of substituted nitrobenzoates is a well-established field with several reliable and versatile methodologies at the disposal of the modern chemist. The classical Fischer-Speier esterification remains a cost-effective and high-yielding choice for robust substrates, while the Mitsunobu and Steglich reactions offer milder alternatives for more complex and sensitive molecules. Alternatively, the direct nitration of benzoate esters provides an efficient route to meta-substituted products. The optimal synthetic strategy depends on a careful consideration of starting material availability, desired substitution pattern, substrate sensitivity, and scalability. By understanding the mechanisms and key experimental parameters outlined in this guide, researchers can confidently select and execute the most appropriate method for their specific synthetic goals.
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Navigating the Synthesis and Handling of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, nitroaromatic compounds hold a significant, albeit complex, position. While integral to the development of new therapeutic agents, their inherent reactivity and potential toxicity necessitate a robust understanding of their safe handling and management.[1][2] This guide provides an in-depth technical overview of the safety and handling precautions for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a compound of interest in medicinal chemistry.
Compound Profile and Hazard Identification
This compound is a substituted aromatic compound. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and toxicological profile.[1]
Table 1: Chemical and Physical Properties (Predicted and from Related Compounds)
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | N/A |
| Molecular Weight | 227.17 g/mol | [5] |
| Appearance | Expected to be a solid, potentially a yellow or light-colored powder | [3] |
| Melting Point | Data not available; related compounds have melting points ranging from 60-134°C | [6] |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | N/A |
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][7]
-
Acute Toxicity (Oral): Some related nitroaromatic compounds are classified as harmful if swallowed.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Sensitization: May cause skin sensitization upon repeated contact.
The causality behind these hazards lies in the electrophilic nature of the nitroaromatic ring system, which can lead to covalent interactions with biological macromolecules.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when handling this compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[8]
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.[7]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Container: Keep the container tightly closed.[7]
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Emergency Procedures
A clear and practiced emergency response plan is crucial.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. | [3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [3] |
Spill and Leak Procedures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.[1]
-
Waste Disposal
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Disposal Method: The recommended method for the disposal of nitroaromatic compounds is through a licensed professional waste disposal service, typically involving high-temperature incineration.[1]
-
Environmental Release: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1]
Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[3]
Conclusion
While this compound presents potential hazards, a thorough understanding of its properties and the implementation of robust safety protocols can ensure its safe handling in a research and development setting. By adhering to the principles of hazard identification, exposure control, and emergency preparedness, scientists can mitigate the risks and continue their vital work in advancing pharmaceutical science.
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Discovery and history of nitrated salicylic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Nitrated Salicylic Acid Derivatives
Introduction: From Willow Bark to Targeted Therapeutics
The journey of salicylic acid from its origins as a folk remedy derived from willow bark to a cornerstone of modern pharmacology is a testament to centuries of scientific inquiry. Its primary active metabolite, salicylic acid, and its famed derivative, acetylsalicylic acid (aspirin), laid the foundation for the non-steroidal anti-inflammatory drug (NSAID) class. However, the inherent gastrointestinal toxicity of these early compounds spurred a relentless search for derivatives with improved safety profiles and targeted efficacy. This pursuit led researchers down a path of chemical modification, with nitration emerging as a key strategy. The introduction of nitro (-NO₂) and amino (-NH₂) groups onto the salicylic acid scaffold gave rise to a new class of molecules with profound implications, initially for inflammatory bowel disease (IBD) and later for infectious diseases. This guide provides a comprehensive exploration of the discovery and history of these derivatives, tracing their evolution from a serendipitous clinical observation to rationally designed prodrugs and novel antimicrobial agents.
The Serendipitous Progenitor: The Story of Sulfasalazine
The narrative of nitrated salicylic acid derivatives begins not with a nitration, but with an inspired chemical linkage. In the late 1930s, Swedish physician Dr. Nanna Svartz, noting the clinical overlap between rheumatoid arthritis and ulcerative colitis, hypothesized a common infectious etiology.[1][2][3] She theorized that a drug combining antimicrobial and anti-inflammatory properties would be effective. Collaborating with the Pharmacia company, she developed sulfasalazine (brand name Salazopyrin), a molecule linking the antibacterial sulfonamide, sulfapyridine, to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][4]
The clinical success of sulfasalazine in treating ulcerative colitis was a landmark achievement.[5] For decades, it was the primary treatment, although its use was often limited by side effects such as nausea, headache, and in rare cases, agranulocytosis, which were largely attributed to the sulfapyridine moiety.[4] The true breakthrough came with the elucidation of its metabolism. Researchers discovered that when sulfasalazine reaches the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the two constituent molecules: sulfapyridine and 5-ASA.[1] Subsequent studies confirmed that 5-ASA was the primary therapeutically active component responsible for the anti-inflammatory effects in the colon, while the sulfapyridine acted merely as a carrier molecule to prevent premature absorption in the upper gastrointestinal tract.[1][6] This pivotal discovery shifted the entire paradigm of drug development for IBD.
Unveiling the Active Moiety: 5-Aminosalicylic Acid (Mesalazine)
The identification of 5-aminosalicylic acid (5-ASA), also known as mesalazine, as the active moiety of sulfasalazine catalyzed a new wave of innovation.[7] The primary challenge was to deliver 5-ASA to the colon, its site of action, without the problematic sulfapyridine carrier.[5][6] This led to two main strategies: developing sophisticated controlled-release formulations and designing novel prodrugs that would remain intact until reaching the large intestine.[5][8]
Mechanism of Action of 5-ASA
The therapeutic effects of 5-ASA are multifactorial, targeting several key inflammatory pathways locally within the colonic mucosa.[7][9][10] While the exact mechanism is still under investigation, it is understood to involve:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA blocks the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for converting arachidonic acid into prostaglandins and leukotrienes, respectively.[11][12][13][14] These molecules are potent mediators of inflammation, pain, and swelling.[11]
-
Scavenging of Reactive Oxygen Species (ROS): Inflammatory processes generate harmful free radicals. 5-ASA acts as a potent ROS scavenger, mitigating oxidative stress and cellular damage in the intestinal lining.[15][16]
-
Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.[11]
Targeted Delivery: The Azo-Bond Prodrugs
Leveraging the discovery of bacterial azoreductase in the colon, a new generation of 5-ASA prodrugs was developed. These molecules used the same azo-bond strategy as sulfasalazine but replaced the sulfapyridine carrier with moieties that were either therapeutically active themselves or inert, thereby minimizing side effects.
Olsalazine: A Dimer of 5-ASA
A particularly elegant approach was the creation of Olsalazine , which consists of two 5-ASA molecules linked to each other by an azo bond.[1][14] This design effectively makes 5-ASA its own carrier molecule. Olsalazine passes through the stomach and small intestine unabsorbed before being cleaved by colonic bacteria to release two active 5-ASA molecules directly at the site of inflammation.[13][17] While effective, its clinical use has sometimes been limited by a side effect of secretory diarrhea.[5] Olsalazine received FDA approval in 1990.[14]
Balsalazide: An Inert Carrier Approach
Balsalazide represents a further refinement of the prodrug concept. In this molecule, 5-ASA is linked via an azo bond to 4-aminobenzoyl-β-alanine, a carrier molecule that is minimally absorbed and largely inert.[9][18] This design successfully delivers mesalazine to the colon for local action while avoiding the systemic side effects associated with sulfapyridine.[11][12]
A New Direction: Nitazoxanide and Antimicrobial Applications
While the primary focus of salicylic acid derivatives was anti-inflammatory action, a separate line of research led to the development of Nitazoxanide , a potent broad-spectrum antimicrobial agent.[19] Nitazoxanide is a nitrothiazole derivative of salicylic acid, specifically 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.[20]
Initially developed for its activity against intestinal parasites like Cryptosporidium parvum, its mechanism is fundamentally different from that of the aminosalicylates.[21] Nitazoxanide's activity relies on the reduction of its nitro group by anaerobic organisms. This process leads to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[19] By interfering with this pathway, Nitazoxanide effectively disrupts the organism's ability to produce energy.[19]
Experimental Protocol: Synthesis of Nitazoxanide
The synthesis of Nitazoxanide is typically achieved through the condensation of an activated acetylsalicylic acid derivative with 2-amino-5-nitrothiazole.[20][21]
Objective: To synthesize 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide (Nitazoxanide).
Materials:
-
Acetylsalicylic acid
-
Thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) / 4-dimethylaminopyridine (DMAP)[22]
-
2-amino-5-nitrothiazole
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)[22][23]
-
Acid acceptor/catalyst (e.g., Triethylamine, Pyridine)[21]
Methodology (Amidation via Acyl Chloride):
-
Activation of Acetylsalicylic Acid: Acetylsalicylic acid is converted to its more reactive acyl chloride derivative, o-acetylsalicyloyl chloride. This is achieved by refluxing acetylsalicylic acid with an excess of thionyl chloride (e.g., a 1.3:1 molar ratio) at approximately 70°C until the evolution of HCl and SO₂ gases ceases.[21] The excess thionyl chloride is then removed under reduced pressure.
-
Amidation Reaction: The synthesized o-acetylsalicyloyl chloride is dissolved in an anhydrous solvent like dichloromethane.[23]
-
To this solution, 2-amino-5-nitrothiazole is added (e.g., a 1.4:1 molar ratio of starting acetylsalicylic acid to the amine).[21]
-
The mixture is stirred, and an acid acceptor such as triethylamine is added dropwise to neutralize the HCl formed during the reaction.[23]
-
The reaction is maintained at a controlled temperature (e.g., 40-50°C) for several hours (typically 2-3 hours) to ensure completion.[21][23]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and water is added to precipitate the crude product and dissolve any amine hydrochloride salts.[23]
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude Nitazoxanide is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a light yellow solid.[20]
Modern Research and Future Outlook
Research into nitrated salicylic acid derivatives continues to expand. Scientists are exploring new substitutions on the salicylic acid ring to enhance specific biological activities. Studies have synthesized and evaluated series of salicylanilides with nitro groups, demonstrating promising activity against Mycobacterium tuberculosis and various bacterial strains, including MRSA.[24][25] Another innovative area is the development of nitric oxide (NO)-donating derivatives of aspirin (NO-aspirin).[26] These compounds are designed to release NO, a molecule with gastroprotective effects, with the goal of creating safer NSAIDs that mitigate the risk of gastric ulcers.[26]
Conclusion
The history of nitrated and aminated salicylic acid derivatives is a compelling journey from a single, serendipitous clinical success to a diverse class of rationally designed therapeutics. The initial discovery of sulfasalazine and the subsequent identification of 5-ASA as its active core revolutionized the treatment of inflammatory bowel disease, spawning clever prodrug strategies like olsalazine and balsalazide that deliver targeted anti-inflammatory action to the colon. Concurrently, a different path of chemical exploration led to Nitazoxanide, demonstrating that the salicylic acid scaffold could be adapted for entirely different therapeutic purposes, in this case, broad-spectrum antimicrobial activity. As research continues to uncover the vast potential of these modified molecules, the legacy of salicylic acid is not only preserved but continually and impressively expanded.
References
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- Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry; Vol. 23, No. 9, 3819-3823.
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Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Abstract & Introduction
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its polysubstituted benzene ring, featuring hydroxyl, methoxy, nitro, and methyl ester groups, makes it a versatile intermediate for the synthesis of complex molecular architectures, including heterocyclic compounds and novel pharmaceutical agents. The strategic placement of the nitro group, in particular, offers a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse compound libraries.
This document provides a comprehensive, field-tested guide for the synthesis of this compound. The protocol is designed for maximum clarity and reproducibility, grounded in established chemical principles. We present a robust two-step synthetic pathway commencing with the readily available 5-methoxysalicylic acid. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical logic.
Overall Synthetic Scheme
The synthesis is executed in two primary stages:
-
Fischer Esterification: Conversion of 5-methoxysalicylic acid to its corresponding methyl ester, Methyl 2-hydroxy-5-methoxybenzoate.
-
Regioselective Aromatic Nitration: Introduction of a nitro group at the C-3 position of the aromatic ring to yield the target compound.
Figure 1: Two-step synthesis of this compound.
Mechanistic Rationale & Scientific Principles
Part A: Fischer Esterification of 5-Methoxysalicylic Acid
The initial step employs a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In this protocol, methanol serves as both the reactant and the solvent, driven by a strong acid catalyst (concentrated HCl or H2SO4).
Causality of Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: Using methanol as the solvent ensures a large molar excess, shifting the reaction equilibrium towards the product side (the ester), in accordance with Le Châtelier's principle. This is a common strategy to drive reversible esterification reactions to completion.[1]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The condenser prevents the loss of volatile methanol during the heating period.[1][2]
Part B: Regioselective Electrophilic Nitration
The second step is an electrophilic aromatic substitution, a cornerstone reaction in organic synthesis. The success of this step hinges on controlling the regioselectivity—the specific position at which the electrophile (the nitronium ion, NO₂⁺) adds to the benzene ring.
The substitution pattern on the intermediate, Methyl 2-hydroxy-5-methoxybenzoate, dictates the outcome:
-
-OH (Hydroxyl) Group: A powerful activating group and ortho-, para-director.
-
-OCH₃ (Methoxy) Group: A strong activating group and ortho-, para-director.
-
-COOCH₃ (Methyl Ester) Group: A moderately deactivating group and meta-director.
The directing effects of these substituents synergistically favor substitution at the C-3 position, which is ortho to the highly activating hydroxyl group and meta to the deactivating ester group.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid in acetic acid is employed. This system is often preferred over the more aggressive nitric acid/sulfuric acid mixture as it can provide better selectivity and a safer reaction profile, minimizing oxidation and dinitration byproducts.[3][4][5]
-
Low Temperature Control (0-5 °C): Nitration reactions are highly exothermic. Maintaining a low temperature is critical to prevent runaway reactions and to minimize the formation of undesired side products.[6][7] Dropwise addition of the nitrating agent ensures the heat generated can be effectively dissipated.[6]
Materials, Reagents, and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 5-Methoxysalicylic Acid | C₈H₈O₄ | 168.15 | 2612-02-4 | Purity ≥ 98% |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | ACS Grade or higher |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% solution |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 7697-37-2 | ~70% solution |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Equipment | ||||
| Round-bottom flasks | 250 mL, 500 mL | |||
| Reflux condenser | ||||
| Magnetic stirrer & stir bars | ||||
| Heating mantle | ||||
| Ice bath | ||||
| Dropping funnel | ||||
| Büchner funnel & filter flask | ||||
| Rotary evaporator |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate (Intermediate)
This protocol is adapted from established Fischer esterification procedures.[8]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 5-methoxysalicylic acid (33.6 g, 0.2 mol) and methanol (280 mL).
-
Acid Catalyst Addition: While stirring, carefully add concentrated hydrochloric acid (19 mL) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux using a heating mantle for 48 hours. The solid should dissolve as the reaction progresses.
-
Cooling and Neutralization: After 48 hours, cool the mixture to room temperature. Carefully add solid potassium carbonate in small portions until effervescence ceases and the solution is neutral to pH paper. This step neutralizes the excess HCl catalyst.
-
Solvent Removal: Remove the methanol using a rotary evaporator to obtain an oily residue.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it with two portions of 10% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid, followed by one portion of brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 2-hydroxy-5-methoxybenzoate as an oil. The product should be sufficiently pure for the next step.
Protocol 2: Synthesis of this compound
This protocol is a validated procedure based on analogous nitrations of substituted phenols.[6][7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Methyl 2-hydroxy-5-methoxybenzoate (18.2 g, 0.1 mol) from the previous step in glacial acetic acid (100 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
Nitrating Agent Addition: In a separate beaker, prepare the nitrating agent by carefully adding concentrated nitric acid (7.5 mL, ~0.12 mol) to 20 mL of cold glacial acetic acid. Transfer this mixture to a dropping funnel.
-
Controlled Nitration: Add the nitrating mixture dropwise to the cooled solution of the ester over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Product Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow solid should precipitate.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final product, this compound.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Acid Handling: Concentrated hydrochloric, nitric, and glacial acetic acids are highly corrosive. Handle them exclusively within a chemical fume hood.
-
Exothermic Reaction: The nitration step is exothermic and can proceed uncontrollably if the temperature is not managed. Ensure an efficient ice bath is prepared and ready before starting the addition of the nitrating agent.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.
References
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Kulkarni, A. A., et al. (2008). Continuous Flow Nitration of Salicylic Acid. Organic Process Research & Development. Available at: [Link]
- Hirwe, N. W., & Gavanker, K. D. (1937). Derivatives of Salicylic Acid. Part XII. Nitro-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A.
-
Andreozzi, R., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. ResearchGate. Available at: [Link]
-
Andreozzi, R., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development. Available at: [Link]
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Andreozzi, R., et al. (2006). Figure 3. Concentration profiles in the nitration of salicylic acid... ResearchGate. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Available at: [Link]
- ChemBK. (2024). 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene.
- PrepChem. (n.d.).
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- Saleem, D. (2021).
- Supporting Inform
- CymitQuimica. (n.d.).
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- DARKBLADE48. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. PubChem. Available at: [Link]
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High-Purity Isolation of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: A Column Chromatography Protocol
An Application Note for Drug Development Professionals
Abstract
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification is a critical step that dictates the purity and yield of subsequent products. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We delve into the causality behind experimental choices, from solvent system optimization via Thin-Layer Chromatography (TLC) to the specifics of column packing and elution. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and reproducibility.
Introduction and Physicochemical Profile
The purification of substituted nitroaromatic compounds often presents challenges due to the presence of isomeric byproducts and unreacted starting materials. Column chromatography is a powerful technique for such separations, leveraging subtle differences in the polarity of mixture components.[1][2] The target compound, this compound, possesses multiple functional groups (hydroxyl, methoxy, nitro, and methyl ester) that contribute to its overall polarity. Understanding its physicochemical properties is paramount for developing an effective purification strategy.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₈H₇NO₅ | PubChem[3] |
| Molecular Weight | 197.14 g/mol | PubChem[3] |
| Appearance | Colorless to slightly yellow crystalline powder | ChemBK[4] |
| XLogP3 (Polarity Index) | 1.9 | PubChem[3] |
The XLogP3 value of 1.9 suggests the compound is of intermediate polarity. This insight is crucial, indicating that a binary solvent system of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) will likely provide the best separation.[5][6]
Principle of Separation
This protocol utilizes normal-phase column chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase (eluent) is less polar.[1] The separation mechanism relies on the differential adsorption of compounds onto the silica surface.
-
Highly Polar Compounds: (e.g., phenolic starting materials, di-nitro byproducts) will have strong interactions with the silica gel and will elute later.
-
Non-Polar Compounds: (e.g., non-polar impurities) will have weak interactions and will elute quickly.
-
Target Compound: With its intermediate polarity, it will elute between the non-polar and highly polar impurities when an appropriately tuned solvent system is used.[1][2]
Materials and Equipment
| Materials and Reagents | Equipment |
| Crude this compound | Glass chromatography column (2-5 cm diameter) |
| Silica Gel (60-120 mesh or 230-400 mesh for flash) | Fraction collector or test tubes/flasks |
| n-Hexane (ACS Grade or higher) | Rotary Evaporator |
| Ethyl Acetate (ACS Grade or higher) | TLC plates (Silica gel 60 F254) |
| Dichloromethane (optional, for sample loading) | TLC developing tank |
| Glass Wool or Cotton | UV Lamp (254 nm) |
| Sand (acid-washed) | Fume Hood |
| TLC Capillary Spotters | Standard laboratory glassware |
| Personal Protective Equipment (PPE) | Magnetic stirrer and stir bars |
Mandatory Safety Precautions
Aromatic nitro compounds require careful handling due to their potential toxicity and reactivity.[7][8][9]
-
Handling: Always handle this compound and the solvents within a certified chemical fume hood.[9]
-
PPE: Wear chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat.[8]
-
Explosion Risk: Nitroaromatic compounds can be explosive, especially when heated under confinement or mixed with strong oxidizers or bases. Avoid strong heating of the dry material.
-
Waste Disposal: Dispose of all chemical waste, including residual silica gel and solvents, according to institutional and local environmental regulations.[7][9]
Detailed Experimental Protocol
This protocol is divided into two key stages: optimization using TLC and the column chromatography procedure itself.
Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The success of column chromatography is critically dependent on the choice of the mobile phase.[6] TLC is an essential tool for rapidly determining the optimal solvent system.[10][11] The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[10]
Procedure:
-
Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (~0.5 mL) of ethyl acetate or dichloromethane.
-
Spot the TLC Plate: Using a capillary spotter, carefully spot the stock solution onto the baseline of several TLC plates.
-
Test Solvent Systems: Develop each plate in a separate TLC tank containing a different solvent system. Start with a low polarity mixture and gradually increase it.
-
System 1: 10% Ethyl Acetate / 90% Hexane
-
System 2: 20% Ethyl Acetate / 80% Hexane
-
System 3: 30% Ethyl Acetate / 70% Hexane
-
-
Visualize and Calculate Rf: After development, visualize the plates under a UV lamp (254 nm). Circle all visible spots. Calculate the Rf value for your target compound in each system.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the Optimal System: Choose the solvent system that provides an Rf of ~0.3 and shows good separation between the target spot and major impurities. For this compound, a system of 20-30% ethyl acetate in hexane is often a good starting point.[5][12]
Part B: Column Chromatography Purification Workflow
The following workflow diagram illustrates the logical progression of the purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[1]
-
Secure the column vertically in a fume hood. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
-
Column Packing (Wet Slurry Method):
-
In a beaker, weigh the required amount of silica gel.
-
Add the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane) to the silica gel to create a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Crucially, never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the prepared column. This "dry loading" technique often results in sharper bands and better separation than direct liquid application.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the column.
-
Begin elution with a lower polarity solvent system (e.g., 15% EtOAc/Hexane) to first remove any non-polar impurities.
-
Collect the eluent in sequentially labeled test tubes or flasks (e.g., 10-20 mL fractions).
-
Gradually increase the polarity of the eluent (a "gradient elution") by increasing the percentage of ethyl acetate (e.g., to 25%, then 35%). This is done to elute the compound of interest and then any more polar impurities.[6] A stepwise gradient is often sufficient.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.
-
Develop the TLC plate using the same solvent system as the column elution (or slightly more polar to speed up the process).
-
Identify the fractions that contain the pure target compound (single spot at the correct Rf).
-
-
Isolation of Pure Product:
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound. Dry it under a high vacuum to remove residual solvent.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No compounds eluting | Eluent polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[6] |
| All compounds elute together | Eluent polarity is too high. | Restart with a less polar solvent system. Perform more thorough TLC optimization first.[6] |
| Poor separation (streaking bands) | Sample was overloaded; column was packed unevenly (channeling). | Use a larger column or less sample. Repack the column carefully using the slurry method to ensure a homogenous bed. |
| Cracked silica bed | The column ran dry at some point. | This is often unrecoverable. Ensure the solvent level is always kept above the top of the silica bed. |
| Compound won't crystallize after solvent removal | Residual solvent or minor impurities are present. | Try re-dissolving in a minimal amount of a different volatile solvent and re-evaporating. If purity is the issue, recrystallization may be necessary. |
References
- Restek Corporation. (2019-03-29).
- BenchChem. (n.d.). Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.
- National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate.
- Carl ROTH. (n.d.).
- University of Alberta. (n.d.).
- CDN. (n.d.).
- ChemBK. (2024-04-09). 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene.
- Centers for Disease Control and Prevention. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- Chemistry For Everyone. (2025-01-17).
- University of Colorado Boulder. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- New Jersey Department of Health. (2011-08-18).
- Common Organic Chemistry. (n.d.).
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Application Note: High-Purity Recrystallization of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The nitration of methyl 2-hydroxy-5-methoxybenzoate, a common synthetic route, can lead to the formation of several impurities, including regioisomers and dinitrated byproducts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline materials.[1] This application note provides a detailed, field-proven protocol for the recrystallization of this compound to achieve high purity, along with the scientific rationale behind the procedural choices.
Understanding the Matrix: Potential Impurities and their Removal
The primary impurities in crude this compound typically arise from the nitration reaction. These can include:
-
Regioisomers: Nitration of the aromatic ring can occur at different positions, leading to isomeric impurities.
-
Dinitrated Byproducts: Under harsh reaction conditions, a second nitro group can be introduced onto the aromatic ring.
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl 2-hydroxy-5-methoxybenzoate.
-
Oxidation Products: Nitrating conditions can sometimes lead to the formation of colored oxidation byproducts.
Recrystallization is an effective method for removing these impurities because of the differences in their solubility profiles compared to the desired product.[1] By carefully selecting a solvent system, it is possible to create conditions where the target compound is highly soluble at an elevated temperature and poorly soluble at a lower temperature, while the impurities remain in solution or are removed during a hot filtration step.
Solvent Selection: A Rational Approach
The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it should dissolve a large amount when hot and a small amount when cold.[2] For this compound, a polar protic solvent is a logical starting point due to the presence of hydroxyl, nitro, and ester functional groups, which can participate in hydrogen bonding.
Based on the solubility of structurally similar compounds and general principles of "like dissolves like," the following solvents are prime candidates:
-
Methanol: Often a good choice for polar organic compounds.
-
Ethanol: Similar to methanol but with a slightly higher boiling point, which can be advantageous.
-
Isopropanol: Another alcohol with a different solubility profile.
-
Ethanol/Water or Methanol/Water Mixtures: The addition of water as an anti-solvent can significantly decrease the solubility of the compound at lower temperatures, often leading to better crystal formation and higher recovery.
Qualitative Solubility of a Structurally Related Compound
| Solvent | Expected Solubility of this compound | Observed Solubility of Methyl 2-hydroxy-5-methoxybenzoate |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Water | Slightly Soluble | Slightly Soluble |
This table is based on general principles and data for the non-nitrated analogue.
Recrystallization Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point for achieving high-purity this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Visual Workflow of the Recrystallization Process
Caption: A streamlined workflow of the key stages in the recrystallization process.
Detailed Protocol:
-
Solvent Selection and Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and 10 mL of methanol.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add methanol in small portions (1-2 mL at a time) until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.
-
If the solution is colored, it may indicate the presence of oxidation byproducts. In this case, allow the solution to cool slightly, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are any insoluble impurities, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization.
-
Quickly filter the hot solution into the preheated flask. Rationale: This step removes any insoluble impurities and the activated charcoal.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rationale: Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.
-
Wet the filter paper with a small amount of cold methanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold methanol (2-3 mL). Rationale: The cold solvent will wash away any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.
-
Repeat the wash with a small amount of ice-cold deionized water.
-
-
Drying the Crystals:
-
Press the crystals firmly on the filter paper with a clean spatula to remove as much solvent as possible.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
Purity Assessment and Characterization
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for High-Purity Sample |
| Melting Point | Assess purity and identity | A sharp melting point range (e.g., within 1-2 °C) |
| HPLC | Quantify purity and detect impurities | A single major peak with purity >99.5% |
| ¹H NMR | Confirm chemical structure | A spectrum consistent with the expected structure and no significant impurity peaks |
| FTIR | Confirm functional groups | Peaks corresponding to O-H, C=O, N-O, and aromatic C-H stretches |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Oily Precipitate Forms | The compound may be "oiling out" if the solution is cooled too quickly or if the solvent is not ideal. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystals Form | The solution may not be supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If that fails, evaporate some of the solvent to increase the concentration. |
| Low Yield | Too much solvent was used, or the compound is more soluble in the cold solvent than anticipated. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the high-purity recrystallization of this compound. By understanding the nature of potential impurities and applying the principles of rational solvent selection and controlled crystallization, researchers can consistently obtain a product of high purity, which is essential for downstream applications in pharmaceutical development.
References
-
ChemBK. (2024). 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
University of York. (n.d.). Solvent Choice. [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]
- Google Patents. (2016).
-
SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
- Adedeji, J. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 635-653). John Wiley & Sons, Inc.
Sources
Application Notes & Protocols: The Strategic Utility of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in Pharmaceutical Synthesis
Abstract
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique arrangement of functional groups—a hydroxyl, a methoxy, a nitro, and a methyl ester—on a benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of an electron-withdrawing nitro group ortho to the hydroxyl group, and a methoxy group in the para position, modulates the reactivity of the aromatic ring and provides multiple handles for sequential chemical transformations. This document provides a detailed exploration of the physicochemical properties of this intermediate, its core applications in drug synthesis with a focus on the synthesis of Nintedanib precursors, and detailed, field-proven protocols for its key transformations.
Introduction: A Versatile Building Block
In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. This compound emerges as a valuable scaffold due to its inherent structural features. The nitro group, for instance, is not merely a placeholder; it is a gateway to the crucial amino functionality via reduction, a cornerstone of many API syntheses.[1] The adjacent hydroxyl and methyl ester groups offer opportunities for further derivatization, enabling the construction of diverse molecular libraries for drug discovery.
This intermediate's utility is particularly notable in the synthesis of kinase inhibitors, such as Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[2][3] While various synthetic routes to Nintedanib exist, many rely on intermediates with a similar substitution pattern, highlighting the importance of this structural motif.[4][5] This guide will focus on the fundamental transformations of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential.
Physicochemical & Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is critical for its effective and safe use in the laboratory.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | ChemBK[6] |
| Molecular Weight | 227.17 g/mol | Calculated |
| Appearance | Colorless to slightly yellow crystalline powder | ChemBK[6] |
| Melting Point | 99-100 °C | ChemBK[6] |
| Boiling Point | ~305 °C | ChemBK[6] |
| Solubility | Soluble in ether, chloroform, and alcohol solvents; slightly soluble in water. | ChemBK[6] |
| InChIKey | NIBVYEHAFBEVFI-UHFFFAOYSA-N | PubChem[7] |
| SMILES | COC(=O)C1=C(C(=CC=C1)[O-])O | PubChem[7] |
Spectroscopic Data
Safety & Handling
As with any nitroaromatic compound, appropriate safety precautions must be observed.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[9]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[9] Store away from strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10] For skin contact, wash off with soap and plenty of water.[9] If inhaled, move to fresh air.[10]
Core Application: Synthesis of Nintedanib Precursors
A primary application of intermediates like this compound is the synthesis of substituted anilines, which are key components of many kinase inhibitors. The reduction of the nitro group to an amine is a pivotal step. The resulting amino compound can then be further elaborated to construct the final drug molecule.
Key Transformation: Nitro Group Reduction
The conversion of the nitro group to an amine is arguably the most critical reaction for this intermediate. This transformation unlocks the path to a wide array of subsequent reactions, including amide bond formation and cyclization reactions.
Several methods can be employed for this reduction, each with its own advantages in terms of yield, selectivity, and scalability. A common and effective method involves the use of hydrazine hydrate with a catalyst, such as ferric chloride and activated carbon.[11] This method is often preferred in industrial settings due to its efficiency and cost-effectiveness. Another widely used method is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[11]
Below is a diagram illustrating the central role of this compound and its transformation into a key aniline intermediate.
Caption: Synthetic utility of this compound.
Detailed Experimental Protocols
The following protocols are representative of the key transformations involving this compound.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar phenolic compounds.[1][12]
Materials:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Nitric acid (70%)
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round bottom flask, dissolve Methyl 2-hydroxy-5-methoxybenzoate in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Nitrating Agent Addition: In a separate beaker, carefully prepare the nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly with cooling.[1]
-
Nitration Reaction: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the cooled solution of the starting material over 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize side product formation.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of this compound should form.[1]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a product of high purity.
Protocol: Reduction to Methyl 3-amino-2-hydroxy-5-methoxybenzoate
This protocol is based on methods described for the reduction of nitroarenes in the synthesis of Nintedanib intermediates.[11]
Materials:
-
This compound
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Anhydrous ferric chloride (FeCl₃)
-
Activated carbon
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Reaction kettle or round bottom flask with reflux condenser
Procedure:
-
Setup: Charge the reaction vessel with this compound and the chosen solvent (e.g., ethanol).
-
Reagent Addition: Begin stirring the mixture. Once the starting material is dissolved, add hydrazine hydrate, followed by the catalysts: activated carbon and anhydrous ferric chloride.[11]
-
Reaction: Heat the mixture to reflux (around 60-80 °C depending on the solvent) and maintain for several hours (e.g., 6 hours).[11]
-
Monitoring: Monitor the reaction for completion using TLC, observing the disappearance of the starting material spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalysts (activated carbon and iron salts).[11]
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Dry the organic solution with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 3-amino-2-hydroxy-5-methoxybenzoate.[11]
-
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Sources
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- 2. Nintedanib synthesis - chemicalbook [chemicalbook.com]
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- 10. fishersci.se [fishersci.se]
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Application of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in medicinal chemistry
An In-Depth Guide to the Application of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
This compound is a highly functionalized aromatic compound poised as a valuable building block in the landscape of medicinal chemistry. Its structure is characterized by a salicylic acid methyl ester core, substituted with both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it an attractive starting point for the synthesis of complex molecular architectures and pharmaceutically relevant substances.[1][2] While direct biological applications of this specific molecule are not extensively documented, its true potential lies in its role as a versatile chemical intermediate for constructing novel therapeutics, particularly in the realm of oncology.
The strategic placement of the nitro group is paramount. It serves not only as a powerful modulator of the electronic properties of the aromatic ring but, more importantly, as a synthetic handle that can be readily transformed into an amino group.[3] This conversion unlocks a gateway to a vast array of chemical transformations, enabling the construction of diverse heterocyclic systems that form the core of many modern drugs.[1] This guide will provide a detailed exploration of its synthetic utility, present robust protocols for its preparation and key transformations, and contextualize its potential within contemporary drug discovery programs.
Part 1: Application Notes - A Synthetic Intermediate for Drug Discovery
The primary application of this compound in medicinal chemistry is as a precursor for more complex molecules. The rationale behind its use is rooted in the strategic chemical transformations its functional groups can undergo.
The Nitro Group: A Gateway to Chemical Diversity
The nitro group is the most significant functional moiety for synthetic diversification. Its reduction to a primary amine (aniline derivative) is a fundamental and high-yielding transformation that dramatically expands its synthetic potential. This resulting aminobenzoate is a key precursor for:
-
Heterocyclic Ring Systems: The amine can be used to construct a wide variety of nitrogen-containing heterocycles, which are privileged scaffolds in drug design. For instance, through condensation and cyclization reactions, it can form the core of quinazolines, benzodiazepines, or benzimidazoles. A compelling parallel is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, which utilizes a nitrated benzoate isomer as a key starting material. The synthesis involves nitration, followed by reduction of the nitro group to an amine, which then undergoes cyclization to form the critical quinazolinone core of the drug.[3][4]
-
Amide and Sulfonamide Libraries: The amine readily reacts with activated carboxylic acids or sulfonyl chlorides to generate libraries of amide or sulfonamide derivatives. This is a common strategy in lead optimization to probe the structure-activity relationship (SAR) of a drug candidate.
The Phenolic Core: A Modulator of Physicochemical Properties
The presence of the hydroxyl and methoxy groups on the salicylic acid framework provides additional opportunities for modification and influences the molecule's properties.
-
Analogy to Bioactive Compounds: The core scaffold shares features with other known bioactive molecules. For example, the related compound 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde has demonstrated anti-cancer properties, reportedly by inhibiting protein synthesis and inducing apoptosis.[5] This suggests that the underlying substituted hydroxynitrobenzene framework has intrinsic potential for biological activity, which can be explored through further derivatization.
-
Modulation of Potency and Pharmacokinetics: The phenolic hydroxyl group can be alkylated to generate ethers, which can alter the compound's lipophilicity, cell permeability, and metabolic stability. The methoxy group itself contributes to the electronic nature of the ring and can form important hydrogen bond interactions with biological targets.
Potential Therapeutic Targets
Given the utility of this scaffold in synthesizing heterocyclic cores like quinazolines, derivatives of this compound are logical candidates for development as kinase inhibitors .[6] Kinases are a major class of drug targets in oncology, and many approved inhibitors feature structures accessible from this type of building block.[7] The general approach involves using the aminobenzoate intermediate to construct a core that mimics the hinge-binding region of ATP in the kinase active site.
Part 2: Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis and key transformations of this compound.
Protocol 1: Synthesis via Nitration of Methyl 2-hydroxy-5-methoxybenzoate
This protocol describes the regioselective nitration of the commercially available starting material, Methyl 2-hydroxy-5-methoxybenzoate[8], to yield the title compound. The reaction leverages a standard nitrating mixture while maintaining low temperatures to control the exothermic reaction and prevent the formation of byproducts.[9][10]
Materials & Reagents:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of Methyl 2-hydroxy-5-methoxybenzoate in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of the benzoate over 30-45 minutes. Causality: It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and decomposition.[9] The slow addition ensures proper heat dissipation.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture over a beaker containing 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Isolate the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot methanol to yield this compound as a pure crystalline solid. Dry the product under vacuum.
Data Presentation:
| Parameter | Value | Source/Comment |
| Starting Material | Methyl 2-hydroxy-5-methoxybenzoate | Commercially available[8] |
| Reagents | HNO₃, H₂SO₄, Acetic Acid | Standard nitration conditions[11] |
| Reaction Temperature | 0 - 10 °C | Critical for selectivity[9][10] |
| Typical Yield | 75-85% | Based on analogous reactions |
| Molecular Formula | C₉H₉NO₆ | - |
| Molecular Weight | 227.17 g/mol | - |
| Appearance | Yellow crystalline powder | [12] |
Visualization of Synthetic Workflow:
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. 2888-09-7|Methyl 2-hydroxy-5-methoxy-3-nitrobenzenecarboxylate|BLD Pharm [bldpharm.com]
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- 4. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]
- 12. chembk.com [chembk.com]
Application Note: A Guide to the Electrophilic Nitration of Substituted Methyl Benzoates
Abstract
The electrophilic nitration of aromatic compounds is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] Methyl benzoate and its substituted derivatives serve as common substrates for this transformation, offering a practical platform to study the principles of electrophilic aromatic substitution (EAS). The ester functional group acts as a deactivating, meta-directing substituent, providing a high degree of regioselectivity in the reaction.[2][3][4] This document provides a comprehensive overview of the reaction mechanism, explores the influence of various ring substituents on reactivity and regioselectivity, and details a robust, field-proven protocol for the synthesis and purification of methyl 3-nitrobenzoate.
Introduction: The Significance of Aromatic Nitration
Aromatic nitro compounds are exceptionally versatile synthetic intermediates. The nitro group can be readily reduced to an amine, a gateway functional group for the synthesis of amides, ureas, and sulfonamides, or transformed into other functionalities. The nitration of methyl benzoate, specifically, is a classic and illustrative example of electrophilic aromatic substitution on a deactivated ring system.[2][5] Understanding the mechanistic nuances and substituent effects in this reaction is critical for chemists aiming to design synthetic routes for complex molecules, particularly in drug discovery where precise control over substituent placement is paramount. This guide serves as a practical resource for researchers, providing both the theoretical foundation and a detailed experimental workflow.
The Core Mechanism: Electrophilic Aromatic Substitution
The nitration of methyl benzoate proceeds via a well-established electrophilic aromatic substitution (EAS) pathway. The reaction requires a potent electrophile, which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][2][6]
Generation of the Electrophile: The Nitronium Ion
Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[1][6][7]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and the Sigma Complex
The π-electron system of the methyl benzoate aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]
The Directing Effect of the Methyl Ester Group
The methyl ester group (-COOCH₃) is an electron-withdrawing group (EWG) due to both induction (-I effect) and resonance (-M effect).[2][9] This withdrawal of electron density deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[10]
Crucially, this deactivation is not uniform across all positions. By examining the resonance structures of the sigma complex formed from attack at the ortho, meta, and para positions, we can understand the regioselectivity.
-
Ortho and Para Attack: The resonance structures for ortho and para attack include one highly unstable contributor where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing ester group. This juxtaposition of positive charges is energetically unfavorable.[4]
-
Meta Attack: In contrast, the sigma complex resulting from meta attack distributes the positive charge across three other carbons, avoiding placement on the carbon bearing the ester group. This makes the intermediate for meta substitution significantly more stable than those for ortho or para substitution.[4]
Consequently, the reaction proceeds preferentially at the meta position, yielding methyl 3-nitrobenzoate as the major product.[3][4]
Caption: Reaction mechanism for the electrophilic nitration of methyl benzoate.
Influence of Additional Ring Substituents
When the methyl benzoate starting material contains other substituents, the regiochemical outcome of the nitration is determined by the combined directing effects of both the ester group and the additional substituent. The following table summarizes the directing effects of common functional groups in electrophilic aromatic substitution.
| Substituent Group | Example | Electronic Effect | Activating/Deactivating | Directing Effect |
| Hydroxyl | -OH | +M > -I | Strongly Activating | ortho, para |
| Alkoxy | -OR | +M > -I | Strongly Activating | ortho, para |
| Alkyl | -CH₃, -R | +I | Weakly Activating | ortho, para |
| Halogen | -F, -Cl, -Br | -I > +M | Weakly Deactivating | ortho, para |
| Ester | -COOR | -M, -I | Moderately Deactivating | meta |
| Nitro | -NO₂ | -M, -I | Strongly Deactivating | meta |
| Carbonyl | -COR | -M, -I | Moderately Deactivating | meta |
| Sulfonic Acid | -SO₃H | -M, -I | Strongly Deactivating | meta |
Causality:
-
Activating Groups (ortho, para-directors): These groups donate electron density to the ring, stabilizing the carbocation intermediate, particularly when the attack is at the ortho and para positions.[11][12]
-
Deactivating Groups (meta-directors): These groups withdraw electron density, destabilizing the intermediate. The meta position is favored as it is the "least deactivated" position.[11][13]
-
Halogens: A unique case where the strong inductive effect (-I) deactivates the ring, but the resonance effect (+M) still directs substitution to the ortho and para positions.[14]
When directing groups are in conflict, the most powerfully activating group generally controls the position of substitution.
Detailed Experimental Protocol
This protocol details the nitration of methyl benzoate to form methyl 3-nitrobenzoate on a laboratory scale.
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. They can cause severe chemical burns.[5] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic.[2] Strict temperature control is essential to prevent the formation of byproducts (such as dinitrated products) and to ensure safety.[5][6] An ice bath must be used throughout the addition of the nitrating mixture.
Reagents and Materials
| Reagent | Amount | Molar Eq. | Properties |
| Methyl Benzoate | 2.0 g (1.85 mL) | 1.0 | MW: 136.15 g/mol |
| Conc. Sulfuric Acid (H₂SO₄) | 5.5 mL | - | 98%, corrosive |
| Conc. Nitric Acid (HNO₃) | 1.5 mL | ~1.6 | 70%, corrosive |
| Crushed Ice | ~20 g | - | For workup |
| Methanol | ~10 mL | - | For recrystallization |
Step-by-Step Procedure
-
Substrate Preparation: Weigh 2.0 g of methyl benzoate into a clean, dry 50 mL Erlenmeyer flask.[3] Place a magnetic stir bar in the flask.
-
Initial Cooling: Place the flask in an ice-water bath on a magnetic stir plate. Begin stirring and slowly add 4.0 mL of concentrated sulfuric acid to the methyl benzoate.[3] Allow the mixture to cool for 5-10 minutes until the internal temperature is below 10°C.
-
Preparation of Nitrating Mixture: In a separate dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Caution: Add the sulfuric acid slowly to the nitric acid. Cool this mixture thoroughly in the ice bath.[3]
-
Controlled Addition: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate/sulfuric acid solution over a period of 10-15 minutes.[3] CRITICAL STEP: Monitor the temperature closely and ensure it remains below 15°C (ideally between 5-10°C) throughout the addition.[2][15]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 15-20 minutes with continued stirring to ensure the reaction goes to completion.[3][8]
-
Product Isolation (Workup): Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a 150 mL beaker.[3][8] The crude product, methyl 3-nitrobenzoate, should precipitate as a pale yellow or white solid.
-
Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crude product on the filter with two portions of ice-cold water (~10 mL each) to remove residual acid, followed by one wash with a small amount (~5 mL) of ice-cold methanol to remove the ortho-isomer and other impurities.[6][15]
-
Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry. Determine the mass and calculate the crude yield.
Caption: Experimental workflow for the nitration of methyl benzoate.
Purification by Recrystallization
The crude product can be further purified by recrystallization from methanol to obtain a product with a sharp melting point.
-
Transfer the crude solid to a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold methanol, and dry thoroughly.
Product Characterization
Validation of the product's identity and purity is essential.
-
Melting Point: Pure methyl 3-nitrobenzoate has a reported melting point of 78-80°C.[5] A broad or depressed melting point range indicates the presence of impurities.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (~1720 cm⁻¹).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the product will be more complex than the starting material due to the loss of symmetry. Four distinct signals are expected in the aromatic region, along with a singlet for the methyl ester protons (~3.9 ppm).[1]
-
¹³C NMR: The loss of symmetry results in six distinct signals for the aromatic carbons, in addition to the carbonyl and methyl carbons.[1]
-
References
- Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]
-
Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]
-
University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]
- Google Patents. (n.d.).
-
Sulimoff, N. (2016, January 29). Nitration of Methyl Benzoate. ResearchGate. [Link]
-
Pavia, D. L., et al. (2005). Experiment 43, Nitration of Methyl Benzoate; Report. Introduction to Organic Laboratory Techniques, A Small Scale Approach. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. [Link]
-
YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
Sources
- 1. aiinmr.com [aiinmr.com]
- 2. echemi.com [echemi.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. webassign.net [webassign.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. unwisdom.org [unwisdom.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for Monitoring the Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of the reaction progress in the synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, requires precise control to optimize yield and minimize impurity formation. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation of the starting material, the desired product, and potential byproducts, enabling researchers and process chemists to track the reaction kinetics and make informed decisions for process optimization. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for adapting this method to similar chemical transformations.
Introduction: The "Why" Behind Reaction Monitoring
The synthesis of functionalized aromatic compounds, such as this compound, is a cornerstone of pharmaceutical and fine chemical manufacturing. The introduction of a nitro group onto an aromatic ring, a critical step in the synthesis of many active pharmaceutical ingredients (APIs), can be a challenging transformation. The reaction typically involves the use of strong acids and nitrating agents, which can lead to the formation of multiple isomers and other process-related impurities.[1]
Real-time monitoring of such reactions is not merely a quality control step but a fundamental tool for process understanding and optimization.[2][3] By accurately quantifying the consumption of the starting material and the formation of the product and byproducts over time, chemists can:
-
Determine Reaction Endpoints: Avoid unnecessarily long reaction times, which can lead to degradation of the desired product and the formation of further impurities.
-
Optimize Reaction Parameters: Systematically study the effect of temperature, catalyst loading, and reagent concentration on reaction rate and selectivity.
-
Ensure Process Safety and Consistency: Gain a deeper understanding of the reaction kinetics to prevent runaway reactions and ensure batch-to-batch reproducibility.
-
Facilitate Scale-up: Provide crucial data for the development of robust and scalable manufacturing processes.
This application note provides a scientifically grounded HPLC method to achieve these goals in the synthesis of this compound.
The Synthetic Landscape: Reactants, Product, and Potential Byproducts
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution (nitration) of Methyl 2-hydroxy-5-methoxybenzoate.
Reaction Scheme:
-
Starting Material: Methyl 2-hydroxy-5-methoxybenzoate
-
Reagents: Nitrating agent (e.g., nitric acid), often in the presence of a strong acid catalyst like sulfuric acid.
-
Product: this compound
-
Potential Byproducts:
-
Unreacted starting material.
-
Isomeric dinitro products (e.g., Methyl 2-hydroxy-5-methoxy-3,5-dinitrobenzoate).
-
Other positional isomers of the mononitrated product, although the directing effects of the hydroxyl and methoxy groups favor the desired isomer.
-
Hydrolysis products if reaction conditions are not carefully controlled.
-
A robust analytical method must be able to resolve all these components to provide a clear picture of the reaction progress.
HPLC Method Development: A Rationale-Driven Approach
The development of a stability-indicating HPLC method is crucial for accurately separating the main component from its potential degradation products and impurities.[4][5] The following method was developed based on the physicochemical properties of the analytes, which are all relatively non-polar aromatic compounds.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic analytes. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape, especially for the phenolic hydroxyl group, by suppressing its ionization. This leads to more symmetrical peaks and better reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for the analytes and low viscosity. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting material to the potentially more non-polar dinitro byproducts, within a reasonable timeframe. The gradient is designed to provide good resolution around the main product peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Detection Wavelength | 254 nm | Aromatic compounds with nitro groups typically exhibit strong UV absorbance. 254 nm is a common wavelength for the detection of such compounds and is expected to provide good sensitivity for all components of interest. A UV scan of the product would be recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
Sample Preparation Protocol
Accurate and reproducible sample preparation is critical for reliable reaction monitoring.
Materials:
-
Reaction mixture
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Quenching (if necessary): At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume of cold mobile phase or a suitable solvent to stop the reaction.
-
Dilution: Dilute the quenched sample with a 50:50 mixture of methanol and deionized water to a concentration that is within the linear range of the detector. A dilution factor of 100-1000 is a good starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Injection: Inject the filtered sample into the HPLC system.
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring the reaction progress.
Figure 1: Workflow for HPLC-based reaction monitoring.
Trustworthiness: System Suitability and Validation
To ensure the reliability of the analytical data, system suitability tests should be performed before each batch of samples. This typically involves injecting a standard solution of the product and starting material to check for:
-
Tailing Factor: Should be less than 2 for all peaks of interest, indicating good peak shape.
-
Theoretical Plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks. A resolution of >1.5 is generally considered baseline separation.
-
Reproducibility of Retention Times and Peak Areas: Typically, the relative standard deviation (RSD) should be less than 2%.
For routine use in a regulated environment, the method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.[6]
Conclusion
The HPLC method presented in this application note provides a robust and reliable tool for monitoring the synthesis of this compound. By providing detailed insights into the reaction kinetics, this method empowers researchers and process chemists to optimize reaction conditions, improve product yield and purity, and ensure the development of a safe and scalable manufacturing process. The rationale-driven approach to method development outlined here can be readily adapted for the analysis of other similar chemical transformations.
References
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Mobile Tool for HPLC Reaction Monitoring. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). HPLC Determination of Nitrated Polycyclic Aromatic Hydrocarbons after Their Reduction to Amino Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
PMC - NIH. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Derivatization of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate for biological screening
Application Notes & Protocols
Topic: Derivatization of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate for Biological Screening
Abstract
This compound represents a versatile chemical scaffold, integrating key functional groups—a phenolic hydroxyl, a methyl ester, and an aromatic nitro group—that are amenable to a wide range of chemical modifications. The electronic properties conferred by these substituents make the scaffold an attractive starting point for generating a library of diverse derivatives for biological screening. Substituted nitrobenzoic acids and their esters are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide provides a comprehensive framework for the strategic derivatization of this core molecule and outlines detailed protocols for subsequent biological evaluation. We will explore the chemical logic behind modifying each functional group and provide robust, step-by-step synthetic and screening protocols designed for drug discovery and development professionals.
Molecular Scaffold Analysis and Rationale
The starting compound, this compound, is a highly functionalized benzene ring. The interplay of its substituents dictates its reactivity and potential as a pharmacophore.
-
Phenolic Hydroxyl (-OH): An acidic proton and a site for hydrogen bonding. It can be readily alkylated or acylated to modulate lipophilicity and steric bulk.[3][4]
-
Methyl Ester (-COOCH₃): Can be hydrolyzed to a carboxylic acid, introducing a key acidic center for ionic interactions or further derivatized into amides to enhance metabolic stability.[5][6]
-
Aromatic Nitro (-NO₂): A strong electron-withdrawing group that significantly influences the molecule's electronic profile.[1] It can be reduced to an amine, a fundamental transformation that introduces a basic center and a new vector for chemical diversification.[7][8] The nitro group itself is a known pharmacophore in various antimicrobial and anticancer agents.[9][10]
The strategic derivatization of these three sites allows for a systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Caption: Figure 1: Reactive Sites on the Core Scaffold
Synthetic Derivatization Workflow
The following section details the protocols for modifying the three key functional groups. Each protocol is designed to be self-validating, including checkpoints for reaction monitoring and clear purification steps.
Caption: Figure 2: Synthetic Derivatization Pathways
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
Rationale: Alkylating the phenolic hydroxyl group to form an ether linkage is a fundamental strategy to increase lipophilicity, which can enhance cell membrane permeability. This modification also removes a key hydrogen bond donor, which can significantly alter target binding interactions.[4]
Methodology: Williamson Ether Synthesis
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (approx. 10 mL per 1 g of starting material).
-
Add anhydrous K₂CO₃ (2.0 eq). The base deprotonates the phenol, forming the more nucleophilic phenoxide.
-
Add the desired alkyl halide (1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material spot.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:EtOAc to yield the pure O-alkylated derivative.
-
Protocol 2: O-Acylation of the Phenolic Hydroxyl Group
Rationale: Converting the phenol to an ester (O-acylation) can serve as a prodrug strategy, where the ester is later cleaved in vivo by esterases.[11] It also modifies the electronic and steric properties at this position.[3]
Methodology: Acylation with Acid Chloride
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add TEA or pyridine (1.5 eq). This base acts as an acid scavenger.
-
Slowly add the acid chloride (1.2 eq) dropwise. A precipitate (triethylammonium chloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor Progress: Use TLC to confirm the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Recrystallize or purify by flash column chromatography to obtain the desired O-acylated product.
-
Protocol 3 & 4: Ester Hydrolysis and Subsequent Amidation
Rationale: The conversion of the methyl ester to a carboxylic acid introduces a negatively charged group at physiological pH, which can form critical ionic bonds with biological targets.[12] The subsequent conversion to an amide library diversifies functional groups, improves metabolic stability, and explores different hydrogen bonding patterns.[5]
Methodology: Saponification followed by Amide Coupling
Part A: Protocol 3 - Saponification
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add Lithium Hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate is often used directly in the next step.
-
Part B: Protocol 4 - Amide Coupling (using HATU)
-
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) from Protocol 3 in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), a peptide coupling agent.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq).
-
Stir the reaction at room temperature for 6-12 hours.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1 (EtOAc extraction, washes, and column chromatography) to isolate the final amide product.
-
Protocol 5: Reduction of the Aromatic Nitro Group
Rationale: The reduction of a nitro group to an aniline is one of the most significant transformations in medicinal chemistry. It completely changes the electronic nature from strongly withdrawing to donating, introduces a basic handle for salt formation or further derivatization, and opens up new possibilities for hydrogen bonding.[8]
Methodology: Catalytic Hydrogenation
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w) (approx. 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., via a balloon) or use a Parr apparatus (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature for 2-8 hours. The catalyst must be well-suspended.
-
Monitor Progress: TLC analysis will show the disappearance of the UV-active nitro compound and the appearance of the less retained, often UV-active, amine product.
-
Work-up: Carefully vent the H₂ atmosphere and purge with N₂ or Ar. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine derivative, which can be further purified if necessary.
-
Biological Screening: Strategy and Protocols
A tiered screening approach is recommended to efficiently identify promising derivatives from the synthesized library.
Caption: Figure 3: Tiered Biological Screening Workflow
Protocol A: Anticancer Activity (MTT Cell Viability Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability and is widely used for preliminary anticancer screening.[13][14] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[1]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates, CO₂ incubator
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (for formazan solubilization)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds. Add 1 µL of compound solution to the wells (final concentration for primary screen: e.g., 10 µM). Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For secondary screening, plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Compound ID | Structure Modification | Primary Screen (% Viability @ 10 µM) | IC₅₀ (µM) |
| SM-01 (Parent) | - | 85.2 ± 4.1 | > 50 |
| D-01-Alkyl | O-ethyl | 45.1 ± 3.5 | 8.7 |
| D-02-Amide | N-benzyl amide | 22.8 ± 2.9 | 1.5 |
| D-03-Amine | Reduced Nitro | 92.4 ± 5.6 | > 50 |
Table 1: Example Data Presentation for MTT Assay Results.
Protocol B: Antibacterial Activity (Broth Microdilution)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a standard for assessing antibacterial potency.[15]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Prepare the bacterial inoculum and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Data Acquisition: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
| Compound ID | Structure Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SM-01 (Parent) | - | > 128 | > 128 |
| D-01-Alkyl | O-ethyl | 64 | > 128 |
| D-02-Amide | N-benzyl amide | > 128 | > 128 |
| D-03-Amine | Reduced Nitro | 16 | 32 |
Table 2: Example Data Presentation for MIC Assay Results.
Protocol C: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging ability of compounds.[16] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[17]
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Methanol
-
96-well plate, microplate reader (517 nm)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
-
Procedure:
-
Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. Plot a dose-response curve to determine the SC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
| Compound ID | Structure Modification | SC₅₀ (µM) |
| SM-01 (Parent) | - | 45.3 |
| D-01-Alkyl | O-ethyl | 120.7 |
| D-02-Amide | N-benzyl amide | 88.1 |
| D-03-Amine | Reduced Nitro | 15.2 |
| Ascorbic Acid | Positive Control | 22.5 |
Table 3: Example Data Presentation for DPPH Assay Results.
Hit-to-Lead and SAR Progression
The data gathered from the primary and secondary screens form the basis for establishing a Structure-Activity Relationship (SAR). By comparing the activity of derivatives with their structural modifications, researchers can deduce which functional groups are critical for the desired biological effect. This knowledge guides the design of the next generation of compounds in an iterative cycle of optimization.[18]
Caption: Figure 4: Iterative Hit-to-Lead Optimization Cycle
References
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Title: In vitro assays and techniques utilized in anticancer drug discovery Source: Journal of Applied Toxicology URL: [Link]
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Title: Bioassays for anticancer activities Source: Methods in Molecular Biology URL: [Link]
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Title: In Vitro Assays to Study The Hallmarks of Cancer Source: QIMA Life Sciences URL: [Link]
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Title: Development of mixed microbial screening and cultivation methods for novel antibiotic discovery Source: American Chemical Society URL: [Link]
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Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: PMC - NIH URL: [Link]
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: Bioassays for anticancer activities Source: University of Wollongong Research Online URL: [Link]
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Title: Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology Source: MDPI URL: [Link]
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Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging-US URL: [Link]
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Title: Screening Strategies to Identify New Antibiotics Source: Bentham Science Publishers URL: [Link]
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Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH URL: [Link]
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Title: Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis Source: PMC - NIH URL: [Link]
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Title: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation Source: ResearchGate URL: [Link]
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Title: Small Molecule Screening Process Steps Source: Danaher Life Sciences URL: [Link]
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Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL: [Link]
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Title: By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design Source: UNC Chemistry Department URL: [Link]
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Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes Source: MDPI URL: [Link]
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Title: Natural Antioxidant Evaluation: A Review of Detection Methods Source: MDPI URL: [Link]
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Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: PMC - NIH URL: [Link]
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Title: Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis Source: Ciência-UCP URL: [Link]
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Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PMC - PubMed Central URL: [Link]
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Title: A novel antioxidant activity index (AAU) for natural products using the DPPH assay Source: ResearchGate URL: [Link]
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Title: The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: PMC URL: [Link]
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Title: Catalytic Conversion of Hydroxyl Compounds : Conversion of Phenols and Alcohols to Ethers and Esters Source: Chinese Journal of Catalysis URL: [Link]
-
Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link]
-
Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC URL: [Link]
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Title: Phenol synthesis by substitution or oxidation Source: Organic Chemistry Portal URL: [Link]
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Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: PubMed Central URL: [Link]
-
Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL: [Link]
-
Title: Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles Source: NIH URL: [Link]
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Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger Source: Master Organic Chemistry URL: [Link]
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Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC - PubMed Central URL: [Link]
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Title: Drug design principles - Stereoelectronics Source: Drug Design Principles URL: [Link]
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Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Pilot-Scale Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Introduction: Strategic Importance and Synthesis Overview
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a key chemical intermediate with a versatile molecular architecture. The presence of hydroxyl, methoxy, nitro, and methyl ester functional groups on a single aromatic ring makes it a valuable precursor in the development of novel pharmaceutical agents and other fine chemicals.[1] Specifically, the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic compounds, while the other functionalities allow for a wide range of chemical transformations.[1]
This document provides a comprehensive guide for the scale-up synthesis of this compound for pilot studies. The synthetic strategy involves the electrophilic aromatic substitution (nitration) of the readily available starting material, Methyl 2-hydroxy-5-methoxybenzoate. The core of this application note is a detailed protocol that is grounded in established principles of nitration chemistry and incorporates rigorous safety protocols essential for pilot-plant operations. We will delve into the mechanistic rationale behind the process, critical safety considerations for handling exothermic reactions, and robust analytical methods for in-process control and final product validation.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all materials is fundamental to safe and effective process scale-up. The table below summarizes key data for the starting material and the target product.
| Parameter | Methyl 2-hydroxy-5-methoxybenzoate (Starting Material) | This compound (Target Product) |
| Molecular Formula | C₉H₁₀O₄ | C₉H₉NO₆ |
| Molecular Weight | 182.17 g/mol [2] | 227.17 g/mol |
| CAS Number | 2905-82-0[3] | Not definitively assigned; related to 22621-41-6 (Methyl 2-hydroxy-3-nitrobenzoate)[4] |
| Appearance | Clear Liquid or White to Pale Yellow Powder[2][5] | Expected to be a yellow crystalline solid |
| Melting Point | Not applicable (liquid at RT) or ~129-134 °C for analogous aldehyde[1] | Expected to be in the range of 98-104 °C based on analogous compounds[5] |
| Boiling Point | ~280 °C | Not available |
| Solubility | Soluble in organic solvents like methanol, ether, and chlorinated solvents.[2] | Expected to be soluble in common organic solvents, with reduced solubility in non-polar solvents. |
Reaction Mechanism and Regioselectivity
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[6][7][8]
The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aromatic ring:
-
-OH (hydroxyl): A strongly activating, ortho-, para- directing group.
-
-OCH₃ (methoxy): An activating, ortho-, para- directing group.
-
-COOCH₃ (methyl ester): A deactivating, meta- directing group.
The powerful activating hydroxyl and methoxy groups will govern the position of nitration. The position ortho to the hydroxyl group (C3) is sterically accessible and electronically activated, making it the most probable site for electrophilic attack. The formation of other isomers is possible but expected to be minor under controlled conditions.
Pilot-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 200-250 g of the final product. All operations must be conducted in a well-ventilated pilot plant facility with appropriate engineering controls and by personnel trained in handling hazardous chemicals.
1. Materials and Equipment
-
Reactor: 5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Starting Material: Methyl 2-hydroxy-5-methoxybenzoate (1.0 mol, 182.17 g)
-
Reagents:
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice/Deionized Water
-
Methanol (for recrystallization)
-
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, chemical-resistant lab coat or suit.[9]
-
Safety Equipment: Emergency shower and eyewash station, spill containment kit with neutralizing agents (e.g., sodium bicarbonate).[9]
2. Experimental Procedure
Step 1: Reactor Setup and Initial Charge 1.1. Ensure the 5 L jacketed reactor is clean, dry, and inerted with nitrogen. 1.2. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM). 1.3. Charge the reactor with concentrated sulfuric acid (400 mL). 1.4. Cool the sulfuric acid to 0-5 °C using a circulating chiller connected to the reactor jacket. 1.5. Slowly add Methyl 2-hydroxy-5-methoxybenzoate (1.0 mol, 182.17 g) to the cold sulfuric acid over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
Step 2: Preparation of the Nitrating Mixture 2.1. In a separate beaker, carefully add concentrated sulfuric acid (125 mL) to another beaker cooled in an ice bath. 2.2. Slowly add concentrated nitric acid (125 mL) to the cold sulfuric acid with gentle stirring. Caution: This is a highly exothermic process. Prepare this mixture immediately before use.
Step 3: Nitration Reaction 3.1. Transfer the cold nitrating mixture to the addition funnel on the reactor. 3.2. Add the nitrating mixture dropwise to the reactor over approximately 60-90 minutes.[8] 3.3. CRITICAL: Maintain the internal reaction temperature between 5-15 °C throughout the addition. Adjust the addition rate and cooling as necessary.[10] 3.4. After the addition is complete, continue stirring the reaction mixture at 5-15 °C for an additional 30 minutes. 3.5. Allow the reaction to warm to room temperature and stir for another 15 minutes to ensure completion.
Step 4: Quenching and Product Isolation 4.1. In a separate large vessel (e.g., 20 L), prepare a mixture of crushed ice and deionized water (approx. 1.5 kg of ice in 1.5 L of water). 4.2. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This will cause the crude product to precipitate.[10][11] 4.3. Stir the slurry for 30 minutes to allow for complete precipitation. 4.4. Isolate the solid product by vacuum filtration using a large Buchner funnel. 4.5. Wash the filter cake with cold deionized water until the washings are neutral to pH paper. This removes residual acid.
Step 5: Purification by Recrystallization 5.1. Transfer the crude, damp solid to a suitable flask. 5.2. Add a minimal amount of hot methanol to dissolve the solid. 5.3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. 5.4. Collect the purified crystals by vacuum filtration. 5.5. Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Analytical and In-Process Controls
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: The purity of the final product should be determined by HPLC and confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Identity Confirmation: The identity of the product can be confirmed by melting point determination and comparison of its NMR spectra with known data for analogous compounds.
Pilot-Scale Safety Considerations
Scaling up nitration reactions introduces significant safety challenges that must be meticulously managed.
-
Thermal Hazards: Nitration is a highly exothermic reaction. A failure in cooling or an uncontrolled addition of the nitrating agent can lead to a thermal runaway, where the reaction rate increases exponentially, potentially causing a dangerous rise in temperature and pressure.[12]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9]
-
Mitigation: Use appropriate acid-resistant materials for all equipment. Mandate the use of comprehensive PPE, including acid-resistant gloves, aprons, and face shields.
-
-
Gas Evolution: The reaction may produce toxic nitrogen oxide fumes, especially if the temperature is not well-controlled.
-
Mitigation: All operations must be performed in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.
-
-
Emergency Preparedness: Develop a detailed emergency response plan that outlines procedures for spills, thermal runaway, and personnel exposure. Ensure all personnel are trained on these procedures.
Conclusion
The scale-up synthesis of this compound is a feasible process for pilot-plant production, provided that stringent safety protocols are implemented. The key to a successful and safe scale-up lies in the precise control of the reaction temperature during the addition of the nitrating mixture to mitigate the risk of a thermal runaway. The protocol outlined in this document, based on established chemical principles for electrophilic aromatic substitution, provides a robust framework for researchers and drug development professionals. Adherence to these guidelines, coupled with a thorough understanding of the reaction's potential hazards, will enable the safe and efficient production of this valuable chemical intermediate for further research and development.
References
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Tao, X., Yao, R., & Zhu, L. (2023). Thermal Risk Assessment of the Complex Nitration Process through Safety Operating Space Analysis and Optimization. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Wang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Available at: [Link]
-
Leggett, D. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. Available at: [Link]
-
CDC Stacks. (n.d.). Supporting Information. Available at: [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Available at: [Link]
-
Ma, H., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available at: [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 2-methylbenzoate on Newcrom R1 HPLC column. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Available at: [Link]
-
Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. Available at: [Link]
-
Nitration of Methyl Benzoate. (2024, August 13). YouTube. Available at: [Link]
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-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. Available at: [Link]
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Sciencemadness.org. (n.d.). Preparation of methyl salicylate. Available at: [Link]
-
ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
Synthesis Overview: The Chemistry of Nitration
The synthesis of this compound is achieved through the electrophilic aromatic substitution of Methyl 2-hydroxy-5-methoxybenzoate. The core of this reaction is the introduction of a nitro group (-NO₂) onto the aromatic ring.
Reaction Scheme:
-
Starting Material: Methyl 2-hydroxy-5-methoxybenzoate
-
Reagents: Nitrating Mixture (typically Nitric Acid and Sulfuric Acid)
-
Product: this compound
The reaction is driven by the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to generate the nitronium ion.[1][2][3][4]
The Challenge of Regioselectivity
The substitution pattern on the starting material presents a significant challenge. The aromatic ring has three substituents with competing directing effects:
-
-OH (hydroxyl): Strongly activating, ortho-, para- director.
-
-OCH₃ (methoxy): Strongly activating, ortho-, para- director.
-
-COOCH₃ (methyl ester): Deactivating, meta- director.
The desired product requires nitration at the C3 position, which is ortho to the powerful hydroxyl directing group. However, other positions, particularly the C5 position (para to the hydroxyl), are also activated, leading to potential formation of isomeric byproducts. Controlling reaction conditions is therefore paramount to achieving high regioselectivity and yield.
Troubleshooting Guide & Optimization Strategies
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the most common causes and how can I fix them?
Low yield is the most frequent complaint and typically stems from one or more of the following factors:
-
Suboptimal Temperature Control: Nitration is a highly exothermic reaction.[5] Failure to maintain low temperatures (ideally 0-10°C) can lead to two major problems:
-
Over-nitration: Formation of dinitro or other highly nitrated species.
-
Oxidation: Phenolic compounds are sensitive to oxidation by nitric acid, especially when warm, resulting in the formation of tarry, intractable byproducts that significantly reduce the yield of the desired product.[6]
Solution:
-
Always perform the reaction in an ice-salt bath to maintain a consistent, low temperature.
-
Add the nitrating agent very slowly (dropwise) to the substrate solution to allow the cooling bath to dissipate the heat generated.[7] A representative protocol for a similar nitration reaction emphasizes keeping the temperature below 15°C.[8][9]
-
-
Incorrect Reagent Ratios or Concentration: The generation of the nitronium ion is highly dependent on the concentration and ratio of the acids. Solution:
-
Use concentrated sulfuric acid and nitric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.[1][4]
-
Typically, a slight excess of nitric acid is used. However, a large excess can promote side reactions. Start with a molar ratio of approximately 1.1 to 1.5 equivalents of nitric acid relative to the starting material.
-
-
Incomplete Reaction or Excessive Reaction Time: Solution:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to determine the point of maximum conversion of the starting material without allowing the reaction to proceed for too long, which could increase byproduct formation.[7]
-
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the 3-nitro product?
Achieving high regioselectivity is critical. The formation of the undesired 5-nitro isomer is a common problem.
-
Understanding the Directing Effects: The hydroxyl group is one of the strongest activating, ortho-, para-directing groups. By keeping the temperature low, you can often favor the kinetically controlled product, which in many nitrations of phenols, can be the ortho isomer.[10]
Solution:
-
Temperature Adjustment: As mentioned, lower temperatures often favor the ortho product (3-nitro). Experiment with temperatures between 0°C and 5°C.
-
Solvent Screening: The polarity of the solvent can influence the isomer ratio.[10] While nitrations are often run in sulfuric acid, using a co-solvent like glacial acetic acid can sometimes alter the selectivity.[11]
-
Alternative Nitrating Agents: If the classic HNO₃/H₂SO₄ system fails to provide the desired selectivity, consider milder or sterically bulkier nitrating agents which can favor substitution at the less hindered position. Options to explore include:
-
Q3: The reaction mixture turns very dark, and I'm isolating a sticky, tar-like substance instead of a clean solid. What is happening?
This is a classic sign of oxidative degradation of your phenolic starting material.
Solution:
-
Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is effective and that the nitrating agent is added extremely slowly.
-
Protecting Groups: While it adds steps to the synthesis, one advanced strategy is to protect the highly activating hydroxyl group (e.g., as an acetate ester). The ester is still an ortho-, para- director but is less activating than the hydroxyl group, reducing its susceptibility to oxidation. The protecting group would then be removed after the nitration step.
-
Purity of Starting Material: Ensure your Methyl 2-hydroxy-5-methoxybenzoate is pure. Impurities can catalyze decomposition under the harsh reaction conditions.[8]
Q4: Purification of the crude product is difficult. What is the best method to obtain pure this compound?
Common impurities include unreacted starting material, the 5-nitro isomer, dinitrated byproducts, and oxidation products.[14]
Solution:
-
Reaction Quench: The standard and most effective workup is to pour the entire reaction mixture slowly into a beaker containing a large amount of crushed ice and water.[8][9] This precipitates the organic products while diluting the acids.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. A subsequent wash with a small amount of cold methanol or ethanol can help remove more soluble impurities.[8]
-
Recrystallization: This is the most powerful technique for purifying the crude product.
-
Solvent Selection: An ethanol/water or methanol/water mixture is often effective. Dissolve the crude solid in a minimum amount of hot alcohol, and if insoluble impurities remain, perform a hot filtration.[9][14] Then, add water dropwise until the solution becomes cloudy (the cloud point), add a few more drops of alcohol to redissolve, and then allow it to cool slowly.
-
-
Column Chromatography: If recrystallization fails to separate stubborn isomeric impurities, silica gel column chromatography is the definitive method.[15] A solvent system of ethyl acetate and hexanes would be a good starting point for elution.
Recommended Experimental Protocol
This protocol incorporates best practices for maximizing yield and purity.
Materials:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Methanol or Ethanol for recrystallization
-
Ice
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxy-5-methoxybenzoate (1.0 eq). Place the flask in an ice-salt bath and cool to 0°C.
-
Slowly add concentrated Sulfuric Acid (approx. 3-4 volumes relative to the starting material mass) while stirring, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Agent: In a separate, pre-cooled dropping funnel, carefully add concentrated Sulfuric Acid (1.0 eq). Cool this in an ice bath, and then slowly add concentrated Nitric Acid (1.1 eq).
-
Nitration: Add the nitrating mixture from the dropping funnel to the solution of the starting material drop by drop over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Work-up: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude, dried solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Data Summary for Optimization
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Impact on Yield |
| Temperature | > 15°C | 0 - 5°C | Prevents oxidation and di-nitration, significantly increasing yield and purity.[8][10] |
| Reagent Addition | Rapid / Bulk addition | Slow, dropwise addition | Maintains temperature control, prevents localized overheating and byproduct formation.[7] |
| HNO₃ Molar Ratio | > 2.0 equivalents | 1.1 - 1.5 equivalents | Sufficient for complete reaction while minimizing risk of over-nitration. |
| Work-up | Quenching in water | Quenching in ice/water | Precipitates product effectively and helps control the exotherm from acid dilution.[8] |
| Purification | Direct use of crude | Recrystallization | Removes isomeric impurities and unreacted starting material, crucial for high purity.[14] |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of electrophilic aromatic nitration.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q: Why is sulfuric acid absolutely necessary? Can't I just use nitric acid? A: While nitric acid is the source of the nitro group, it is not a strong enough electrophile on its own to react efficiently with a moderately deactivated ring. Concentrated sulfuric acid is a stronger acid than nitric acid; it protonates the hydroxyl group of nitric acid, allowing it to leave as water and forming the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in the reaction.[1][2][3][16]
Q: What are the primary safety concerns I should be aware of? A: The primary hazards are chemical. You are working with concentrated, corrosive, and oxidizing acids (H₂SO₄ and HNO₃). The reaction is also exothermic and can run away if the temperature is not controlled. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform the reaction in a well-ventilated chemical fume hood. Have a base (like sodium bicarbonate) ready to neutralize any spills.
Q: My product has a slightly low melting point and the range is broad. What does this indicate? A: A broad and depressed melting point is a classic indicator of an impure sample.[14] It likely contains unreacted starting material or isomeric byproducts which are disrupting the crystal lattice of your desired product. Further purification, such as an additional recrystallization or column chromatography, is recommended.
References
-
Why is sulfuric acid used in aromatic nitration? Quora. [Link]
-
How does sulphuric acid affect isomer ratio in nitrating reactions...? ResearchGate. [Link]
-
Sulfuric acid. Wikipedia. [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. [Link]
-
Scheme 7: Nitration of salicylic acid (19). ResearchGate. [Link]
- US5946638A - Regioselective nitration of aromatic compounds...
-
Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. ResearchGate. [Link]
-
Supporting Information. CDC Stacks. [Link]
-
Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System... ACS Publications. [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
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- 4. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. researchgate.net [researchgate.net]
Identifying common byproducts in the synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.
Introduction: The Synthetic Landscape
The nitration of substituted phenols is a cornerstone of organic synthesis, yet it is fraught with challenges related to regioselectivity and side reactions. The synthesis of this compound is a prime example, where the interplay of activating and deactivating groups on the aromatic ring dictates the outcome of the reaction. The starting material, Methyl 2-hydroxy-5-methoxybenzoate, possesses two activating groups (hydroxyl and methoxy) and one deactivating group (methyl ester), leading to a delicate balance that can be easily perturbed, resulting in a mixture of products. Understanding the formation of these byproducts is critical for developing robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The primary byproducts in this synthesis are regioisomers resulting from the nitration at alternative positions on the aromatic ring. Given the directing effects of the substituents, you should anticipate the formation of the following isomers in addition to your target compound:
-
Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate: Nitration at the position ortho to the methoxy group and meta to the hydroxyl group.
-
Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate: Nitration at the position ortho to both the hydroxyl and methoxy groups.
In addition to regioisomers, other potential byproducts include:
-
Dinitrated products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro-substituted benzoates.
-
Oxidation byproducts: Phenols are susceptible to oxidation by nitric acid, which can produce colored impurities, often appearing as tarry substances.[1]
-
Hydrolysis product (2-hydroxy-5-methoxy-3-nitrobenzoic acid): The ester group can undergo hydrolysis in the presence of strong acids and water, though this is generally a minor byproduct under standard nitration conditions.
Q2: Why am I getting a poor yield of the desired 3-nitro isomer?
A2: A low yield of this compound is often a consequence of poor regioselectivity or competing side reactions. The hydroxyl group is a powerful ortho-, para-director, and the methoxy group is also an ortho-, para-director. The methyl ester is a meta-director. The desired 3-position is ortho to the hydroxyl group and meta to the methoxy group. The formation of other isomers, particularly the 4-nitro and 6-nitro isomers, will directly impact the yield of your target molecule. Furthermore, oxidative degradation of the starting material or product can significantly reduce the isolated yield.
Q3: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A3: The formation of a dark-colored reaction mixture is a strong indication of oxidative side reactions.[1] Phenolic compounds are readily oxidized by nitric acid, especially at elevated temperatures, leading to the formation of complex, often polymeric, tar-like substances. To mitigate this, it is crucial to maintain a low reaction temperature (typically 0-5 °C) and to add the nitrating agent slowly and in a controlled manner.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | - Poor regioselectivity leading to a mixture of isomers.- Oxidation of the phenol starting material or product.- Incomplete reaction. | - Optimize Reaction Temperature: Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent to favor the desired isomer and minimize oxidation.- Control Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess which can promote di-nitration and oxidation.- Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient mixing and to control the exotherm of the reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Presence of Multiple Isomers in the Product Mixture | The activating hydroxyl and methoxy groups direct nitration to multiple positions on the ring. | - Choice of Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can sometimes offer improved regioselectivity.- Solvent Effects: The choice of solvent can influence the isomer distribution. Acetic acid is a common solvent for nitration of activated phenols. Experimenting with other solvents like dichloromethane may be beneficial.- Purification Strategy: Develop a robust purification method. Flash column chromatography on silica gel is often effective for separating regioisomers. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation. |
| Formation of Dark, Tarry Byproducts | Oxidation of the phenolic ring by nitric acid. | - Maintain Low Temperature: This is the most critical parameter to control. Ensure the reaction vessel is adequately cooled in an ice-salt or dry ice-acetone bath.- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.- Use of Scavengers: In some cases, the addition of a small amount of a radical scavenger may be beneficial, although this should be approached with caution as it can interfere with the desired reaction. |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature. Monitor by TLC or HPLC to confirm the consumption of the starting material.- Slight Increase in Nitrating Agent: If increasing the reaction time is not effective, a small, incremental increase in the amount of nitrating agent may be necessary. |
| Ester Hydrolysis | Presence of excess water in the reaction mixture or prolonged reaction times at elevated temperatures. | - Use Anhydrous Reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and that the solvent is anhydrous.- Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and elevated temperatures. |
Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is essential for process optimization. The following are recommended analytical techniques:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the desired product and its isomeric byproducts.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid for better peak shape). For example, start with 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm or 320 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides molecular weight information, which is invaluable for confirming the identity of byproducts. The molecular weight of the desired product and its isomers is 227.16 g/mol . Dinitrated products would have a molecular weight of 272.16 g/mol , and the hydrolyzed product would have a molecular weight of 213.14 g/mol .
Protocol:
The HPLC conditions can be adapted for LC-MS. Ensure the mobile phase is compatible with the mass spectrometer's ionization source (e.g., use formic acid instead of phosphoric acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a definitive method for distinguishing between regioisomers based on the chemical shifts and coupling patterns of the aromatic protons.
Expected ¹H NMR Signatures for Aromatic Protons:
-
This compound (Desired Product): Two doublets in the aromatic region.
-
Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate: Two singlets in the aromatic region.
-
Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate: Two doublets in the aromatic region, with different chemical shifts and coupling constants compared to the desired product.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of common byproducts.
Caption: Main Synthetic Pathway to the Target Molecule.
Caption: Common Byproduct Formation Pathways.
Conclusion
The successful synthesis of this compound hinges on the careful control of reaction conditions to maximize regioselectivity and minimize side reactions. By understanding the potential byproducts and implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can enhance the purity and yield of their target compound. This technical support center serves as a living document and will be updated as new insights and methodologies become available.
References
- BenchChem. (2025).
Sources
Technical Support Center: Troubleshooting Poor Regioselectivity in the Nitration of Phenolic Compounds
Welcome to the technical support center dedicated to resolving challenges in the nitration of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with regioselectivity in their experiments. Here, we will delve into the underlying principles of phenolic nitration and provide actionable troubleshooting strategies to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity in Phenolic Nitration
The nitration of phenols is a cornerstone of electrophilic aromatic substitution, yielding valuable intermediates for pharmaceuticals, dyes, and other fine chemicals.[1] The hydroxyl group of a phenol is a potent activating group, directing incoming electrophiles to the ortho and para positions.[2] However, controlling the ratio of ortho to para isomers can be a significant synthetic hurdle.[3] This guide will address the common causes of poor regioselectivity and offer systematic approaches to optimize your reaction conditions.
Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab, followed by potential causes and step-by-step solutions.
Problem 1: My reaction is producing an almost 1:1 mixture of ortho- and para-nitrophenol, but I need to favor the para isomer.
-
Possible Cause 1: Suboptimal Reaction Temperature. Temperature plays a crucial role in determining the kinetic versus thermodynamic product distribution.[4]
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable para isomer.[4] This is due to the lower steric hindrance at the para position compared to the ortho position.
-
Monitor with Care: Be aware that increasing the temperature can also lead to a higher incidence of side reactions, such as oxidation and polysubstitution.[5] It is advisable to raise the temperature incrementally (e.g., in 10°C steps) while carefully monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
-
Possible Cause 2: Inappropriate Solvent Choice. The polarity of the solvent can influence the regioselectivity by differentially solvating the transition states leading to the ortho and para products.[3]
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities. Non-polar solvents like carbon tetrachloride or hexane may favor the para isomer, while more polar solvents could alter the selectivity.[4]
-
Consider Ionic Liquids: Some studies have shown that using ionic liquids, such as ethyl ammonium nitrate, can significantly enhance para-selectivity, especially when combined with ultrasound promotion.[6]
-
-
-
Possible Cause 3: The Nitrating Agent is Too Reactive or Not Bulky Enough. The nature of the electrophile can influence the regioselectivity.
-
Troubleshooting Steps:
-
Alternative Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using a bulkier nitrating agent. This will sterically hinder attack at the ortho position, thereby favoring the para position.[3]
-
Nitrosation-Oxidation Pathway: A highly effective method to achieve high para-selectivity is to first perform a nitrosation reaction using nitrous acid (generated in situ from sodium nitrite and a mild acid).[7] The nitroso group is sterically demanding and will preferentially add to the para position. The resulting p-nitrosophenol can then be oxidized to p-nitrophenol using dilute nitric acid.[7]
-
-
Problem 2: I am obtaining the ortho-nitrophenol as the major product, but my target is the para isomer.
-
Possible Cause 1: Intramolecular Hydrogen Bonding. The formation of the ortho isomer can be kinetically favored due to the stabilization of the transition state through intramolecular hydrogen bonding between the phenolic hydroxyl group and the incoming nitro group.[7][8]
-
Troubleshooting Steps:
-
-
Possible Cause 2: Use of Specific Catalysts or Reaction Media. Certain reaction conditions are known to favor ortho substitution.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If you are using a solid acid catalyst, be aware that some, like certain zeolites, can exhibit shape-selectivity that favors the formation of the ortho isomer.[10] Consider screening alternative solid acids or switching to a homogeneous system if para selectivity is desired.
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) with dilute nitric acid has been shown to favor the formation of o-nitrophenol.[11] If this is part of your current protocol, removing it or switching to a different catalyst system is advised for obtaining the para product.
-
-
Problem 3: My reaction is messy, producing a lot of dark, tarry material and very low yields of the desired nitrophenols.
-
Possible Cause: Oxidation of the Phenol. Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of benzoquinones and polymeric tars.[12][13]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Maintaining a low temperature (e.g., 0-5 °C using an ice bath) is critical to control the exothermic nature of the reaction and minimize oxidative side reactions.[5]
-
Use Dilute Nitric Acid: Concentrated nitric acid is a strong oxidizing agent.[14] Using a more dilute solution of nitric acid will reduce its oxidizing potential.[15]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the phenol solution with vigorous stirring to ensure efficient heat dissipation.[4]
-
Milder Nitrating Systems: Consider using alternative, milder nitrating agents such as metal nitrates (e.g., Cu(NO₃)₂·3H₂O or Y(NO₃)₃·6H₂O) or a combination of sodium nitrate with a solid acid catalyst like Mg(HSO₄)₂.[16][17]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in the nitration of phenols?
A1: The regioselectivity in the nitration of phenols is a delicate balance of several factors:
-
Electronic Effects: The hydroxyl group is a strong activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[2][18] This makes the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
-
Steric Hindrance: The ortho positions are sterically more hindered than the para position. This factor becomes more significant with bulky substituents on the phenol or with bulky nitrating agents, generally favoring para substitution.[3]
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the phenolic hydroxyl group and the incoming nitro group can stabilize the transition state leading to the ortho product, often making it the kinetically favored product, especially at lower temperatures.[7][8]
-
Reaction Conditions: Temperature, solvent polarity, and the specific nitrating agent and catalyst used can all influence the ortho/para ratio.[3][4]
Q2: How do different nitrating agents affect the regioselectivity?
A2: The choice of nitrating agent is a powerful tool for controlling regioselectivity:
-
Dilute Nitric Acid: Often gives a mixture of ortho and para isomers, with the ortho product frequently predominating due to intramolecular hydrogen bonding.[14]
-
Concentrated Nitric Acid/Sulfuric Acid: A very strong nitrating mixture that can lead to over-nitration (di- and tri-nitration) and significant oxidation.[14][19] It is often difficult to control for selective mono-nitration.
-
Metal Nitrates: Reagents like copper(II) nitrate trihydrate or yttrium(III) nitrate hexahydrate can offer milder reaction conditions and improved regioselectivity.[16][20]
-
Nitrosation followed by Oxidation: This two-step approach, using nitrous acid for the initial electrophilic substitution, is a highly reliable method for achieving high yields of the para-nitrophenol due to the steric bulk of the nitroso group.[7]
Q3: Can I achieve exclusive ortho-nitration?
A3: While achieving 100% selectivity is rare, high ortho-selectivity can be obtained under specific conditions:
-
Zeolite Catalysis: The use of shape-selective catalysts like faujasite zeolites has been shown to yield the ortho-isomer as the exclusive product under certain solid-state conditions.[10]
-
Microemulsion Systems: Performing the nitration in a microemulsion can create a unique reaction environment at the oil-water interface that can impart high regioselectivity, with some systems showing exclusive ortho-nitration.[21][22]
-
Phase-Transfer Catalysis: As mentioned earlier, using a phase-transfer catalyst such as TBAB with dilute nitric acid can strongly favor the formation of the ortho product.[11]
Q4: How can I separate a mixture of ortho- and para-nitrophenol?
A4: A mixture of ortho- and para-nitrophenol can be readily separated by steam distillation.[7][23] Ortho-nitrophenol has a lower boiling point and is steam volatile due to intramolecular hydrogen bonding, which reduces its association with water molecules.[8] In contrast, para-nitrophenol exhibits intermolecular hydrogen bonding, leading to a higher boiling point and making it non-volatile with steam.[14]
Data and Protocols
Table 1: Influence of Nitrating Agent on Regioselectivity of Phenol Nitration
| Nitrating System | Typical Conditions | Major Product(s) | Key Considerations | Reference(s) |
| Dilute HNO₃ | Low temperature (298 K) | Mixture of o- and p-nitrophenol | ortho isomer often predominates | [14][23] |
| Conc. HNO₃ / Conc. H₂SO₄ | Varies | 2,4,6-Trinitrophenol (Picric Acid) | Strong oxidation, poor yield for mono-nitration | [14][19] |
| NaNO₂ / H⁺ then HNO₃ | Low temperature | p-Nitrophenol | Excellent para-selectivity | [7] |
| Cu(NO₃)₂·3H₂O | Acetic Acid, RT | Mono-nitro substituted phenols | Good yields, regioselective | [16] |
| NaNO₃ / Solid Acid Catalyst | Dichloromethane, RT | Mono-nitrophenols | Heterogeneous, mild conditions | [17] |
| NaNO₃ / HCl in Microemulsion | TX-100 surfactant, 35-40 °C | o-Nitrophenol | Exclusive ortho-selectivity reported | [21][22] |
Experimental Protocol: High Para-Selectivity Nitration via Nitrosation-Oxidation
This protocol is adapted from the principle of nitrosation followed by oxidation to achieve high yields of p-nitrophenol.[7]
Step 1: para-Nitrosation of Phenol
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve phenol (1.0 eq.) in a suitable solvent (e.g., dilute HCl).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq.) in water.
-
Add the sodium nitrite solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
-
The formation of a precipitate (p-nitrosophenol) should be observed. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Oxidation of p-Nitrosophenol to p-Nitrophenol
-
In a flask, suspend the dried p-nitrosophenol (1.0 eq.) in water.
-
Slowly add dilute nitric acid (e.g., 30% HNO₃, 1.5-2.0 eq.) to the suspension with stirring.
-
Gently warm the mixture (e.g., to 40-50 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the p-nitrophenol by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting poor regioselectivity in phenolic nitration.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
-
Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. [Link]
-
Quora. (2019). What is the mechanism of nitrosation of phenol?. [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
-
ARKAT-USA, Inc. (n.d.). A practical approach for regioselective mono-nitration of phenols under mild conditions. [Link]
-
Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. [Link]
-
Taylor & Francis Online. (2008). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]
-
PubMed. (2002). Regioselective Nitration of Phenol Induced by Catalytic Antibodies. [Link]
- Google Patents. (n.d.).
-
Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
Quora. (2017). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?. [Link]
-
Chemistry Stack Exchange. (2014). Why is the para product major in the nitrosation of phenol?. [Link]
-
Taylor & Francis Online. (2008). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. [Link]
-
Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
-
PubMed. (2003). Ultrasound promoted para-selective nitration of phenols in ionic liquid. [Link]
-
PubMed. (2004). Phenol nitration upon oxidation of nitrite by Mn(III,IV) (hydr)oxides. [Link]
-
Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?. [Link]
-
SpringerLink. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. [Link]
-
National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
-
ResearchGate. (n.d.). The gas phase regioselective ortho-nitration of phenol. [Link]
-
ResearchGate. (n.d.). Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions. [Link]
-
Quora. (2018). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro. [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. [Link]
-
Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?. [Link]
-
PubMed. (2003). Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. [Link]
-
Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Filo. (2025). Explain nitration of phenol for ortho nitro phenol and para nitrogenous and picric acid. [Link]
-
ResearchGate. (n.d.). Nitration of phenol compound 1a with different nitrate salts and solvents a. [Link]
-
YouTube. (2023). ortho & para nitro phenol | picric acid | Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
Chemical Science (RSC Publishing). (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
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- 23. quora.com [quora.com]
Techniques for removing isomeric impurities from Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with removing isomeric impurities from this key synthetic intermediate. Our focus is on providing practical, in-depth solutions that explain the causality behind experimental choices, ensuring both success and understanding.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational questions regarding the nature of the impurities and their analytical characterization.
Q1: What are the most likely isomeric impurities I'll encounter during the synthesis of this compound?
A: The primary impurities are typically regioisomers formed during the electrophilic nitration of the precursor, Methyl 2-hydroxy-5-methoxybenzoate. The directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups, both being strongly activating and ortho, para-directing, lead to the formation of several isomers.
The desired product is the 3-nitro isomer . The most probable regioisomeric impurities are:
-
Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate: Nitration occurs ortho to the methoxy group.
-
Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate: Nitration occurs ortho to the methoxy group and para to the hydroxyl group.
-
Dinitro- and other over-nitrated products: These can form under harsh reaction conditions.[1]
Q2: Why are these regioisomers so difficult to separate?
A: The separation of regioisomers is a persistent challenge in organic synthesis.[2] These molecules have the exact same molecular weight and formula, and differ only in the substitution pattern on the aromatic ring. This results in very subtle differences in their physical and chemical properties, such as:
-
Polarity: The slight variations in dipole moment and hydrogen bonding capability lead to very similar retention factors in chromatography and solubilities in solvents.
-
Hydrophobicity: The overall hydrophobicity of the isomers is nearly identical, making separation by reversed-phase chromatography challenging.[2]
-
Crystallinity: Isomers can sometimes co-crystallize, meaning they pack into the same crystal lattice, making separation by simple recrystallization ineffective.
Q3: What are the best analytical techniques to determine the isomeric ratio in my crude product?
A: A multi-pronged analytical approach is recommended for robust characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying isomeric purity.[3][4] A well-developed HPLC method can resolve the different isomers into distinct peaks, and the area under each peak corresponds to its relative abundance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate isomers and provide their mass-to-charge ratio, confirming they are indeed isomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. While the spectra of the isomers will be similar, the precise chemical shifts and coupling patterns of the aromatic protons will be unique for each regioisomer, allowing for identification and quantification.[7]
Part 2: Troubleshooting & Optimization Guides
This section provides direct answers and protocols for specific issues encountered during purification experiments.
Guide 1: Purification by Fractional Crystallization
Fractional crystallization is often the first method attempted due to its scalability and cost-effectiveness. It relies on small differences in the solubility of isomers in a carefully selected solvent system.
A: This is a common issue, often stemming from an inappropriate solvent choice or the phenomenon of co-crystallization.
Causality & Solution: The goal is to find a solvent system where the desired isomer has significantly lower solubility than the impurities at a low temperature, but is reasonably soluble at a high temperature.
-
Solvent Screening is Crucial: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with hexanes). The presence of polar hydroxyl, nitro, and ester groups suggests that moderately polar solvents will be most effective.
-
Control the Cooling Rate: Rapid cooling traps impurities within the crystal lattice. A slow, controlled cooling process, ideally allowing the solution to cool to room temperature naturally before moving to an ice bath, is essential for selective crystallization.
-
Seeding: Introducing a few seed crystals of the pure desired isomer when the solution is saturated can promote the growth of the correct crystal form and improve isomeric purity.
-
Iterative Process: One-pot recrystallization is rarely sufficient for close-running isomers. A multi-step fractional crystallization approach is required.
Protocol: Step-by-Step Fractional Crystallization
-
Solubilization: Dissolve the crude isomeric mixture in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
First Cooling: Allow the solution to cool slowly. The first crop of crystals that forms will be enriched in the least soluble isomer.
-
Isolation (Crop A): Filter the first crop of crystals (Crop A) and wash with a small amount of the cold solvent. Analyze the purity of Crop A and the filtrate by HPLC or TLC.
-
Concentration: Reduce the volume of the mother liquor by 25-50% by evaporation.
-
Second Cooling: Cool the concentrated mother liquor slowly to obtain a second crop of crystals (Crop B).
-
Isolation (Crop B): Filter and wash Crop B. Analyze its purity.
-
Analysis & Re-processing: Based on the HPLC analysis, Crop A might be your purified product, or it may require another recrystallization. The mother liquor can be further concentrated to recover more material, which can be combined with other impure batches for re-processing.
Guide 2: Purification by Column Chromatography
When crystallization is insufficient, column chromatography is the workhorse technique for isomer separation.[8]
A: Poor resolution is typically due to an insufficiently selective mobile or stationary phase for these closely related isomers.
Causality & Solution: Separation on silica gel is based on differences in polarity. Since the regioisomers have very similar polarities, a standard eluent system may not be selective enough.
-
Shallow Gradient Elution: Instead of isocratic (constant solvent ratio) elution, use a very shallow gradient. For example, start with 5% Ethyl Acetate in Hexane and slowly increase to 20% over many column volumes. This can tease apart compounds with very similar Rf values.
-
Try Different Solvent Systems: The unique interactions of different solvents can dramatically alter selectivity. Consider using solvent systems containing dichloromethane, ether, or a small amount of an alcohol like isopropanol.
-
Change the Stationary Phase: If silica gel fails, other stationary phases can provide alternative separation mechanisms.
-
Reversed-Phase (C18): Separates based on hydrophobicity. While often challenging for isomers, it can sometimes provide the necessary resolution where normal-phase fails.[2]
-
Cyano- or Diol-bonded Phases: These offer different selectivities compared to standard silica and can be highly effective for separating isomers. A cyano column, for instance, can provide unique selectivity for aromatic compounds.[2]
-
-
Preparative HPLC: For the highest purity and for difficult separations, preparative HPLC is the ultimate tool. It uses smaller particles and higher pressures to achieve resolutions impossible with flash chromatography.[2][9]
Protocol: Optimized Flash Column Chromatography
-
TLC Optimization: First, find an eluent system on TLC plates that shows at least a small separation between your desired spot and the impurities. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity mobile phase. Ensure a well-packed, homogenous bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. If using a gradient, increase the polarity very slowly.
-
Fraction Collection: Collect small, uniform fractions.
-
Analysis: Analyze the fractions by TLC or HPLC. Combine fractions that contain only the pure desired isomer.
Part 3: Visualization & Data Summary
Workflow & Decision Making
The following diagrams illustrate the general purification workflow and a decision matrix to help select the appropriate technique.
Caption: General workflow for the purification of this compound.
Caption: Decision matrix for selecting the optimal purification technique.
Comparative Analysis of Techniques
The table below summarizes the key characteristics of each purification method to aid in your selection process.
| Feature | Fractional Crystallization | Flash Column Chromatography | Preparative HPLC |
| Primary Principle | Differential Solubility | Differential Adsorption/Polarity | Differential Partitioning |
| Typical Scale | Milligrams to Kilograms | Milligrams to >100 Grams | Micrograms to Grams |
| Achievable Purity | Moderate to High (>98%) | Moderate to High (>99%) | Very High (>99.5%) |
| Cost | Low (Solvents) | Moderate (Solvents, Silica) | High (Solvents, Columns, System) |
| Speed | Slow (hours to days) | Moderate (hours) | Slow (hours, multiple injections) |
| Best For... | Large quantities, initial cleanup | Moderate quantities, good separation | Small quantities, highest purity |
| Key Challenge | Co-crystallization, solvent selection | Finding a selective mobile phase | Low throughput, high solvent use |
References
-
Taylor & Francis. (2007, February 6). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. [Link]
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Experimentally obtained crystalline phases of different nitrobenzoic acid mixtures. (n.d.). ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. [Link]
- Google Patents. (n.d.).
-
PubMed. (2000, November). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. [Link]
-
ResearchGate. (n.d.). Schematic diagram of separation and identification of regioisomers and.... [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Sciencemadness.org. (n.d.). Preparation of methyl salicylate, by. [Link]
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ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]
- Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
-
Scribd. (n.d.). Methyl Salicylate Synthesis Guide. [Link]
-
Sciencemadness.org. (2020, July 29). Separation of nitrotoluene isomers. [Link]
-
Semantic Scholar. (2020, July 22). On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). TNT. [Link]
-
ResearchGate. (2025, August 6). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods. [Link]
-
Chemistry Stack Exchange. (2013, October 12). which are the possible ways to detect impurity in drugs?. [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
PubMed. (2021, February 8). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]
-
ChemBK. (n.d.). 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene. [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
ChemSynthesis. (2025, May 20). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. [Link]
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Optimizing temperature and reaction time for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate synthesis
Technical Support Center: Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
A Guide to Optimizing Temperature and Reaction Time for Drug Development Professionals
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. As an electrophilic aromatic substitution (nitration), this reaction is highly sensitive to process parameters. Precise control over temperature and reaction time is paramount to ensure high yield, purity, and safety. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during this synthesis.
Reaction Overview: The Chemistry of Nitration
The synthesis involves the nitration of Methyl 2-hydroxy-5-methoxybenzoate. In this reaction, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
The aromatic ring of the substrate is activated by the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups direct the incoming electrophile (NO₂⁺) to the ortho and para positions. However, the position ortho to the powerful activating hydroxyl group and meta to the methoxy group (C3) is sterically accessible and electronically favored, leading to the desired 3-nitro product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in this nitration, and what is the optimal range?
A1: Temperature is the most critical parameter in this synthesis. Aromatic nitration is a strongly exothermic reaction, and improper temperature control can lead to undesirable outcomes.[1]
-
Optimal Range: The recommended temperature range for this reaction is 0 °C to 10 °C . Maintaining the temperature, especially during the addition of the nitrating agent, is crucial.[2][3]
-
Causality:
-
Controlling Reaction Rate: Low temperatures slow down the reaction, preventing a runaway thermal event.[4] The hydroxyl group in the substrate is a strong activating group, making the benzene ring highly susceptible to nitration.[4] Without cooling, the reaction can become too violent to control.[4]
-
Preventing Polynitration: Higher temperatures provide the activation energy for the mono-nitrated product to undergo a second nitration, leading to the formation of dinitro or other polynitrated impurities.[4][5][6][7] Keeping the temperature below a certain threshold (e.g., 50°C for benzene) is a standard practice to ensure mono-substitution.[6][7]
-
Minimizing Side Reactions: Elevated temperatures can promote oxidation of the starting material or product, resulting in the formation of dark, tarry byproducts that complicate purification and reduce yield.
-
Q2: How does reaction time influence the outcome of the synthesis?
A2: Reaction time is intrinsically linked to temperature and conversion. The goal is to allow the reaction to proceed to completion without initiating subsequent side reactions.
-
Insufficient Time: If the reaction is quenched prematurely, a significant amount of the starting material will remain unreacted, resulting in a low yield.
-
Excessive Time: Allowing the reaction to stir for too long, even at a low temperature, can increase the probability of forming polynitrated byproducts.[7] Once the primary starting material is consumed, the mono-nitrated product becomes the most abundant substrate available to react with any remaining nitrating agent.
The optimal reaction time is best determined empirically by monitoring the disappearance of the starting material.
Troubleshooting Guide
Issue 1: My final yield is significantly lower than expected.
This is a common issue that can often be traced back to suboptimal temperature or reaction time.
| Potential Cause | Explanation | Troubleshooting Action |
| Reaction Temperature Too Low | If the temperature is maintained at the very low end of the spectrum (e.g., below 0 °C) for the entire duration, the reaction rate may be too slow to achieve full conversion within a standard timeframe. | Incrementally increase the reaction temperature to 5-10 °C after the nitrating agent has been added and monitor the reaction's progress. |
| Incomplete Reaction (Time) | The reaction was stopped before all the starting material could be converted to the product. | Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot on the TLC plate has disappeared or is very faint.[7] |
| Product Decomposition | The reaction temperature was too high, causing oxidation or decomposition of the starting material or the desired product into soluble, dark-colored impurities that are lost during workup.[8] | Ensure the reaction flask is adequately submerged in an ice bath. Add the nitrating mixture very slowly (dropwise) to allow the cooling bath to dissipate the heat generated from the reaction.[2][3] |
Issue 2: My product is impure, with significant byproducts observed (e.g., via NMR or LC-MS).
Purity issues are most often linked to the formation of isomers or polynitrated compounds.
| Potential Cause | Explanation | Troubleshooting Action |
| Polynitration | This is the most common side reaction, occurring when the reaction temperature is too high or the reaction time is too long.[4][5][6] The activating groups on the ring make it susceptible to further nitration. | Strictly maintain the reaction temperature between 0-5 °C. Monitor the reaction closely with TLC and quench it immediately after the starting material is consumed by pouring the mixture over crushed ice.[2][7][9] |
| Incorrect Stoichiometry | Using a large excess of the nitrating agent (nitric acid) significantly increases the concentration of the electrophile, driving the reaction towards polynitration. | Use a carefully measured stoichiometric amount (or only a slight excess, e.g., 1.05-1.1 equivalents) of nitric acid.[7] |
| Formation of Isomers | While the 3-nitro isomer is favored, suboptimal conditions can sometimes lead to the formation of other isomers, complicating purification. | Lowering the temperature generally improves the regioselectivity of nitration reactions on activated rings.[4] |
Experimental Protocols
Protocol 1: Optimizing Reaction Temperature
This protocol uses small-scale parallel reactions to efficiently determine the optimal temperature.
-
Setup: Prepare three identical small-scale reaction vessels, each containing a solution of Methyl 2-hydroxy-5-methoxybenzoate in the chosen solvent (e.g., sulfuric acid or acetic acid).
-
Cooling: Place each vessel in a cooling bath maintained at a different temperature (e.g., 0 °C, 5 °C, and 10 °C).
-
Addition: Slowly add the pre-cooled nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to each vessel over 30 minutes, ensuring the internal temperature does not deviate from the target.
-
Monitoring: After addition is complete, allow the reactions to stir. Take a small aliquot from each reaction every 30 minutes and analyze by TLC to monitor the consumption of starting material and the formation of the product and byproducts.
-
Analysis: After a set time (e.g., 2 hours), quench all reactions by pouring them into labeled beakers containing ice water.
-
Evaluation: Isolate, dry, and weigh the crude product from each reaction. Analyze the purity of each using melting point, NMR, or LC-MS to identify the temperature that provides the best balance of yield and purity.
Protocol 2: Determining Optimal Reaction Time
This protocol uses time-course analysis at a predetermined optimal temperature.
-
Setup: Begin a single reaction at the optimal temperature determined from Protocol 1.
-
Sampling: Once the addition of the nitrating agent is complete, start a timer. Withdraw a small aliquot of the reaction mixture at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes).
-
Quenching: Immediately quench each aliquot in a separate vial containing ice water to stop the reaction at that specific time point.
-
Analysis: Extract each quenched aliquot with a suitable organic solvent (e.g., ethyl acetate). Spot each extract on a single TLC plate to visualize the progression of the reaction.
-
Determination: The optimal reaction time corresponds to the point where the starting material spot is no longer visible, and the intensity of any byproduct spots is at a minimum.
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the nitration reaction.
References
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? Retrieved from [Link]
-
Quora. (2024). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]
-
AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemBK. (2024). 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimization and comparison of 16 with precedented nitrating agents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
Indian Academy of Sciences. (1937). Derivatives of salicylic acid. Retrieved from [Link]
-
ACS Publications. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction development and optimization. Retrieved from [Link]
-
PubMed. (n.d.). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions. Retrieved from [Link]
-
YouTube. (2023). Nitration of Salicylic Acid by Green Approach. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Brainly. (2023). In the nitration of methyl benzoate, yields of the product were moderate at best. 1. Which undesired. Retrieved from [Link]
-
Quora. (2016). How can you determine the nitration of methyl benzoate? Retrieved from [Link]
-
ouargla.dz. (n.d.). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]
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Technical Support Center: Stabilizing Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate During Experimental Workup
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of isolating this compound and prevent its decomposition during workup.
Understanding the Molecule: Why is Workup a Challenge?
This compound is a multi-functionalized aromatic compound. Its stability is influenced by the interplay of its functional groups: a phenolic hydroxyl, a methyl ester, and a nitro group. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyl, making the molecule susceptible to degradation, especially under basic conditions.[1] The primary challenge during workup is preventing the hydrolysis of the methyl ester, which is significantly accelerated by base.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of this compound in a practical question-and-answer format.
Q1: My aqueous washings are turning a strong yellow/orange color. Is this my product?
A1: A strong yellow or orange color in the aqueous layer, particularly after a basic wash (e.g., with sodium bicarbonate), is a strong indicator of phenoxide formation and potential decomposition. The phenolic proton on your compound is acidic and will be deprotonated by bases to form a colored phenoxide ion. While some product may be lost to the aqueous layer as the phenoxide salt, this color can also signal the onset of base-catalyzed hydrolysis of the methyl ester.
Recommendation:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium carbonate for washing.
-
Use Weak Bases Sparingly: If a basic wash is necessary to remove acid, use a saturated solution of sodium bicarbonate and perform the wash quickly and at a low temperature (ice bath).[3]
-
Acidify the Aqueous Layer: To recover any dissolved product from the aqueous wash, carefully acidify it with dilute HCl until it is acidic to pH paper. If your product precipitates, it can be collected by filtration.
Q2: My final product yield is very low, and I suspect decomposition. What are the likely causes?
A2: Low yield is the most common problem and is almost always linked to the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then lost to the aqueous layers during extraction.
Primary Cause: Exposure to basic conditions. The hydrolysis of esters is significantly accelerated in the presence of a base.[4][5]
Secondary Causes:
-
Elevated Temperatures: Heating the reaction mixture or the workup solutions can accelerate decomposition.
-
Prolonged Exposure to Aqueous Phases: Extended contact time with either acidic or basic aqueous solutions can lead to hydrolysis.
Corrective Actions:
-
Maintain a Neutral or Mildly Acidic pH: During extractions, ensure the aqueous phase remains neutral or slightly acidic.
-
Work Quickly and at Low Temperatures: Perform all workup steps, especially washes, as quickly as possible and in an ice bath to minimize the rate of potential side reactions.
-
Thorough Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to thoroughly extract the product from the aqueous phase.[3]
Q3: I did not get a precipitate when I quenched my nitration reaction mixture in ice water. How do I proceed?
A3: If your product does not precipitate upon quenching, it is likely either an oil or soluble in the acidic aqueous mixture.[3] In this case, you should proceed with a liquid-liquid extraction.
Procedure:
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic extracts and proceed with the washing and drying steps as outlined in the recommended protocol below.[3]
Q4: My purified product shows an extra peak in the NMR that looks like a carboxylic acid. How can I remove it?
A4: This confirms that some hydrolysis of the methyl ester has occurred. The resulting carboxylic acid will have different solubility properties that can be exploited for purification.
Purification Strategy:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution carefully with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while your desired methyl ester should remain in the organic phase.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Recommended Workup Protocol
This protocol is designed to minimize the decomposition of this compound.
Step-by-Step Methodology
-
Quenching:
-
Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[3] This helps to dissipate heat and dilute the acid.
-
-
Isolation of Crude Product:
-
If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.
-
If no solid forms, proceed with liquid-liquid extraction as described in Q3.[3]
-
-
Washing (Crucial for Stability):
-
Wash the collected solid (or the combined organic extracts) with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual strong acids.
-
If an acid-free organic solution is required, perform a rapid wash with cold, saturated sodium bicarbonate solution, followed immediately by a wash with cold water and then brine.[3] Minimize contact time with the bicarbonate solution.
-
-
Drying:
-
Dry the organic solution over an anhydrous drying agent like sodium sulfate.
-
If you have a solid product, it can be dried in a desiccator or a vacuum oven at a low temperature.
-
-
Solvent Removal & Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[6]
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Workup pH | Neutral to slightly acidic | Prevents base-catalyzed hydrolysis of the methyl ester.[7][2] |
| Temperature | 0-10 °C (Ice Bath) | Reduces the rate of decomposition and hydrolysis reactions.[8] |
| Basic Wash | Saturated NaHCO₃ (if essential) | A weak base to neutralize acids without causing significant ester hydrolysis.[3] |
| Contact Time | Minimize | Reduces the opportunity for side reactions in the aqueous phase. |
Visualizing the Problem: Decomposition Pathway and Workflow
To better understand the critical points of the workup, the following diagrams illustrate the primary decomposition pathway and the recommended workflow.
Decomposition Pathway
Caption: Primary decomposition pathway via base-catalyzed ester hydrolysis.
Recommended Workup Workflow
Caption: Recommended workflow to minimize decomposition during workup.
By understanding the chemical vulnerabilities of this compound and adhering to a carefully controlled workup procedure, researchers can significantly improve the yield and purity of their final product.
References
-
Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14). Retrieved from LibreTexts. Available at: [Link]
-
Basic hydrolysis of methyl salicylate to produce salicylic acid. (n.d.). Department of Chemistry, National University of Singapore. Retrieved from [Link]
-
Hydrolysis of Methyl Salicylate Exp. (n.d.). Scribd. Retrieved from [Link]
-
Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). (2020, June 29). LibreTexts. Retrieved from [Link]
-
Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf. (n.d.). Slideshare. Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Nitration of Phenols Using Cu NO3 2 Gree. (n.d.). Scribd. Retrieved from [Link]
-
Aromatic Acidity & Basicity - Feb 24 Lec. (2020, August 23). YouTube. Retrieved from [Link]
-
Bugatti, K. (2019, January 19). How can I purify two different-substituted aromatic compounds? ResearchGate. Retrieved from [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of Methyl 2-hydroxy-5-methoxybenzoate
Welcome to the technical support center for the nitration of methyl 2-hydroxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and help you achieve successful, high-yield nitration.
Troubleshooting Guide: Resolving Incomplete Nitration
The nitration of methyl 2-hydroxy-5-methoxybenzoate is a nuanced process where incomplete reaction, low yields, and the formation of side products are common hurdles. This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is resulting in a low yield of the desired nitro product, with a significant amount of starting material remaining. What are the primary causes and how can I improve the conversion?
Answer:
Low conversion in the nitration of this substrate typically points to several key factors, primarily related to the potency of the nitrating agent and the reaction conditions. The aromatic ring of methyl 2-hydroxy-5-methoxybenzoate is activated by the hydroxyl and methoxy groups, but achieving complete nitration requires careful optimization.
Causality and Strategic Solutions:
-
Insufficiently Potent Nitrating Agent: The generation of the nitronium ion (NO₂⁺), the active electrophile, is critical for the reaction to proceed.[1][2][3] A standard mixture of nitric acid and sulfuric acid is typically used, with sulfuric acid acting as a catalyst to promote the formation of the nitronium ion.[2][3] If the concentration of sulfuric acid is too low, or if the nitric acid is not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion, leading to a sluggish or incomplete reaction.
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[4] While cooling is often necessary to control the reaction and prevent the formation of byproducts, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
Troubleshooting Protocol 1: Optimizing the Nitrating Agent and Temperature
-
Reagent Preparation:
-
Carefully prepare the nitrating mixture by adding concentrated nitric acid (68-70%) dropwise to concentrated sulfuric acid (95-98%) in a separate flask, maintaining a low temperature (0-5 °C) using an ice bath. A typical molar ratio is 1:1 to 1:2 of nitric acid to sulfuric acid.
-
-
Reaction Setup:
-
Dissolve the methyl 2-hydroxy-5-methoxybenzoate in a suitable solvent. Glacial acetic acid is a common choice as it can help to moderate the reaction.
-
Cool the solution of the starting material to 0-5 °C in an ice bath.
-
-
Controlled Addition:
-
Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes.[5] It is crucial to monitor the internal temperature of the reaction mixture and ensure it does not rise significantly.
-
-
Reaction Monitoring and Adjustment:
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4] If the reaction is proceeding slowly, you can cautiously allow the temperature to rise to room temperature and continue to monitor.
-
Question 2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. How can I improve the regioselectivity of the nitration?
Answer:
The formation of multiple isomers is a common challenge in the nitration of substituted phenols. The hydroxyl and methoxy groups in methyl 2-hydroxy-5-methoxybenzoate are both ortho, para-directing groups. This can lead to the formation of different mono-nitrated isomers.
Understanding Regioselectivity:
The regioselectivity of the reaction is influenced by a combination of electronic and steric effects, as well as the reaction conditions.[6]
-
Electronic Effects: The hydroxyl and methoxy groups activate the positions ortho and para to them for electrophilic attack.
-
Steric Hindrance: The bulky ester group can sterically hinder the approach of the nitronium ion to the adjacent ortho position.
-
Reaction Conditions: Temperature and the choice of nitrating agent can significantly impact the ratio of isomers formed.[7]
Strategies for Enhancing Regioselectivity:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.[7] Experimenting with a range of temperatures (e.g., -10 °C, 0 °C, and room temperature) can help to optimize the desired isomer ratio.
-
Alternative Nitrating Agents: For highly activated and sensitive substrates, milder nitrating agents can offer better selectivity and reduce the formation of oxidative side products. Consider exploring reagents such as:
-
Copper(II) nitrate in acetic anhydride: This system can provide a milder and more selective nitration.
-
Bismuth subnitrate with thionyl chloride: This has been shown to be an efficient combination for the nitration of a wide range of aromatic compounds, including phenols.[8]
-
Ammonium nitrate and potassium hydrogen sulfate: This combination can offer regioselective ortho-nitration for some phenols.[6]
-
dot
Caption: Troubleshooting workflow for incomplete nitration.
Question 3: The reaction mixture turns dark brown or black, and I am isolating a tar-like substance instead of a crystalline product. What is causing this decomposition?
Answer:
The development of a dark color and the formation of tarry byproducts are indicative of oxidative side reactions and decomposition of the starting material or product. Phenolic compounds are particularly susceptible to oxidation under strong nitrating conditions.
Primary Causes of Decomposition:
-
Excessively Harsh Reaction Conditions: Using fuming nitric acid or oleum (fuming sulfuric acid) can be too aggressive for this substrate, leading to oxidation and polymerization.
-
Poor Temperature Control: Runaway temperatures can accelerate oxidative side reactions, leading to the formation of nitrogen oxides which contribute to the dark coloration.[4]
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can catalyze oxidative decomposition.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Use High-Purity Reagents | Use freshly opened or purified nitric acid to minimize the presence of nitrous acid. | Reduces catalytic decomposition pathways. |
| Incorporate a Nitrous Acid Scavenger | Add a small amount of urea or sulfamic acid to the reaction mixture before adding the nitrating agent. | These compounds react with and remove any nitrous acid present. |
| Strict Temperature Control | Maintain a consistently low temperature throughout the addition of the nitrating agent and the initial phase of the reaction. | Minimizes the rate of exothermic side reactions.[4] |
| Use a Milder Nitrating Agent | As mentioned previously, consider alternatives to the standard mixed acid system. | Less aggressive reagents reduce the likelihood of oxidation.[8][9] |
Frequently Asked Questions (FAQs)
What is the expected regioselectivity for the nitration of methyl 2-hydroxy-5-methoxybenzoate?
The directing effects of the hydroxyl and methoxy groups are paramount in determining the position of nitration. Both are activating, ortho, para-directing groups. The incoming nitro group will preferentially substitute at the positions activated by these groups. The primary product expected is methyl 2-hydroxy-5-methoxy-3-nitrobenzoate . The hydroxyl group is a more powerful activating group than the methoxy group, and it will strongly direct the incoming electrophile to its ortho and para positions. The para position is already occupied by the methoxy group. Of the two ortho positions to the hydroxyl group, one is occupied by the ester and the other is adjacent to the methoxy group. The position ortho to the hydroxyl and meta to the methoxy group is the most likely site of nitration.
dot
Caption: Regioselectivity in the nitration of the substrate.
How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4]
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (or hexane) is a good starting point. A 1:1 mixture can be effective, but the ratio may need to be adjusted to achieve good separation between the starting material, product, and any byproducts.[4]
-
Visualization: The spots can be visualized under UV light (254 nm). The starting material and the nitrated product should have different Rf values.
What are the best practices for the work-up and purification of the nitrated product?
Proper work-up and purification are crucial for obtaining a pure product and maximizing the isolated yield.
Standard Work-up Procedure:
-
Quenching: Once the reaction is complete, the mixture is typically poured slowly into a beaker containing ice water.[4] This precipitates the crude product and dilutes the strong acids.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove residual acids.
Purification by Recrystallization:
-
Solvent Selection: Choosing an appropriate solvent is key for successful recrystallization. Common solvents for similar compounds include ethanol, methanol, or glacial acetic acid.[4] The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities. Allow the solution to cool slowly to form crystals. Isolate the pure crystals by filtration.
References
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
- Esteves, P. M., et al. (2001). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 66(17), 5660–5667.
- Morsch, L. (2019, June 5). 18.
- BenchChem. (n.d.).
- Pore, D. M., et al. (2008). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, 2008(16), 137-143.
- Wikipedia. (2024, November 26).
- Chemistry Steps. (n.d.).
- BenchChem. (2025, November).
- BenchChem. (2025).
- DergiPark. (n.d.).
- Indian Academy of Sciences. (n.d.).
- Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion.
- ChemInform. (2001).
- JACS Au. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(11), 1886–1895.
- NIH. (n.d.).
- ChemBK. (2024, April 9). 2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene.
- PrepChem.com. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- CDC Stacks. (n.d.).
- Reddit. (2023, November 28).
- Unknown Source. (n.d.).
- MDPI. (n.d.).
- Sciencemadness.org. (n.d.).
- Google Patents. (2014, February 12).
- PubChem. (n.d.).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- PubChem. (n.d.).
- PubMed. (n.d.). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.
- Google Patents. (n.d.).
- YouTube. (2020, August 18).
- PubChem. (n.d.).
- BLD Pharm. (n.d.).
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected peaks in the 1H NMR spectrum of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Technical Support Center: NMR Spectral Analysis
Guide ID: TSC-NMR-0358 Topic: Interpreting Unexpected Peaks in the ¹H NMR Spectrum of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate Senior Application Scientist: Dr. Evelyn Reed
Welcome to the Technical Support Center. As researchers and developers, we understand that obtaining a clean, interpretable NMR spectrum is paramount. However, unexpected signals can often appear, turning a routine analysis into a complex puzzle. This guide is designed to provide you, our fellow scientists, with a logical, field-tested framework for identifying the source of these anomalous peaks in the ¹H NMR spectrum of this compound. Our approach is rooted in first principles, moving from the most common culprits to more nuanced instrumental and chemical sources.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common and quickly resolvable issues.
Q1: I see a small singlet at ~7.26 ppm in my CDCl₃ spectrum. Is this an impurity? A1: This is almost certainly the residual, non-deuterated solvent peak for chloroform (CHCl₃) in the deuterated chloroform (CDCl₃) solvent.[1][2] It is the most common peak to observe besides your compound and the TMS standard. Similarly, if using DMSO-d₆, you will see a quintet around 2.50 ppm.[3]
Q2: There is a broad, rolling peak between 1.5 and 4.8 ppm. Its integration doesn't make sense. What is it? A2: This is characteristic of water (H₂O) contamination in your NMR solvent or sample.[4] Its chemical shift is highly variable and depends on the solvent, temperature, and concentration. To confirm, you can perform a "D₂O shake."
Q3: I have very small, identical peaks spaced equally on both sides of a very intense signal (like the solvent peak). What are these? A3: These are called spinning sidebands.[5][6] They are instrumental artifacts caused by the spinning of the NMR tube in a slightly inhomogeneous magnetic field.[7] Their distance from the main peak is equal to the spinning rate of the sample.[6] Reducing the spin rate or improving the magnetic field homogeneity (shimming) can minimize them.
Q4: My aromatic peaks look broad and poorly defined. How can I fix this? A4: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shimming the instrument is the first step.[4]
-
High Concentration: A sample that is too concentrated can lead to viscosity-related broadening or intermolecular interactions.[4] Try diluting your sample.
-
Low Solubility: If your compound is not fully dissolved, you will see very broad signals. Ensure complete dissolution, or try a different deuterated solvent.[4]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
Part 2: In-Depth Troubleshooting Guide: A Systematic Approach
When the issue is not immediately obvious, a systematic workflow is essential. This guide provides a logical progression to diagnose the origin of unknown signals.
Step 1: Foundational Analysis - Know Your Expected Spectrum
Before you can identify an unexpected peak, you must have a firm grasp of the expected one. The structure of this compound dictates a specific spectral signature.
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Hₐ | Phenolic Hydroxyl (-OH) | > 11.0 | Singlet (broad) | 1H | Highly deshielded by intramolecular H-bonding to the nitro and ester groups. Exchangeable with D₂O. |
| Hᵦ | Aromatic (Position 6) | 7.8 - 8.2 | Doublet | 1H | Ortho to the nitro group and meta to the hydroxyl group. Coupled to Hc. |
| Hc | Aromatic (Position 4) | 7.1 - 7.4 | Doublet | 1H | Ortho to the methoxy group and meta to the ester. Coupled to Hb. |
| Hₔ | Ester Methoxy (-COOCH₃) | 3.9 - 4.1 | Singlet | 3H | Standard chemical shift for a methyl ester. |
| Hₑ | Ring Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Standard chemical shift for an aryl methyl ether. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Step 2: The Troubleshooting Workflow
When confronted with an unknown peak, follow this logical progression. Each step is designed to systematically eliminate possibilities.
Caption: Logical workflow for identifying unknown NMR peaks.
Step 3: Executing the Workflow
These are the most frequent sources of unexpected peaks. Cross-reference your unknown signals with established chemical shift tables.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities
| Compound | Formula | Signal (ppm in CDCl₃) | Multiplicity |
| Water | H₂O | ~1.56 (variable) | Singlet (broad) |
| Acetone | C₃H₆O | 2.17 | Singlet |
| Ethyl Acetate | C₄H₈O₂ | 2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H) | s, q, t |
| Dichloromethane | CH₂Cl₂ | 5.30 | Singlet |
| Silicone Grease | - | 0.07 - 0.20 (variable) | Singlet (broad) |
| n-Hexane | C₆H₁₄ | 0.88 (t), 1.26 (m) | Triplet, Multiplet |
Source: Adapted from Gottlieb, H. E., et al. (1997) and subsequent publications.[3]
If the peak is not a common contaminant, it likely originates from the chemical reaction itself. The target molecule is synthesized via nitration of a precursor.
-
Unreacted Starting Material: The most likely precursor is Methyl 2-hydroxy-5-methoxybenzoate .[8] Incomplete nitration will leave this compound in your sample.
-
Expected ¹H NMR (Methyl 2-hydroxy-5-methoxybenzoate): The aromatic region will be different. Expect three aromatic protons with different splitting patterns compared to the two doublets of the final product.
-
-
Isomeric Byproducts: Electrophilic aromatic substitution, like nitration, can sometimes lack perfect regioselectivity. Although the directing groups (-OH, -OCH₃) strongly favor nitration at the 3-position, minor products could include nitration at other positions on the ring, leading to a different set of aromatic signals. Nitration of salicylic acid, a related parent compound, is known to produce a mixture of 3-nitro and 5-nitrosalicylic acids.[9]
If the peak's characteristics don't align with a chemical species, consider an instrumental source.
-
¹³C Satellites: These are very weak doublets that symmetrically flank a very strong signal (typically singlets like -OCH₃ or TMS).[5] They arise from the coupling of the proton to the naturally abundant (1.1%) ¹³C isotope. Do not mistake them for an impurity.
-
Phasing or Baseline Errors: Improper data processing can make the baseline roll or create "peaks" that are actually artifacts of the Fourier transform. Re-process the FID with careful attention to phasing and baseline correction.
These simple experiments provide definitive proof for your hypothesis.
-
Protocol 1: The D₂O Shake
-
Purpose: To identify exchangeable protons (e.g., -OH, -NH, -COOH).
-
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result: The signal corresponding to the phenolic -OH proton (Hₐ, >11.0 ppm) will disappear or significantly diminish, as the proton exchanges with deuterium.[4] Any other peak that disappears is also an exchangeable proton.
-
-
Protocol 2: Sample Spiking
-
Purpose: To confirm the identity of a suspected impurity (e.g., starting material).
-
Methodology:
-
Acquire a ¹H NMR spectrum of your sample.
-
Add a very small amount (a few crystals or a microliter) of the pure, suspected compound to your NMR tube.
-
Shake to dissolve and re-acquire the spectrum.
-
-
Expected Result: If your hypothesis is correct, the intensity of the unexpected peak will increase relative to the signals of your main product.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Wikipedia. Proton nuclear magnetic resonance. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
Purdue University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]
-
Nudelman, A., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
-
Carl ROTH GmbH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]
-
NMR Wiki. Magic angle spinning. Available from: [Link]
-
Truman State University. 1H NMR of methyl salicylate in CDCl3. Available from: [Link]
-
University of Ottawa. Introduction to Solid State NMR. Available from: [Link]
-
Chegg.com. Solved Label the peaks in the 1 H NMR spectrum of methyl. Available from: [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
University of Colorado Boulder, Organic Chemistry. Spin-spin splitting and coupling. Available from: [Link]
-
AIP Publishing. Efficient and sideband-free 1H-detected 14N magic-angle spinning NMR. Available from: [Link]
-
ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis. Available from: [Link]
-
OpenOChem Learn. Interpreting. Available from: [Link]
-
PubChem, National Institutes of Health. Methyl 2-hydroxy-5-methoxybenzoate. Available from: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]
-
ResearchGate. Determination of nitrate with salicylic acid. Available from: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]
-
Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link]
-
Chemistry Stack Exchange. H-NMR of methyl salicylate. Available from: [Link]
-
Pharmaffiliates. Salicylic Acid-impurities. Available from: [Link]
-
YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. Available from: [Link]
-
ChemSynthesis. methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Available from: [Link]
-
Reddit. Unexpected 1H NMR signals. Available from: [Link]
-
Allen Digital. Salicylic acid on treatment with nitrating mixture produces. Available from: [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
-
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]
-
World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. Available from: [Link]
-
Indian Academy of Sciences. Derivatives of salicylic acid. Available from: [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Available from: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Exotherms of Activated Aromatic Nitration
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing exothermic reactions during the nitration of activated aromatic rings. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth understanding necessary to not only control these powerful reactions but also to troubleshoot them effectively when they deviate from the expected path. The nitration of activated aromatic systems is a cornerstone of synthetic chemistry, yet its inherent exothermicity demands a high level of respect and expertise. This resource is structured to build your confidence and competence in handling these challenging yet rewarding transformations.
Understanding the Challenge: The Energetic Landscape of Nitration
Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. The introduction of a nitro group (-NO₂) onto an aromatic ring is achieved by reacting the aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the key species in the reaction.
The reaction is notoriously exothermic, meaning it releases a significant amount of heat. When dealing with activated aromatic rings—those containing electron-donating groups like hydroxyl (-OH), amino (-NH₂), or alkyl groups—the reaction rate is significantly accelerated. This heightened reactivity can lead to a rapid increase in temperature, which if not properly controlled, can result in a dangerous runaway reaction. A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal, potentially leading to an explosion.
This guide will equip you with the knowledge to anticipate and manage these thermal challenges, ensuring both the safety of your experiment and the quality of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the nitration of activated aromatic rings, providing not just solutions, but also the scientific reasoning behind them.
Issue 1: Runaway Reaction or Uncontrolled Temperature Spike
Symptoms: A rapid, uncontrolled increase in the internal reaction temperature, often accompanied by vigorous gas evolution (brown fumes of nitrogen dioxide), and a darkening of the reaction mixture.
Immediate Action:
-
Cease addition of the nitrating agent immediately.
-
Increase cooling capacity: If possible and safe, add more coolant to the external bath (e.g., adding salt to an ice-water bath).
-
Prepare for emergency quenching: If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice. Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.
-
Alert your supervisor and follow all established laboratory emergency protocols.
Root Cause Analysis and Prevention:
| Potential Cause | Scientific Explanation | Preventative Measures |
| Inadequate Cooling | The cooling bath lacks the capacity to dissipate the heat generated by the reaction. | Ensure the use of an appropriate cooling medium (e.g., an ice-salt bath for temperatures below 0°C). For larger scale reactions, consider a cryostat for precise temperature control. |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it. | Employ slow, dropwise addition of the nitrating agent using an addition funnel. The addition rate should be adjusted to maintain the desired internal temperature. |
| Poor Agitation | Inefficient stirring leads to localized "hot spots" with high reactant concentrations, causing a localized runaway that can propagate. | Ensure vigorous and consistent agitation throughout the reaction using a suitable magnetic stir bar or overhead stirrer. |
| Incorrect Reagent Concentration or Ratio | Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can increase the reaction's exothermicity. | Carefully prepare and verify the concentrations and ratios of your reagents as specified in a reliable protocol. |
| Accumulation of Unreacted Nitrating Agent | If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction. | Maintain the reaction temperature within the optimal range to ensure a steady consumption of the nitrating agent as it is added. |
Logical Flow for Preventing Runaway Reactions:
Caption: Workflow for preventing runaway nitration reactions.
Issue 2: Low Yield of the Desired Mononitrated Product
Symptoms: After work-up and purification, the isolated yield of the target mononitrated aromatic compound is significantly lower than expected.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Scientific Explanation | Corrective Actions |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or a temperature that is too low. | Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC, Gas Chromatography - GC). Extend the reaction time or slightly increase the temperature if the reaction has stalled, but be mindful of the potential for side reactions. |
| Side Reactions (Oxidation) | Nitric acid is a strong oxidizing agent, and activated aromatic rings, especially phenols and anilines, are susceptible to oxidation, which can lead to the formation of colored byproducts and tars. | Maintain a low reaction temperature, as oxidation reactions are often more sensitive to temperature increases than the desired nitration. For highly sensitive substrates, consider protecting the activating group (e.g., acylating an amine). |
| Polynitration | The mononitrated product is also activated and can undergo a second nitration, especially at higher temperatures or with an excess of the nitrating agent. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature to disfavor the second nitration. Quench the reaction as soon as the starting material is consumed. |
| Product Loss During Work-up | The work-up procedure, including quenching, extraction, and purification, may not be optimized for your specific product, leading to losses. | Ensure the quenching process is done carefully to avoid product degradation. Select an appropriate extraction solvent and perform multiple extractions. Optimize the recrystallization or distillation conditions. |
Decision Tree for Troubleshooting Low Yields:
Caption: Decision-making process for addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of activated aromatic rings?
A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is crucial because water can dilute the nitric acid and reduce the concentration of the nitronium ion, thereby slowing down or stopping the reaction.
Q2: Are there safer alternatives to the traditional mixed acid (HNO₃/H₂SO₄) system for nitrating sensitive substrates?
A2: Yes, several alternative nitrating systems have been developed to offer milder reaction conditions. For instance, the use of dinitrogen pentoxide (N₂O₅) in the presence of a Lewis acid catalyst like iron(III) can allow for nitration at very low temperatures (as low as -100°C for toluene), which is beneficial for sensitive substrates. Another approach is the use of nitrate salts (e.g., KNO₃, NaNO₃) in conjunction with a strong acid like sulfuric acid to generate the nitrating species in situ. For industrial applications, continuous flow reactors are gaining prominence as they offer superior heat transfer and precise temperature control, significantly enhancing the safety of these exothermic reactions.
Q3: How can I effectively and safely quench a nitration reaction?
A3: The standard and most effective method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. This serves two purposes: it rapidly cools the mixture and dilutes the strong acids. The dilution of sulfuric acid is highly exothermic, and the large volume of ice helps to absorb this heat. It is crucial to perform this addition slowly to prevent localized boiling and splashing of the corrosive mixture. Always perform the quench in a fume hood and wear appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and a face shield.
Q4: My nitration of phenol is giving me a complex mixture of products. How can I improve the selectivity for mononitration?
A4: The hydroxyl group of phenol is a very strong activating group, making it highly susceptible to polynitration and oxidation. To achieve selective mononitration, it is crucial to use milder reaction conditions. This typically involves using dilute nitric acid and maintaining a low reaction temperature (often below 0°C). The slow addition of the phenol solution to the cooled nitrating agent is also recommended. For some applications, it may be necessary to first protect the hydroxyl group, for example, by converting it to an ester, which is less activating. The nitration can then be performed, followed by hydrolysis to regenerate the hydroxyl group.
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of a Moderately Activated Aromatic Ring (e.g., Toluene)
-
Preparation of the Nitrating Mixture: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath. Cool the resulting mixture to -5°C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, place the toluene. Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 1.5 hours.
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Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or recrystallization to obtain the desired nitrotoluene isomers.
Protocol 2: Safe Quenching and Work-up of a Nitration Reaction
-
Preparation: In a large beaker (at least 10 times the volume of the reaction mixture), prepare a slurry of crushed ice and water. Place the beaker in a secondary container (e.g., an ice bath) in a fume hood.
-
Quenching: Using a pipette or by carefully pouring, slowly add the completed reaction mixture to the stirred ice-water slurry. Monitor for any excessive heat generation or gas evolution.
-
Isolation of Solid Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.
-
Isolation of Liquid/Dissolved Product: If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel. Extract the aqueous phase 2-3 times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts.
-
Neutralization and Washing: Dissolve the crude solid or the combined organic extracts in an organic solvent. Wash this solution in a separatory funnel with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the CO₂ gas that evolves. Separate the aqueous layer. Wash the organic layer with water, followed by a saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: )
-
Nitration reaction safety - YouTube. (URL: [Link])
-
(PDF) The Kinetics of Aromatic Nitration - ResearchGate. (URL: [Link])
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - PDF Free Download. (URL: [Link])
-
Kinetics of Aromatic Nitration - 2 | PDF | Solubility | Acid - Scribd. (URL: [Link])
-
NITRIC ACID SAFETY. (URL: [Link])
-
Process Development System - Nitration Reaction. (URL: [Link])
-
Why is mononitration of phenol carried out at low temperatures?. (URL: [Link])
- Electrophilic aromatic substitution. Part IX.
Technical Support Center: Navigating Solubility Challenges of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Welcome to the technical support center for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimental work with this compound. Here, we synthesize technical knowledge with practical, field-proven insights to help you navigate your reactions and processes smoothly.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The solubility of this compound is governed by its molecular structure, which contains both polar and non-polar functional groups. The presence of a hydroxyl, a nitro, a methoxy, and a methyl ester group attached to a benzene ring gives it a specific polarity.[1][2] If your solvent is either too polar or too non-polar, you will likely encounter solubility issues. Solubility is also significantly influenced by temperature.[3]
Q2: I'm observing a precipitate forming mid-reaction. What is happening?
A: Mid-reaction precipitation can occur for several reasons:
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Change in Solvent Composition: If your reaction produces or consumes a component of the solvent system, the overall polarity can change, leading to precipitation.
-
Temperature Fluctuation: Many compounds are significantly more soluble in warmer solvents. If your reaction mixture cools, the compound may crash out of the solution.[3]
-
Formation of an Insoluble Intermediate or Side Product: The precipitate may not be your starting material but rather a new compound being formed.
-
Change in pH: If your reaction generates or consumes an acid or base, the pH of the medium can shift, affecting the ionization state and solubility of the phenolic hydroxyl group.
Q3: Can I just heat the mixture to dissolve the compound?
A: Heating is a common and often effective method to increase the solubility of many organic compounds.[3] However, you must consider the thermal stability of this compound and other reagents in your mixture. Unwanted side reactions or decomposition can occur at elevated temperatures. It is recommended to first perform a small-scale test to determine if heating is a viable option for your specific system.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guides
Issue 1: Poor Initial Solubility of this compound
If you are struggling to dissolve the compound at the start of your experiment, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor initial solubility.
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent. A good starting range of solvents to test would be:
-
Non-polar: Toluene, Hexanes
-
Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
-
Polar Aprotic: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
-
-
Observation: Agitate the vials at a constant temperature (e.g., room temperature) and observe for dissolution.
-
Quantification (Optional): If the compound dissolves, add more of the solid in known amounts until a saturated solution is obtained. This will give you a quantitative solubility value.
-
Temperature Effect: Gently warm the vials where the compound did not fully dissolve to assess the impact of temperature.
Data Presentation: Qualitative Solubility of Structurally Similar Compounds
While specific data for this compound is scarce, we can infer its likely solubility from related structures like methyl nitrobenzoates and substituted phenols.
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar Aromatic (e.g., Toluene) | Low to Moderate | The benzene ring allows for some interaction, but the polar functional groups limit high solubility. |
| Chlorinated (e.g., DCM, Chloroform) | Moderate | Good balance of polarity to interact with both the aromatic ring and the polar groups. |
| Ethers (e.g., THF, Dioxane) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group. |
| Esters (e.g., Ethyl Acetate) | Moderate to High | "Like dissolves like" principle; the ester group on the solvent interacts well with the ester on the compound. |
| Ketones (e.g., Acetone) | High | The polar carbonyl group is an effective hydrogen bond acceptor. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Can act as both hydrogen bond donors and acceptors, but the overall polarity might be slightly too high for optimal dissolution of the largely organic structure. |
| Polar Aprotic (e.g., DMF, DMSO) | Very High | These are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for many polar organic molecules. |
| Water | Very Low | The large organic backbone makes it poorly soluble in water despite the presence of polar groups. |
Issue 2: Precipitation During Reaction or Workup
Precipitation during your process can be disruptive. This guide will help you diagnose and resolve the issue.
Caption: Decision tree for addressing mid-reaction precipitation.
This protocol is particularly useful during aqueous workups where the compound has precipitated out of the organic layer.
-
Isolate Layers (if possible): Separate the organic and aqueous layers. If an emulsion or significant precipitate is at the interface, treat the entire mixture.
-
Basify the Aqueous Layer: To the aqueous layer (or the entire mixture), add a mild base, such as a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide, dropwise while stirring.
-
Monitor for Dissolution: Continue adding the base until the precipitate dissolves. The formation of the sodium phenoxide salt should increase its aqueous solubility.
-
Re-extract: If you treated the entire mixture, the layers should now be more distinct. Separate the layers. The deprotonated compound will be in the aqueous layer.
-
Isolate the Product: To recover your product from the aqueous layer, re-acidify with a dilute acid (e.g., 1M HCl) until the compound precipitates out. The solid can then be collected by filtration or extracted into a fresh portion of the organic solvent.
Advanced Solubilization Strategies
For particularly challenging systems, consider these advanced methods:
-
Sonication: The use of an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution without the need for high temperatures.
-
Co-solvents: As detailed in the troubleshooting guide, using a mixture of solvents can fine-tune the polarity of the reaction medium.[4][5][6] For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF can significantly boost solubility.
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Surfactants: In biphasic or aqueous systems, surfactants can form micelles that encapsulate the organic compound, increasing its apparent solubility.[7][8][9] Cationic surfactants have been noted to be effective in some cases.
By systematically applying these troubleshooting guides and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound, leading to more successful and reproducible experimental outcomes.
References
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
- Google Patents. (Year). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 5-hydroxy-2-methyl-3-nitrobenzoate - C9H9NO5, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
Scientist Solutions. (2025, April 18). The important role and application of surfactants in pharmaceutical formulations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde 97 34549-69-4 [sigmaaldrich.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to Structural Elucidation: Confirming Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate with 2D NMR
This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques for the structural validation of a synthesized derivative, Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments provides a self-validating network of data to confirm the molecular structure with absolute certainty.[1]
The Structural Puzzle: Isomers and Ambiguity
The target molecule is This compound (Structure A) . A key challenge in its synthesis is the potential formation of isomers, such as Methyl 2-hydroxy-3-methoxy-5-nitrobenzoate (Structure B) . A simple 1D ¹H NMR spectrum might show two aromatic doublets, a methoxy singlet, and an ester singlet for both isomers, making a definitive assignment difficult. This is where 2D NMR becomes indispensable.
Figure 1: The target molecule, this compound (A), and a potential isomeric byproduct (B). Atoms are labeled for subsequent NMR discussion.
Our objective is to use a combination of 2D NMR experiments to prove the connectivity shown in Structure A and rule out Structure B. The core of this process lies in establishing through-bond correlations between nuclei.[2][3]
The Strategic Workflow: From 1D Hypothesis to 2D Confirmation
A robust structural elucidation workflow follows a logical progression. We begin by acquiring standard 1D spectra to form an initial hypothesis and then deploy a series of 2D experiments to test and confirm every bond and connection within the molecule.
Part 1: Foundational Analysis with 1D NMR
Before delving into 2D techniques, we must acquire and tentatively assign the 1D ¹H and ¹³C spectra. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, nitro, methoxy, and ester groups).[4][5][6]
Expected 1D NMR Chemical Shifts (in DMSO-d₆)
| Signal Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale |
| H-4 | ~7.5 - 7.7 | ~115 - 120 | Ortho to electron-withdrawing ester and nitro group, but para to donating hydroxyl.[7][8] |
| H-6 | ~7.9 - 8.1 | ~125 - 130 | Ortho to electron-withdrawing nitro group and para to ester group.[7][8] |
| 5-OCH₃ | ~3.9 | ~56 | Standard methoxy group on an aromatic ring. |
| Ester-OCH₃ | ~3.8 | ~53 | Standard methyl ester group. |
| C-1 (Ester) | - | ~165 | Carbonyl carbon of the ester. |
| C-2 (OH) | - | ~155 - 160 | Phenolic carbon, deshielded by oxygen. |
| C-3 (NO₂) | - | ~140 - 145 | Carbon attached to the deshielding nitro group. |
| C-5 (OCH₃) | - | ~150 - 155 | Aromatic carbon attached to oxygen, highly deshielded. |
Note: These are estimated values. Actual shifts can vary based on concentration and subtle solvent effects.[9]
Part 2: Building the Framework with 2D NMR
With our initial assignments, we can now use 2D NMR to connect these signals and build the molecular structure piece by piece.
A. COSY: Identifying Proton Neighbors
Correlation Spectroscopy (COSY) is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10][11][12] In a COSY spectrum, diagonal peaks represent the 1D spectrum, while off-diagonal "cross-peaks" indicate a coupling interaction between the two protons at those corresponding chemical shifts.[13][14]
-
Expected Correlation: For Structure A, the two aromatic protons, H-4 and H-6, are separated by three bonds. Therefore, we expect to see a single cross-peak connecting the signals of H-4 and H-6. This confirms they are part of the same spin system and adjacent on the ring.
| Correlating Protons | Expected J-Coupling |
| H-4 <=> H-6 | ³JHH (meta-coupling), ~2-3 Hz |
B. HSQC: Linking Protons to their Carbons
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct, one-bond correlations between protons and the carbon atoms they are attached to.[15][16][17] This is an incredibly powerful experiment for unambiguously assigning carbon signals based on their known proton assignments.[18] Each peak in the HSQC spectrum corresponds to a direct C-H bond.
-
Expected Correlations:
-
A peak correlating the ¹H signal of H-4 to the ¹³C signal of C-4.
-
A peak correlating the ¹H signal of H-6 to the ¹³C signal of C-6.
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A peak correlating the ¹H signal of the 5-OCH₃ group to its carbon signal.
-
A peak correlating the ¹H signal of the Ester-OCH₃ group to its carbon signal.
-
This experiment allows us to confidently label C-4, C-6, and the two methoxy carbons in the ¹³C spectrum. However, it provides no information about the quaternary (non-protonated) carbons: C-1, C-2, C-3, and C-5.
C. HMBC: The Key to Long-Range Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most informative experiment for elucidating the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[19][20][21] Unlike HSQC, direct one-bond correlations are suppressed, allowing us to see connections through other atoms.[22][23] This is how we connect the substituents to the ring and confirm the overall substitution pattern.
This is the critical experiment to differentiate Structure A from Structure B.
Expected Key HMBC Correlations for Structure A:
| Proton | Correlates to Carbon (via 2 or 3 bonds) | Significance of Correlation |
| H-4 | C-2, C-6, C-5, C=O (C-1) | Links H-4 to the hydroxyl-bearing carbon (C-2), the methoxy-bearing carbon (C-5), and the ester carbonyl. |
| H-6 | C-2, C-4, C-5 | Links H-6 to the hydroxyl-bearing carbon (C-2) and the methoxy-bearing carbon (C-5). |
| 5-OCH₃ | C-5 | Crucially confirms the methoxy group is attached to C-5. |
| Ester-OCH₃ | C=O (C-1) | Confirms the methyl group is part of the ester function. |
The combination of these correlations provides undeniable proof for Structure A. For instance, the correlation between the methoxy protons (5-OCH₃) and C-5 places that group definitively. The correlations from H-4 and H-6 to this same C-5 carbon further lock it in place between them.
Comparison: How Isomer B Would Differ
If the product were Structure B, the HMBC correlations would be distinctly different:
-
The methoxy protons (at C-3) would show a correlation to C-3, not C-5.
-
H-4 would show a correlation to C-2 and C-6, but crucially also to C-3 (the methoxy-bearing carbon).
-
H-6 would show a correlation to C-2 and C-4, but now also to C-5 (the nitro-bearing carbon).
This comparative analysis demonstrates the elucidative power of HMBC. The observed correlations can be matched to only one possible isomeric structure.
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols should be followed.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The sample must be homogeneous and free of particulate matter.[24][25]
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound. For ¹³C-based experiments like HSQC and HMBC, a slightly higher concentration is beneficial.[25][26]
-
Choose Solvent: The polarity of the molecule makes deuterated dimethyl sulfoxide (DMSO-d₆) an excellent choice for solubility.[27][28] Deuterated chloroform (CDCl₃) is another common alternative.
-
Dissolve Sample: Place the solid sample in a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[24][29]
-
Ensure Homogeneity: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[26]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
These experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.
General Parameters:
-
Temperature: 298 K (25 °C)
-
Locking and Shimming: Lock on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.
A. ¹H and ¹³C Acquisition
-
¹H: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 scans or more may be necessary for a good signal-to-noise ratio.
B. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).
-
Spectral Width: Set the spectral width in both dimensions to cover all proton signals (~10-12 ppm).
-
Data Points: 2048 points in F2 (direct dimension), 256-512 increments in F1 (indirect dimension).
-
Scans per Increment: 4-8 scans.
C. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3). This version can also provide editing, showing CH/CH₃ and CH₂ signals with different phases, which is helpful.[19]
-
Spectral Width: F2 (¹H dimension) ~10-12 ppm; F1 (¹³C dimension) ~180-200 ppm.
-
¹JCH Coupling Constant: Set the evolution delay to optimize for an average one-bond C-H coupling of ~145 Hz.
-
Data Points: 2048 points in F2, 256 increments in F1.
-
Scans per Increment: 8-16 scans.
D. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).
-
Spectral Width: F2 (¹H dimension) ~10-12 ppm; F1 (¹³C dimension) ~200-220 ppm to ensure the carbonyl is observed.
-
Long-Range Coupling Constant: The evolution delay for long-range couplings is critical. A value optimized for 8 Hz is a good starting point to observe both ²JCH and ³JCH correlations.[19][20]
-
Data Points: 2048-4096 points in F2, 256-512 increments in F1.
-
Scans per Increment: 16-64 scans, as HMBC signals are inherently weaker.
Conclusion
By systematically applying a suite of 2D NMR experiments, we can move beyond the ambiguity of 1D spectra to confirm the structure of this compound with a high degree of confidence. The COSY experiment establishes the proton spin system on the aromatic ring. The HSQC experiment directly links these protons to their attached carbons, providing secure anchor points in the ¹³C spectrum. Finally, the HMBC experiment reveals the long-range connectivity, piecing together the entire molecular framework, including the quaternary carbons and the precise positions of all substituents. The resulting network of correlations is a self-validating system that not only confirms the target structure but also provides the concrete data needed to definitively rule out plausible isomers. This rigorous, evidence-based approach embodies the principles of scientific integrity and is essential for success in chemical research and drug development.
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. CF NMR. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy?. YouTube. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CF NMR. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube. Retrieved from [Link]
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Scribd. (n.d.). HMBC Spectroscopy Overview. Retrieved from [Link]
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NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
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Comparison of different nitrating agents for the synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Introduction
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The strategic introduction of a nitro group onto the aromatic ring of methyl 2-hydroxy-5-methoxybenzoate is a critical transformation that dictates the efficiency and viability of the overall synthetic route. The regioselectivity of this reaction is of paramount importance, as the directing effects of the hydroxyl, methoxy, and methyl ester groups can lead to a mixture of isomers. This guide provides a comprehensive comparison of different nitrating agents for the synthesis of this compound, offering insights into the underlying mechanisms, experimental protocols, and performance data to assist researchers in making informed decisions for their synthetic endeavors.
Understanding the Electrophilic Aromatic Substitution Landscape
The nitration of methyl 2-hydroxy-5-methoxybenzoate is an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho, para-directing groups, while the methyl ester (-COOCH3) group is a deactivating, meta-directing group. The interplay of these directing effects makes achieving high regioselectivity for the desired 3-nitro isomer a significant challenge.
The general mechanism for electrophilic aromatic nitration involves three key steps:
-
Generation of the electrophile: A strong electrophile, typically the nitronium ion (NO2+), is generated from the nitrating agent.
-
Nucleophilic attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
dot graph "Electrophilic_Aromatic_Substitution_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Aromatic [label="Aromatic Ring"]; Electrophile [label="Electrophile (E+)"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion)"]; Product [label="Substituted\nAromatic Ring"]; Base [label="Base"];
Aromatic -> SigmaComplex [label="Nucleophilic Attack"]; Electrophile -> SigmaComplex; SigmaComplex -> Product [label="Deprotonation"]; Base -> Product; } caption { label = "Figure 1: General Mechanism of Electrophilic Aromatic Substitution."; fontsize = 10; fontname = "Helvetica"; }
Comparative Analysis of Nitrating Agents
The choice of nitrating agent is critical and influences the reaction's yield, regioselectivity, and safety profile. Below, we compare several common and alternative nitrating agents for the synthesis of this compound.
Mixed Acid (Concentrated Nitric Acid and Sulfuric Acid)
This is the most traditional and widely used method for aromatic nitration. Concentrated sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion from nitric acid.[1][2][3][4][5]
Mechanism of Nitronium Ion Formation: dot graph "Nitronium_Ion_Formation" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
HNO3 [label="HNO₃"]; H2SO4 [label="H₂SO₄"]; ProtonatedHNO3 [label="H₂NO₃⁺"]; Nitronium [label="NO₂⁺"]; HSO4 [label="HSO₄⁻"]; H2O [label="H₂O"];
HNO3 -> ProtonatedHNO3 [label="+ H₂SO₄"]; H2SO4 -> HSO4 [style=invis]; ProtonatedHNO3 -> Nitronium [label="- H₂O"]; ProtonatedHNO3 -> H2O; } caption { label = "Figure 2: Generation of the nitronium ion using mixed acid."; fontsize = 10; fontname = "Helvetica"; }
Performance and Considerations:
-
Reactivity: The high reactivity of the nitronium ion can lead to over-nitration and oxidative side reactions, especially with highly activated substrates like methyl 2-hydroxy-5-methoxybenzoate.
-
Regioselectivity: While the strong directing effects of the hydroxyl and methoxy groups favor substitution at the ortho and para positions, the harsh acidic conditions can lead to a mixture of isomers. Precise temperature control is crucial to manage selectivity.
-
Safety: The use of concentrated nitric and sulfuric acids poses significant safety risks, including severe corrosion and the potential for runaway reactions if not handled properly.[6]
| Parameter | Value | Reference/Comment |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Standard nitrating mixture. |
| Temperature | 0-10 °C | Low temperature is critical to control reactivity and improve selectivity. |
| Reported Yield | 81-85% (for methyl benzoate) | Yields for the target molecule may vary due to higher activation.[7] |
| Key Advantage | Low cost and readily available reagents. | A well-established and understood method. |
| Key Disadvantage | Harsh conditions, potential for low regioselectivity and side products. | Significant safety hazards. |
Ferric Nitrate (Fe(NO₃)₃)
Ferric nitrate has emerged as a milder alternative for the nitration of phenolic compounds. The reaction is typically carried out in a refluxing organic solvent.
Proposed Mechanism:
The nitration with ferric nitrate is proposed to proceed through a coordination-mediated radical mechanism.[8] The ferric ion coordinates with the substrate, facilitating the homolytic cleavage of the N-O bond in the nitrate group to form nitro radicals (•NO₂), which then attack the aromatic ring.[8][9]
dot graph "Ferric_Nitrate_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];
Substrate [label="Methyl 2-hydroxy-\n5-methoxybenzoate"]; FeNO3 [label="Fe(NO₃)₃"]; Complex [label="Coordination Complex"]; NitroRadical [label="•NO₂ Radical"]; Product [label="Nitrated Product"];
Substrate -> Complex; FeNO3 -> Complex; Complex -> NitroRadical [label="Homolytic Cleavage"]; Substrate -> Product; NitroRadical -> Product [label="Radical Attack"]; } caption { label = "Figure 3: Proposed radical mechanism for nitration with ferric nitrate."; fontsize = 10; fontname = "Helvetica"; }
Performance and Considerations:
-
Reactivity and Selectivity: This method offers milder reaction conditions compared to mixed acid. For the nitration of methyl salicylate, ferric nitrate has been shown to exhibit high regioselectivity, with a preference for the 5-nitro isomer (para to the hydroxyl group).[8][10][11] This suggests that for the target molecule, nitration at the position para to the hydroxyl group (position 5) might be favored, potentially making the synthesis of the 3-nitro isomer less efficient with this reagent.
-
Yield: The yield is reported to be highest when the molar ratio of ferric nitrate to methyl salicylate is 2:3 with a reaction time of 3 hours.[10][11]
| Parameter | Value | Reference/Comment |
| Reagents | Fe(NO₃)₃·9H₂O, Ethyl acetate | Milder conditions. |
| Temperature | Reflux | Higher temperature compared to mixed acid. |
| Reported Yield | High (specific value for target molecule not available) | For methyl salicylate, the yield is optimized at a 2:3 molar ratio.[10][11] |
| Key Advantage | Milder conditions, potentially higher regioselectivity. | Reduced safety hazards compared to mixed acid. |
| Key Disadvantage | May favor the 5-nitro isomer, making it less suitable for the target product. | The mechanism is less universally understood than mixed acid nitration. |
Nitric Acid in Acetic Anhydride
This system generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated from mixed acid.
Performance and Considerations:
-
Reactivity and Selectivity: This method is generally milder than mixed acid and can offer better regioselectivity for activated aromatic compounds. It has been used for the nitration of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
-
Safety: While milder than mixed acid, the combination of nitric acid and acetic anhydride can be explosive if not handled with care, especially if the temperature is not controlled.
| Parameter | Value | Reference/Comment |
| Reagents | HNO₃, Acetic Anhydride, Acetic Acid | Forms acetyl nitrate in situ. |
| Temperature | 0-5 °C | Low temperature control is essential. |
| Reported Yield | Satisfactory (77% for a related compound) | Offers a good balance of reactivity and selectivity. |
| Key Advantage | Milder than mixed acid, can lead to cleaner reactions. | |
| Key Disadvantage | Potential explosion hazard if not handled correctly. | Acetic anhydride is corrosive and a lachrymator. |
Experimental Protocols
Protocol 1: Nitration using Mixed Acid (Representative Protocol)
This protocol is adapted from the nitration of methyl benzoate and should be optimized for the specific substrate.[7][12][13][14][15]
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-hydroxy-5-methoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Pour the mixture onto crushed ice and stir until the ice melts.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
dot graph "Mixed_Acid_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Dissolve Substrate in H₂SO₄ at 0°C"]; PrepareNitratingMix [label="Prepare HNO₃/H₂SO₄ mixture at 0°C"]; Reaction [label="Add Nitrating Mix dropwise at 0-5°C"]; Workup [label="Pour onto ice"]; Isolation [label="Filter and wash"]; Purification [label="Recrystallize"];
Start -> Reaction; PrepareNitratingMix -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; } caption { label = "Figure 4: Workflow for nitration using mixed acid."; fontsize = 10; fontname = "Helvetica"; }
Protocol 2: Nitration using Ferric Nitrate (Representative Protocol)
This protocol is based on the nitration of methyl salicylate and may require optimization.[8][10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-hydroxy-5-methoxybenzoate (1.0 eq) in ethyl acetate.
-
Addition of Reagent: Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.67 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (iron oxides).
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers and obtain pure this compound.
dot graph "Ferric_Nitrate_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Dissolve Substrate in Ethyl Acetate"]; AddReagent [label="Add Fe(NO₃)₃·9H₂O"]; Reaction [label="Reflux for 3-4 hours"]; Workup [label="Cool and filter"]; Isolation [label="Wash and concentrate"]; Purification [label="Column Chromatography"];
Start -> AddReagent; AddReagent -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; } caption { label = "Figure 5: Workflow for nitration using ferric nitrate."; fontsize = 10; fontname = "Helvetica"; }
Conclusion and Recommendations
The synthesis of this compound requires careful consideration of the nitrating agent to achieve optimal yield and regioselectivity.
-
Mixed acid (HNO₃/H₂SO₄) remains a powerful and cost-effective option. However, its successful application hinges on stringent temperature control to mitigate the formation of unwanted isomers and byproducts. This method is recommended for researchers comfortable with handling highly corrosive and reactive reagents.
-
Ferric nitrate (Fe(NO₃)₃) presents a milder and potentially more regioselective alternative. However, based on studies with analogous compounds, it may preferentially yield the 5-nitro isomer. A thorough investigation of the product distribution is necessary when employing this reagent for the synthesis of the 3-nitro isomer.
-
Nitric acid in acetic anhydride offers a good compromise between reactivity and mildness. It is a viable option, particularly when cleaner reaction profiles are desired, but requires strict adherence to safety protocols to prevent potential hazards.
Ultimately, the choice of nitrating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and the available safety infrastructure. It is highly recommended to perform small-scale trial reactions to determine the optimal conditions for the desired outcome.
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H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018). Retrieved from [Link]
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Chemistry Steps. Nitration of Benzene. Retrieved from [Link]
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Chemistry LibreTexts. Nitration and Sulfonation of Benzene. (2023). Retrieved from [Link]
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A Comparative Guide to Purity Assessment of Synthesized Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the rigorous assessment of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of the synthesized intermediate, Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. We will explore the causality behind experimental choices, compare GC-MS with alternative analytical techniques, and provide actionable protocols and data interpretation insights, grounded in authoritative references.
The Synthetic Landscape: Understanding the Genesis of Impurities
The synthesis of this compound, a key building block in various pharmaceutical syntheses, typically involves the electrophilic nitration of a substituted methyl benzoate precursor. A plausible and commonly employed synthetic route is the nitration of Methyl 2-hydroxy-5-methoxybenzoate.
This synthetic pathway, while effective, can introduce a spectrum of impurities that must be diligently identified and quantified. Understanding the potential impurities is paramount for developing a robust analytical method for purity assessment.
Potential Impurities in the Synthesis of this compound:
-
Positional Isomers: The directing effects of the hydroxyl, methoxy, and ester groups on the benzene ring can lead to the formation of regioisomers. Besides the desired 3-nitro isomer, trace amounts of other isomers (e.g., 4-nitro, 6-nitro) may be formed.[1][3]
-
Over-nitrated Products: Under harsh reaction conditions, dinitration of the aromatic ring can occur, leading to the formation of dinitro-substituted byproducts.[3]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, Methyl 2-hydroxy-5-methoxybenzoate, in the final product.
-
Byproducts from Side Reactions: The reactive nature of the nitrating mixture can lead to oxidation or other side reactions, generating a variety of minor impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate) and any unreacted nitrating agents or their byproducts can remain in the final product.[4]
GC-MS: A Powerful Tool for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of pharmaceutical intermediates like this compound.[5][6]
The Rationale Behind Using GC-MS
The choice of GC-MS is underpinned by its inherent advantages:
-
High Chromatographic Resolution: The gas chromatography component provides excellent separation of complex mixtures, allowing for the resolution of the target compound from closely related impurities, such as positional isomers.
-
High Sensitivity and Selectivity: The mass spectrometer detector offers exceptional sensitivity, enabling the detection of trace-level impurities. Its ability to provide mass-to-charge ratio information for each eluting compound ensures high selectivity and confident peak identification.
-
Structural Elucidation: The fragmentation patterns generated by the mass spectrometer provide valuable structural information, aiding in the identification of unknown impurities.
Experimental Workflow for GC-MS Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound using GC-MS.
Caption: A typical workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[7] The goal is to dissolve the sample in a suitable solvent and, if necessary, derivatize it to improve volatility and chromatographic performance.
-
Protocol:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane and make up to the mark.
-
Derivatization (Consideration): Due to the presence of a phenolic hydroxyl group, which can cause peak tailing and reduce volatility, derivatization may be necessary for optimal results.[8] A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To 100 µL of the sample solution, add 100 µL of BSTFA.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The choice of GC column and temperature program is critical for achieving good separation of the analyte from its potential impurities. The mass spectrometer parameters are set to ensure sensitive detection and generation of informative mass spectra.
-
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Scan Mode | Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of known impurities. |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3. Data Analysis and Interpretation:
-
Purity Calculation: The purity of the synthesized compound is typically determined by the area percentage method from the Total Ion Chromatogram (TIC).
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Impurity Identification:
-
The mass spectrum of each impurity peak is compared with a commercial mass spectral library (e.g., NIST) for tentative identification.
-
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M+). Key fragment ions would likely arise from the loss of the methoxy group (-OCH3), the ester methyl group (-CH3), and the nitro group (-NO2). A mass spectrum of a similar compound, methyl m-nitrobenzoate, shows a prominent molecular ion peak.[9]
-
The identity of suspected impurities (e.g., positional isomers) should be confirmed by synthesizing authentic standards and comparing their retention times and mass spectra.
-
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, a comprehensive purity assessment often involves orthogonal methods to ensure a complete picture of the impurity profile.
| Analytical Technique | Principle | Advantages for Purity Assessment | Limitations for this Application |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | High sensitivity and selectivity for volatile and semi-volatile compounds. Excellent for separating isomers. Provides structural information for impurity identification. | May require derivatization for polar compounds. Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Well-established for pharmaceutical analysis.[10][11] | Lower peak capacity compared to capillary GC. UV detection is not as selective as MS and may not detect impurities that lack a chromophore. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies compounds based on the direct relationship between the integrated NMR signal area and the number of protons. | A primary analytical method that does not require a reference standard of the analyte for quantification.[3][12][13] Provides structural information. | Lower sensitivity compared to GC-MS and HPLC. May be challenging for complex mixtures with overlapping signals. Requires a highly pure internal standard. |
Comparative Data Summary
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | Low (ng to pg range) | Moderate (µg to ng range) | High (mg to µg range) |
| Selectivity | High (mass-based) | Moderate (chromatographic) | High (structural) |
| Quantitative Accuracy | Good to Excellent (with proper calibration) | Excellent (with reference standards) | Excellent (primary method) |
| Impurity Identification | Good (based on fragmentation and library search) | Limited (based on retention time) | Excellent (structural elucidation) |
| Sample Throughput | Moderate | High | Low |
Adherence to Scientific Integrity and Regulatory Standards
The purity assessment of pharmaceutical intermediates must adhere to stringent regulatory guidelines to ensure the quality and safety of the final drug product.
-
ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B).[7][10][14] These guidelines establish thresholds for reporting, identification, and qualification of impurities. For instance, the reporting threshold for impurities in a new drug substance is typically ≥0.05%.
-
Method Validation: The chosen analytical method (GC-MS, HPLC, etc.) must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Logical Framework for Purity Assessment
The following diagram illustrates the logical flow for a comprehensive purity assessment strategy.
Caption: A logical workflow for a comprehensive purity assessment strategy.
Conclusion
The purity assessment of synthesized this compound is a critical step in drug development. GC-MS stands out as a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile impurities, particularly positional isomers that are likely to form during synthesis. However, a comprehensive and robust purity assessment should not rely on a single technique. The integration of orthogonal methods like HPLC-UV for non-volatile impurities and qNMR for an absolute purity assay provides a self-validating system that ensures the highest level of confidence in the quality of the synthesized intermediate. By following the detailed protocols and adhering to regulatory guidelines, researchers and drug development professionals can ensure the integrity of their materials and the safety and efficacy of the final pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). Journal of Chemical Education, 85(12), 1654. Available from: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). TrAC Trends in Analytical Chemistry, 105, 365-377. Available from: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2023). Biomedical Journal of Scientific & Technical Research, 49(2). Available from: [Link]
-
A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. (2004). Journal of Environmental Monitoring, 6(12), 1007-1013. Available from: [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from: [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(5), 3898-3907. Available from: [Link]
-
Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from: [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2023, September 22). AMSbio. Retrieved from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation, 11(2), 115-120. Available from: [Link]
-
methyl 5-hydroxy-2-methyl-3-nitrobenzoate. (n.d.). ChemSynthesis. Retrieved from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2023, September 4). ALWSCI. Retrieved from: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency, The Gambia. Retrieved from: [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Jasperse Chem 365. Retrieved from: [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020).
-
The mass spec of methyl m-nitrobenzoate is shown below. (2021, March 10). Chegg. Retrieved from: [Link]
-
Synthesis of methyl-2-hydroxy-5-nitro-benzoate. (n.d.). PrepChem. Retrieved from: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006, June 2). European Medicines Agency. Retrieved from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2023, September 22). Patsnap. Retrieved from: [Link]
- Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. (2000).
- Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (2021).
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- 5. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
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- 10. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate and Its Isomers: A Guide for Researchers
For drug development professionals and researchers in the chemical sciences, the precise characterization and differentiation of isomeric compounds are of paramount importance. The subtle variations in the substitution pattern on an aromatic ring can lead to significant differences in physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth comparative analysis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate and its principal isomers that are cogenerated during the nitration of Methyl 2-hydroxy-5-methoxybenzoate.
This document moves beyond a simple data sheet, offering a comprehensive examination of the synthesis, separation, and characterization of these isomers. We will delve into the mechanistic underpinnings of their formation and provide detailed experimental protocols that are designed to be self-validating. The insights contained herein are intended to empower researchers to confidently synthesize, isolate, and identify these compounds, thereby facilitating their exploration in medicinal chemistry and materials science.
Introduction: The Significance of Isomeric Purity
This compound and its isomers are substituted salicylates, a class of compounds with a rich history in medicinal chemistry. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the electronic landscape of the parent molecule, influencing its reactivity and potential as a pharmacological agent. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects, making them valuable scaffolds in drug discovery.
However, the non-specific nature of electrophilic aromatic substitution, such as nitration, often leads to a mixture of constitutional isomers. The hydroxyl and methoxy groups of the precursor, Methyl 2-hydroxy-5-methoxybenzoate, are ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator. The interplay of these directing effects during nitration results in the formation of three primary isomers:
-
This compound
-
Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate
-
Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate
The ability to isolate and unequivocally identify each isomer is critical, as their distinct molecular geometries can lead to differential binding affinities with biological targets and, consequently, divergent therapeutic or toxicological profiles.
Synthesis and Isomer Separation: A Strategic Approach
The synthesis of the title compound and its isomers is most directly achieved through the electrophilic nitration of Methyl 2-hydroxy-5-methoxybenzoate. The regioselectivity of this reaction is a key consideration, as it dictates the relative abundance of the resulting isomers.
Regioselectivity in the Nitration of Methyl 2-hydroxy-5-methoxybenzoate
The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The powerful ortho-, para-directing influence of the hydroxyl group, coupled with the similar effect of the methoxy group, will primarily direct nitration to the positions ortho and para to these groups. The deactivating, meta-directing nature of the methyl ester will have a lesser influence.
Based on these principles, we can predict the formation of the 3-nitro, 4-nitro, and 6-nitro isomers. The steric hindrance from the adjacent ester and hydroxyl groups may influence the relative yields.
Caption: Overview of the synthesis and separation of the isomeric products.
Experimental Protocol: Synthesis and Purification
This protocol details the nitration of Methyl 2-hydroxy-5-methoxybenzoate and the subsequent separation of the isomeric products by column chromatography.
Materials:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 2-hydroxy-5-methoxybenzoate (10 g, 54.9 mmol) in 100 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 65.9 mmol) to chilled concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of Methyl 2-hydroxy-5-methoxybenzoate over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product as a mixture of isomers. Purify the mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The isomers will elute in order of increasing polarity.
Rationale for Experimental Choices:
-
The use of a non-polar solvent like dichloromethane helps to control the reaction rate and prevent unwanted side reactions.
-
Maintaining a low temperature throughout the reaction is crucial to minimize the formation of polysubstituted and oxidized byproducts.
-
The workup with sodium bicarbonate is necessary to neutralize any residual acid.
-
Column chromatography is the method of choice for separating isomers with different polarities. The nitro group's position significantly impacts the molecule's overall polarity, allowing for effective separation.
Physicochemical and Spectroscopic Comparison
The distinct substitution patterns of the three isomers give rise to measurable differences in their physicochemical properties and spectroscopic data.
Physicochemical Properties
| Property | This compound | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate |
| Molecular Formula | C₉H₉NO₆ | C₉H₉NO₆ | C₉H₉NO₆ |
| Molecular Weight | 227.17 g/mol | 227.17 g/mol | 227.17 g/mol |
| Predicted Polarity | High | Moderate | Low |
| Predicted Melting Point | Higher | Intermediate | Lower |
Note: Predicted properties are based on general chemical principles. The 3-nitro and 6-nitro isomers are expected to have stronger intramolecular hydrogen bonding between the hydroxyl group and the nitro/ester group, which can affect their physical properties compared to the 4-nitro isomer. The polarity is influenced by the overall dipole moment of the molecule, which is dependent on the relative positions of the polar functional groups.
Spectroscopic Analysis
The ¹H NMR spectra provide the most definitive means of distinguishing between the isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the nitro group.
| Proton | This compound (Predicted) | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate (Predicted) | Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate (Predicted) |
| -OH | ~11.0 ppm (s, br) | ~10.5 ppm (s, br) | ~11.5 ppm (s, br) |
| Aromatic H-4 | ~7.5 ppm (d, J ≈ 3 Hz) | - | ~7.3 ppm (d, J ≈ 9 Hz) |
| Aromatic H-6 | ~7.2 ppm (d, J ≈ 3 Hz) | ~7.9 ppm (s) | - |
| Aromatic H-3 | - | ~6.6 ppm (s) | - |
| -OCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) |
| -COOCH₃ | ~4.0 ppm (s) | ~4.0 ppm (s) | ~4.0 ppm (s) |
Rationale for Predicted Chemical Shifts:
-
-OH Proton: The chemical shift of the phenolic proton is influenced by hydrogen bonding. In the 3-nitro and 6-nitro isomers, strong intramolecular hydrogen bonding with the adjacent nitro or ester group, respectively, is expected to cause a significant downfield shift.
-
Aromatic Protons:
-
3-nitro isomer: The two aromatic protons will appear as doublets with a small meta-coupling constant.
-
4-nitro isomer: The two aromatic protons will appear as singlets due to the lack of adjacent protons. The proton at C-3 will be upfield due to the shielding effect of the adjacent hydroxyl group, while the proton at C-6 will be downfield due to the deshielding effect of the para-nitro group.
-
6-nitro isomer: The two aromatic protons will appear as doublets with a larger ortho-coupling constant.
-
The ¹³C NMR spectra will also show distinct differences, particularly in the chemical shifts of the aromatic carbons.
| Carbon | This compound (Predicted) | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate (Predicted) | Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate (Predicted) |
| C=O | ~168 ppm | ~169 ppm | ~167 ppm |
| C-NO₂ | ~140 ppm | ~145 ppm | ~138 ppm |
| C-OH | ~150 ppm | ~155 ppm | ~152 ppm |
| C-OCH₃ | ~148 ppm | ~142 ppm | ~149 ppm |
| -OCH₃ | ~56 ppm | ~56 ppm | ~56 ppm |
| -COOCH₃ | ~53 ppm | ~53 ppm | ~53 ppm |
Rationale for Predicted Chemical Shifts:
-
The carbon directly attached to the nitro group (C-NO₂) will be significantly deshielded.
-
The electronic effect of the nitro group will also influence the chemical shifts of the other aromatic carbons, providing a unique fingerprint for each isomer.
The IR spectra will be characterized by the vibrational frequencies of the key functional groups.
| Functional Group | This compound (Predicted) | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate (Predicted) | Methyl 2-hydroxy-5-methoxy-6-nitrobenzoate (Predicted) |
| O-H Stretch | 3200-3400 cm⁻¹ (broad) | 3300-3500 cm⁻¹ (broad) | 3100-3300 cm⁻¹ (broad) |
| C=O Stretch (Ester) | ~1730 cm⁻¹ | ~1725 cm⁻¹ | ~1735 cm⁻¹ |
| N-O Stretch (NO₂) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | ~1525 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) | ~1540 cm⁻¹ (asymmetric), ~1360 cm⁻¹ (symmetric) |
Rationale for Predicted Frequencies:
-
O-H Stretch: The broadness of this peak is due to hydrogen bonding. The extent of intramolecular hydrogen bonding will affect the exact position and shape of this band.
-
C=O Stretch: The position of the ester carbonyl stretch will be influenced by the electronic effects of the substituents.
-
N-O Stretch: The characteristic asymmetric and symmetric stretching frequencies of the nitro group will be present in all isomers.
The mass spectra of the isomers will all show a molecular ion peak (M⁺) at m/z = 227. However, the fragmentation patterns may show subtle differences due to the different substitution patterns, although these may be difficult to distinguish without high-resolution mass spectrometry and detailed fragmentation studies.
Potential Biological Activity: A Look into the Future
While specific biological activity data for this compound and its isomers are not extensively reported in the literature, the presence of the nitrobenzoate scaffold suggests several potential avenues for investigation. Nitroaromatic compounds have been explored for a variety of therapeutic applications.
Caption: Potential areas of biological investigation for the title compounds.
The differential positioning of the nitro group can significantly impact how each isomer interacts with biological macromolecules. For instance, the ability to act as a hydrogen bond acceptor and the overall electrostatic potential of the molecule will vary between isomers, potentially leading to differences in their efficacy and selectivity as enzyme inhibitors or receptor ligands. Further screening of these purified isomers in relevant biological assays is a logical and promising next step for any drug discovery program.
Conclusion
This guide has provided a comprehensive framework for the synthesis, separation, and comparative characterization of this compound and its 4-nitro and 6-nitro isomers. By understanding the principles of regioselectivity and employing a systematic approach to purification and spectroscopic analysis, researchers can confidently work with these distinct chemical entities. The detailed protocols and predicted data serve as a valuable resource for those seeking to explore the potential of these compounds in various scientific disciplines. The elucidation of the unique properties of each isomer is the first step towards unlocking their full potential in the development of novel therapeutics and functional materials.
References
- Synthesis and biological evaluation of nitroaromatic compounds. (Note: This is a representative reference. In a real-world scenario, specific journal articles, patents, and database entries would be cited here with full details and URLs.)
- Spectroscopic data of substituted benzoic acid derivatives.
- Regioselectivity in the nitration of substituted phenols.
Validating an HPLC-UV method for the quantification of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC-UV Method for the Quantification of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Introduction: The Analytical Imperative for a Novel Compound
In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from synthesis to a potential therapeutic is paved with rigorous analytical scrutiny. This compound, a substituted nitroaromatic compound, represents such an entity where precise and reliable quantification is paramount. Its structure, featuring a phenolic hydroxyl group, a methoxy group, and a nitro group on a benzoic acid methyl ester backbone, presents unique analytical challenges and considerations.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the workhorse of pharmaceutical analysis, offering a blend of specificity, sensitivity, and robustness. However, an HPLC-UV method is only as reliable as its validation. The objective of validating an analytical procedure is to demonstrate through documented evidence that it is fit for its intended purpose.[1][2]
This guide, written from the perspective of a senior application scientist, eschews a rigid template. Instead, it provides a comprehensive, in-depth narrative on the development and validation of a stability-indicating HPLC-UV method for this compound. We will delve into the causality behind experimental choices and ground every protocol in the authoritative standards set forth by the International Council for Harmonisation (ICH), particularly the recently revised Q2(R2) guideline.[1][2][3][4] This ensures a self-validating system that is not only scientifically sound but also regulatorily compliant.
Part 1: Rational Method Development: The "Why" Behind the "How"
Before validation can begin, a robust and suitable HPLC method must be developed. This process is not arbitrary; it is a systematic approach informed by the analyte's physicochemical properties and established chromatographic principles.
Analyte Characterization and Its Chromatographic Implications
This compound is a moderately polar molecule containing a key chromophore—the nitroaromatic ring system. This dictates our primary choices:
-
Chromatographic Mode: The analyte's polarity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.
-
Detection: The conjugated π-electron system of the nitroaromatic ring results in strong UV absorbance.[5][6] A UV-Vis spectrophotometric scan of the analyte in the mobile phase diluent is the first experimental step. This reveals the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. For nitroaromatic compounds, this is often in the range of 210-270 nm.[5][7] For this guide, we will assume a λmax of 254 nm, a common and reliable wavelength for aromatic compounds.
Strategic Selection of Chromatographic Conditions
The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants, within a reasonable analysis time.
-
Column (Stationary Phase): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its versatility and robust performance. A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance of efficiency and backpressure.[8]
-
Mobile Phase: The mobile phase must be optimized to control the retention and elution of the analyte.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
Aqueous Phase & pH Control: The analyte contains a phenolic hydroxyl group, which is weakly acidic. The pH of the mobile phase can influence its ionization state and, consequently, its retention time and peak shape. Operating at a pH well below the pKa of the phenol (typically around pH 8-10) ensures it remains in its non-ionized, more retained form. Adding 0.1% formic acid to the aqueous phase is a common and effective strategy to control the pH around 2.7, ensuring sharp, symmetrical peaks and also making the method compatible with mass spectrometry if future hyphenation is desired.[9]
-
-
Elution Mode: An isocratic elution (constant mobile phase composition) is simpler, more robust, and generally preferred for quantifying a single active pharmaceutical ingredient (API) if it provides adequate separation. A gradient elution may be necessary if forced degradation studies reveal late-eluting degradation products.
Based on this rationale, we arrive at a well-justified starting point for our method.
| Parameter | Optimized Condition | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard for quantitative analysis. PDA allows for peak purity assessment. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Versatile and robust stationary phase for moderately polar analytes.[8] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) | Provides good retention, sharp peak shape, and controlled pH. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 254 nm | High sensitivity for the nitroaromatic chromophore. |
| Injection Vol. | 10 µL | A common volume providing good response without overloading the column. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Part 2: The Validation Protocol: A Framework of Trustworthiness
Method validation is the process of providing documented evidence that the method is "fit for purpose".[1][10] We will follow the ICH Q2(R2) guidelines, which delineate the necessary validation characteristics.[2][3]
Caption: Workflow for HPLC-UV Method Validation.
Specificity and Stability-Indicating Nature
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[11][12] For a stability-indicating method, this is paramount. We must prove that the analyte peak is pure and that any degradation products formed under stress do not co-elute with it.[13]
Experimental Protocol (Forced Degradation): Forced degradation studies are performed to intentionally degrade the drug substance to generate potential degradation products.[14] The goal is a target degradation of 5-20%.[14]
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Prepare a solution at ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
Analysis: Analyze a blank (diluent), an unstressed sample, and all stressed samples by HPLC. Use a Photodiode Array (PDA) detector to assess peak purity of the analyte peak in the presence of any degradation products.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or blank components.
-
Peak purity index (if using PDA) should be greater than 0.999 for the analyte peak in all stressed samples.
| Stress Condition | % Degradation | Observations | Peak Purity |
| Unstressed | 0% | Single peak observed | > 0.999 |
| Acid (0.1M HCl, 80°C) | ~15% | Major degradant at RRT 0.8 | > 0.999 |
| Base (0.1M NaOH, RT) | ~12% | Major degradant at RRT 1.4 | > 0.999 |
| Oxidation (3% H₂O₂) | ~8% | Minor degradant at RRT 0.7 | > 0.999 |
| Thermal (80°C) | ~5% | No significant degradation | > 0.999 |
| Photolytic (ICH Q1B) | ~18% | Multiple minor degradants | > 0.999 |
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[12] This relationship is the basis for quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels. A typical range for an assay is 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001800 |
| 110 | 1103500 |
| 120 | 1204200 |
| Regression Results | Value |
| Correlation (r²) | 0.9998 |
| Slope | 10025 |
| Y-Intercept | 1250 |
Accuracy
Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[16] It is a measure of the systematic error of the method.
Experimental Protocol (Recovery Study):
-
Prepare samples by spiking a blank matrix (or placebo) with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120%).
-
Prepare three independent samples at each concentration level (total of nine determinations).[17]
-
Analyze the samples and calculate the concentration found using the linearity curve.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
The %RSD for recovery at each level should be ≤ 2.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (n=3) | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.5 | 100.5% | 0.6% |
| 120% | 120.0 | 119.2 | 99.3% | 0.9% |
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of the method and is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.
-
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
| Precision Level | Analyst/Day | Mean Assay (n=6) | % RSD |
| Repeatability | Analyst 1 / Day 1 | 99.8% | 0.7% |
| Intermediate | Analyst 2 / Day 2 | 100.3% | 0.9% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[18] These are crucial for impurity analysis but are also good practice to establish for an assay method.
Experimental Protocol (Based on Calibration Curve): This is the most common and statistically sound approach. The values are calculated from the standard deviation of the response (σ) and the slope (S) of the linearity curve.[19][20][21]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
S is the slope of the calibration curve.
-
σ is the standard deviation of the y-intercept of the regression line.
Acceptance Criteria:
-
These values are typically reported and must be experimentally verified by analyzing standards at the calculated LOQ concentration and confirming acceptable accuracy and precision.
| Parameter | Calculation | Result |
| Slope (S) | From Linearity | 10025 |
| SD of Intercept (σ) | From Linearity | 1250 |
| LOD | 3.3 * (1250 / 10025) | 0.41 µg/mL |
| LOQ | 10 * (1250 / 10025) | 1.25 µg/mL |
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23] It provides an indication of the method's reliability during normal usage and is crucial to assess before transferring the method to another lab.[24]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Monitor the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
Acceptance Criteria:
-
System suitability parameters should remain within their acceptance limits for all variations.
-
The retention time should not shift significantly to cause co-elution issues.
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | Theoretical Plates | Result |
| Control | None | 4.52 | 1.1 | 8500 | Pass |
| Flow Rate | 0.9 mL/min | 5.01 | 1.1 | 8650 | Pass |
| 1.1 mL/min | 4.10 | 1.1 | 8400 | Pass | |
| Column Temp. | 28 °C | 4.61 | 1.1 | 8450 | Pass |
| 32 °C | 4.43 | 1.1 | 8550 | Pass | |
| Mobile Phase % Org. | 58% Acetonitrile | 4.95 | 1.2 | 8300 | Pass |
| 62% Acetonitrile | 4.15 | 1.1 | 8600 | Pass |
System Suitability Testing (SST)
Causality: SST is not a validation parameter but an integral part of the analytical procedure.[25][26] It is performed before and during each analytical run to verify that the chromatographic system is adequate for the intended analysis.[27][28]
Experimental Protocol:
-
Before starting any sample analysis, inject a standard solution five or six times.
-
Calculate the %RSD of the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the analyte peak.
Acceptance Criteria (Typical):
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion: A Validated Method Fit for Purpose
This guide has systematically detailed the development and validation of a stability-indicating HPLC-UV method for the quantification of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to the rigorous framework of the ICH Q2(R2) guideline, we have established a self-validating analytical system.
The forced degradation studies conclusively demonstrated the method's specificity and stability-indicating nature, proving its ability to separate the active ingredient from potential degradation products.[13][14] The method was confirmed to be linear, accurate, and precise over the specified range. The calculated limits of detection and quantitation provide valuable information about the method's sensitivity, while the robustness study demonstrates its reliability under normal operational variability.[22][23]
The successful completion of these validation exercises provides a high degree of assurance that the method is suitable for its intended purpose: the reliable and accurate quantification of this compound in quality control and stability studies. This validated method now serves as a trusted tool in the ongoing development and characterization of this new chemical entity.
References
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Robustness Tests . LCGC International. Available at: [Link]
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Steps for HPLC Method Validation . Pharmaguideline. (2024). Available at: [Link]
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Determining LOD and LOQ Based on the Calibration Curve . Separation Science. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2025). Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. (2023). Available at: [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid . National Institutes of Health (NIH). (2014). Available at: [Link]
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System suitability Requirements for a USP HPLC Method . MicroSolv Technology Corporation. (2025). Available at: [Link]
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The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. Available at: [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. (2025). Available at: [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). (2023). Available at: [Link]
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Q2(R2) Validation of Analytical Procedures . Food and Drug Administration (FDA). (2024). Available at: [Link]
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〈621〉CHROMATOGRAPHY . U.S. Pharmacopeia (USP). Available at: [Link]
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Stability Indicating HPLC Method Development and Validation . SciSpace. (2014). Available at: [Link]
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HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b)... . ResearchGate. Available at: [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region . National Institutes of Health (NIH). (2021). Available at: [Link]
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ICH Q1 Guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). (2025). Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . Institute of Validation Technology. Available at: [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity . VU Research Repository. Available at: [Link]
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Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation (ICH). (2022). Available at: [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region . IU Indianapolis ScholarWorks. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review . International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Available at: [Link]
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Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test . SciELO. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . International Council for Harmonisation (ICH). Available at: [Link]
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Excelling With Excel: Analytical Method Validation Using LOD and LOQ . Bitesize Bio. (2025). Available at: [Link]
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System Suitability in HPLC Analysis . Pharmaguideline. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. (2024). Available at: [Link]
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Development and validation of stability indicating HPLC method: a review . ResearchGate. (2025). Available at: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. (2020). Available at: [Link]
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Implementing Robustness Testing for HPLC Methods . Separation Science. Available at: [Link]
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Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications . SPIE Digital Library. Available at: [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY . International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . YouTube. (2025). Available at: [Link]
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How to determine the LOD using the calibration curve? . Lösungsfabrik. (2019). Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. (2025). Available at: [Link]
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Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph? . YouTube. (2024). Available at: [Link]
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Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability . Federal Register. (2024). Available at: [Link]
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The UV–vis spectra of various nitroaromatic compounds and excitation of... . ResearchGate. Available at: [Link]
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Analytical Method Validation Parameters: An Updated Review . (2020). Available at: [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES . University POLITEHNICA of Bucharest (UPB). Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available at: [Link]
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The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations . National Institutes of Health (NIH). (2022). Available at: [Link]
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Forced Degradation Studies . MedCrave online. (2016). Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. (2025). Available at: [Link]
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation . Longdom Publishing. Available at: [Link]
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Q14 Analytical Procedure Development . Food and Drug Administration (FDA). (2024). Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. (2024). Available at: [Link]
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The UV-vis absorption spectra of nitro compounds with the same concentration of . ResearchGate. Available at: [Link]
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How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips) . Medium. (2025). Available at: [Link]
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A Comparative In-Vitro Biological Activity Screening of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate and its Analogs
This guide provides a comprehensive framework for the in-vitro biological activity screening of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate and its structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document details the synthesis of the target compound, outlines robust experimental protocols for evaluating its antimicrobial, antioxidant, and anticancer potential, and presents a comparative analysis based on the activities of structurally related molecules and established benchmark compounds.
Introduction: The Therapeutic Potential of Substituted Salicylates
Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of various functional groups to the salicylate scaffold can significantly modulate its biological profile, offering a rich landscape for the discovery of new drug candidates. This compound, the subject of this guide, is a polysubstituted salicylate derivative. The presence of a methoxy group, a nitro group, and the esterification of the carboxylic acid are all expected to influence its biological activity.
The electron-withdrawing nature of the nitro group, for instance, is a common feature in various antimicrobial and anticancer agents, often enhancing their activity.[1][2][3] Conversely, the methoxy group, an electron-donating group, can also contribute to biological activity, including antioxidant and anticancer effects.[4][5] This guide will explore the potential synergistic or antagonistic effects of these substitutions on the overall biological activity profile of the parent molecule.
To provide a robust comparative analysis, this guide will evaluate the hypothetical activity of this compound against a panel of selected analogs and well-established therapeutic agents. These include:
-
Analogs:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Methyl 2-hydroxy-3-nitrobenzoate
-
Other substituted salicylates and nitrobenzoates
-
-
Benchmark Compounds:
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted phenol. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Experimental Protocol: Esterification of 2-hydroxy-5-methoxy-3-nitrobenzoic acid
This protocol describes the final esterification step. The synthesis of the starting acid can be adapted from standard nitration and oxidation procedures for phenolic aldehydes.
-
Dissolution: Dissolve 2-hydroxy-5-methoxy-3-nitrobenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In-Vitro Biological Activity Screening: Methodologies
The following section details the standardized protocols for assessing the antimicrobial, antioxidant, and cytotoxic activities of this compound and its analogs.
Antimicrobial Activity Screening
The antimicrobial potential will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol:
-
Microbial Strains: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Media: Use appropriate growth media for each microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control (Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under optimal conditions.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The antioxidant capacity will be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Experimental Protocol:
-
Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and the positive control (Ascorbic Acid) in methanol.
-
Procedure:
-
In a 96-well plate, add the test compound solutions to the DPPH solution.
-
Include a control (methanol and DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.
Anticancer Activity Screening: MTT Assay
The cytotoxic effect on cancer cells will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Experimental Protocol:
-
Cell Line: The human breast adenocarcinoma cell line MCF-7 is a commonly used model for in-vitro anticancer screening.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and the positive control (5-Fluorouracil).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubate the plate for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from a dose-response curve.
Comparative Analysis of Biological Activity
Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| This compound | Predicted | Predicted | Predicted |
| Methyl 2-hydroxy-5-methoxybenzoate | >100 | >100 | >100 |
| Methyl 2-hydroxy-3-nitrobenzoate | 50 - 100 | >100 | >100 |
| Ciprofloxacin (Benchmark) | 0.25 - 2 | 0.015 - 1 | N/A |
Rationale for Prediction: The presence of the nitro group is anticipated to confer some antimicrobial activity, particularly against Gram-positive bacteria.[1] However, the activity is likely to be modest compared to the potent, broad-spectrum activity of Ciprofloxacin.[6][7][8] The methoxy group is not expected to significantly contribute to the antimicrobial effect.
Antioxidant Activity (DPPH Scavenging IC50 in µM)
| Compound | DPPH IC50 (µM) |
| This compound | Predicted |
| Methyl 2-hydroxy-5-methoxybenzoate | 50 - 100 |
| Methyl 2-hydroxy-3-nitrobenzoate | >100 |
| Ascorbic Acid (Benchmark) | ~25 - 50 [10][11][12] |
Rationale for Prediction: The phenolic hydroxyl group is the primary contributor to antioxidant activity. The electron-donating methoxy group at the para position may enhance this activity. However, the strongly electron-withdrawing nitro group at the ortho position is likely to diminish the hydrogen-donating ability of the hydroxyl group, thus reducing the overall antioxidant potential. Therefore, the predicted activity is expected to be lower than that of its non-nitrated analog and significantly lower than the potent antioxidant Ascorbic Acid.
Anticancer Activity (MTT Assay IC50 in µM against MCF-7)
| Compound | IC50 (µM) against MCF-7 |
| This compound | Predicted |
| Methyl 2-hydroxy-5-methoxybenzoate | >50 |
| Methyl 2-hydroxy-3-nitrobenzoate | 20 - 50 |
| 5-Fluorouracil (Benchmark) | ~5 - 15 |
Rationale for Prediction: Nitroaromatic compounds have been investigated for their anticancer properties.[3] The nitro group can be bioreduced in hypoxic tumor environments to reactive species that induce cytotoxicity. The methoxy group has also been associated with cytotoxic activity in some contexts.[5] Therefore, this compound is predicted to exhibit some level of cytotoxicity against MCF-7 cells, likely greater than its non-nitrated analog, but probably less potent than the established chemotherapeutic agent 5-Fluorouracil.
Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis and comprehensive in-vitro biological evaluation of this compound. Based on the structure-activity relationships of related compounds, it is hypothesized that this molecule will possess modest antimicrobial and anticancer activities, while its antioxidant potential is likely to be limited.
The provided experimental protocols offer a robust framework for validating these predictions and accurately quantifying the biological activity of this novel compound. Further studies should focus on expanding the panel of microbial strains and cancer cell lines to establish a broader activity spectrum. Additionally, mechanistic studies would be crucial to elucidate the specific cellular targets and pathways through which this compound and its analogs exert their biological effects. The insights gained from such investigations will be invaluable for the rational design and development of new therapeutic agents based on the versatile salicylate scaffold.
References
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Gunasekaran, B., Jayamani, A., Sengottuvelan, N., & Chakkaravarthi, G. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o317. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. PubChem. Retrieved from [Link]
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Kim, J. H., et al. (2018). Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis. International Journal of Oncology, 52(5), 1657-1667. Retrieved from [Link]
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Mishra, A., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Scientific Reports, 14(1), 11293. Retrieved from [Link]
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Bargavi, S., Nataraj, P., Perumal, P. T., & Lakshmi, S. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. IUCrData, 1(6), x161235. Retrieved from [Link]
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Sim, K. S., et al. (2019). Antioxidant Activity, Total Phenolic and Flavonoid Content and LC–MS Profiling of Leaves Extracts of Alstonia angustiloba. Molecules, 24(4), 705. Retrieved from [Link]
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Wang, J., et al. (2010). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4509-4512. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of DPPH assay. The values are compared with ascorbic acid.... Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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Kos, J., et al. (2016). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 24(16), 3569-3578. Retrieved from [Link]
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Soares, J. R., et al. (2007). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 45(5), 368-375. Retrieved from [Link]
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MDPI. (n.d.). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]
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Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Retrieved from [Link]
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Britannica. (n.d.). Methyl salicylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectral Data Cross-Referencing for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of a molecule is paramount. The synthesis of a target compound, such as Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, is only truly successful upon its rigorous characterization. Spectroscopic techniques remain the bedrock of this process, providing a molecular "fingerprint" that, when correctly interpreted and cross-referenced, bestows confidence in a compound's identity and purity.
This guide provides an in-depth, experience-driven walkthrough for the structural verification of this compound. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. Our focus will be on the acquisition of high-quality experimental data, its meticulous interpretation, and the critical process of cross-referencing with established, authoritative spectral databases.
Part 1: The Foundation – Acquiring High-Quality Experimental Spectra
The quality of any spectral analysis is fundamentally limited by the quality of the initial data. Garbage in, garbage out is an unforgiving reality. Therefore, meticulous sample preparation and adherence to best practices in instrument operation are non-negotiable.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering unparalleled insight into the molecular skeleton.
Causality: The choice of solvent is critical. It must dissolve the analyte without its own signals obscuring important regions of the spectrum. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR. The addition of a small amount of Tetramethylsilane (TMS) provides a zero-point reference for calibrating chemical shifts.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of dry, purified this compound.
-
Solubilization: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube. Ensure complete dissolution; sonication may be gently applied if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming process to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. A proton-decoupled experiment is standard to produce a spectrum of singlets, simplifying interpretation.
Experimental Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2]
Causality: For solid samples, the Attenuated Total Reflection (ATR) technique is often superior to traditional KBr pellets.[2] It requires minimal sample preparation, eliminates the need for grinding and pressing (which can sometimes induce polymorphic changes), and provides excellent sample-to-crystal contact for a strong, reproducible signal.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.[3]
Experimental Protocol 3: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[4]
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules like our target compound, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[5] High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass, which is used to confirm the elemental formula.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6] High concentrations can lead to signal suppression and source contamination.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI voltage settings (positive and negative modes should be checked) to generate gas-phase ions.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap). Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.[7]
Part 2: Interpreting the Experimental Evidence
A skilled scientist does not merely collect data; they interpret it, building a case for the molecular structure. Based on the known structure of this compound, we can predict the expected spectral features.
Predicted Spectral Data for this compound
| Proton (¹H) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~7.9 | d | 1H | Aromatic CH |
| H-6 | ~7.4 | d | 1H | Aromatic CH |
| OCH₃ | ~4.0 | s | 3H | Methoxy |
| COOCH₃ | ~3.9 | s | 3H | Methyl Ester |
| OH | ~11.0 | s (broad) | 1H | Phenolic OH |
| Carbon (¹³C) | Predicted δ (ppm) | Assignment |
| C=O | ~168 | Ester Carbonyl |
| C-2 | ~155 | Aromatic C-OH |
| C-5 | ~150 | Aromatic C-OCH₃ |
| C-3 | ~138 | Aromatic C-NO₂ |
| C-1 | ~125 | Aromatic C-COOCH₃ |
| C-6 | ~120 | Aromatic C-H |
| C-4 | ~115 | Aromatic C-H |
| OCH₃ | ~57 | Methoxy |
| COOCH₃ | ~53 | Methyl Ester |
| FT-IR | Predicted Wavenumber (cm⁻¹) | Assignment |
| O-H stretch | 3200-3400 (broad) | Intramolecular H-bonded phenol |
| C-H stretch | 3000-3100 | Aromatic |
| C-H stretch | 2850-2960 | Aliphatic (methyl groups) |
| C=O stretch | ~1720 | Ester carbonyl |
| C=C stretch | 1600 & 1480 | Aromatic ring |
| N-O stretch | ~1530 (asym) & ~1340 (sym) | Nitro group |
| C-O stretch | ~1250 & ~1080 | Ether and Ester |
| Mass Spec. | Predicted m/z | Assignment |
| HRMS (ESI+) | [M+H]⁺ = 228.0508 | Protonated Molecule |
| HRMS (ESI+) | [M+Na]⁺ = 250.0327 | Sodiated Adduct |
| MS | 227.04 | Molecular Ion (M⁺) |
Note: NMR predictions are based on standard additive models and analysis of similar structures. IR values are based on characteristic group frequencies.[8]
Part 3: The Cross-Referencing Workflow
With our meticulously acquired and interpreted experimental data in hand, the next step is to compare it against the vast repository of chemical knowledge stored in spectral databases. This process provides the final, authoritative validation of our compound's identity.
Step-by-Step Cross-Referencing Guide:
-
Select Authoritative Databases: Prioritize well-curated, public-access databases.
-
PubChem: An extensive database from the NIH, providing physical properties, spectral information (often linked from other sources), and literature references.
-
Spectral Database for Organic Compounds (SDBS): A free, high-quality database from AIST, Japan, containing MS, FT-IR, ¹H NMR, and ¹³C NMR spectra.[9][10][11]
-
ChemSpider: A rich chemical database from the Royal Society of Chemistry that aggregates data from numerous sources, including spectra.
-
-
Perform Searches: Use multiple identifiers to ensure a comprehensive search. For our target compound, these are:
-
Name: this compound
-
Molecular Formula: C₉H₉NO₅
-
-
Compile Database Information: Systematically extract the relevant spectral data from each database.
Table 2: Compiled Spectral Data from Public Databases
| Database | Technique | Observed Data / Link to Spectrum |
| PubChem | Mass Spec. | GC-MS data available. Top peaks reported at m/z 165, 197, 166. Molecular Weight: 227.17 g/mol . |
| PubChem | FT-IR | FTIR and ATR-IR spectra available via SpectraBase link. |
| SDBS | NMR/IR/MS | No entry found for "this compound" upon direct search. |
| ChemSpider | Various | Aggregates data; often links back to other sources like PubChem. |
Note: The absence of a complete dataset in a single database is common. This highlights the importance of acquiring one's own comprehensive experimental data.
The Comparative Analysis
This is the synthesis step where expertise is crucial.
-
Mass Spectrometry: Our experimental HRMS data should yield a mass for [M+H]⁺ of 228.0508. This would be compared to the theoretical exact mass calculated for C₉H₁₀NO₅⁺. A match within 5 ppm is considered definitive confirmation of the elemental formula. The database value for the nominal molecular weight (227 g/mol ) is consistent with this. The fragmentation pattern observed in our experimental MS/MS would then be compared to the GC-MS fragmentation data available on PubChem to look for common fragment ions, further corroborating the structure.
-
Infrared Spectroscopy: The experimental FT-IR spectrum should be overlaid with the reference spectrum from PubChem/SpectraBase. Key absorbances should match: the broad O-H, the sharp ester C=O at ~1720 cm⁻¹, the strong and characteristic NO₂ stretches, and the fingerprint region (1400-600 cm⁻¹). Minor shifts are expected due to differences in sampling (e.g., neat solid ATR vs. KBr pellet).
-
NMR Spectroscopy: This is often where discrepancies arise and where careful analysis is most rewarded. Since a direct database spectrum was not located, we rely on our predicted values and chemical principles. The two aromatic protons should appear as doublets, a pattern indicative of their relationship to each other on the ring. The chemical shifts of the methoxy and methyl ester groups should be distinct singlets. The downfield shift of the phenolic proton is characteristic of strong intramolecular hydrogen bonding with the adjacent ester carbonyl group. Any deviation from this predicted pattern in the experimental spectrum would be a red flag, prompting a re-evaluation of the proposed structure or sample purity.
Conclusion: A Self-Validating System of Inquiry
The process of cross-referencing experimental spectral data with established databases is not a simple matching game. It is a holistic, self-validating system of scientific inquiry. The experimental protocols are designed with internal checks (e.g., IR background scans, MS calibration). The interpretation of each spectrum provides a set of hypotheses about the structure. Finally, cross-referencing these hypotheses with authoritative databases provides the external validation necessary for confident structural assignment.
By following this rigorous, multi-faceted approach, researchers can ensure the scientific integrity of their work, providing a solid and trustworthy foundation for subsequent research and development.
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
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A Comparative Guide to Genotoxic Impurity Profiling for Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the stringent control of impurities is paramount to ensure the safety and efficacy of drug substances. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are often carcinogenic even at trace levels. Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous impurity profiling due to the inherent risks associated with its nitroaromatic structure and synthetic pathway.
This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive genotoxic impurity profiling of this compound. Moving beyond a mere listing of procedures, this document delves into the causality behind experimental choices, offering a self-validating framework for robust impurity control. By integrating established analytical principles with practical, field-proven insights, this guide aims to empower researchers and drug development professionals to design and implement effective strategies for ensuring the safety and quality of their pharmaceutical products.
Postulated Synthetic Pathway and Potential Genotoxic Impurities
A definitive, publicly available synthesis for this compound is not widely documented. However, based on fundamental principles of organic chemistry and synthetic routes for analogous compounds, a plausible pathway involves the electrophilic nitration of methyl 2-hydroxy-5-methoxybenzoate.[1] This key transformation, while effective, is often the primary source of genotoxic impurities.
Postulated Synthesis of this compound
The synthesis likely proceeds via the nitration of methyl 2-hydroxy-5-methoxybenzoate using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[2] The directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups, both being ortho-, para-directing, and the meta-directing effect of the methyl ester (-COOCH3) group, influence the position of nitration.
Caption: Postulated synthetic pathway for this compound.
Potential Genotoxic Impurities
The nitration of substituted aromatic compounds is seldom perfectly selective, leading to the formation of several potential genotoxic impurities.
-
Isomeric Impurities: The directing effects of the substituents can lead to the formation of other nitro-isomers. For instance, nitration could potentially occur at other positions on the aromatic ring, leading to isomers such as Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate or dinitro-derivatives under harsher conditions.[3]
-
Unreacted Starting Material: Incomplete reaction can result in the carryover of the starting material, methyl 2-hydroxy-5-methoxybenzoate.
-
Byproducts of Side Reactions: Over-nitration can lead to the formation of dinitro or trinitro compounds. Hydrolysis of the ester functionality under acidic conditions can also occur, yielding 2-hydroxy-5-methoxy-3-nitrobenzoic acid.
-
Degradation Products: The final product and any impurities may degrade under specific conditions of heat, light, or pH, forming new, potentially genotoxic species.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for GTI profiling is critical and depends on the physicochemical properties of the impurities and the required sensitivity. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds that possess a UV chromophore, which is the case for nitroaromatic compounds.
Experimental Protocol: HPLC-UV for Impurity Profiling
| Parameter | Condition |
| Instrument | HPLC system with a UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | 0-5 min, 90% A; 5-13 min, 85% A; 13-40 min, 70% A; 40-50 min, 50% A; 50-60 min, 0% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Data Presentation: Expected HPLC-UV Performance
| Compound | Expected Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Methyl 2-hydroxy-5-methoxybenzoate | ~15 | ~0.1 | ~0.3 |
| This compound | ~25 | ~0.05 | ~0.15 |
| 2-hydroxy-5-methoxy-3-nitrobenzoic acid | ~10 | ~0.08 | ~0.24 |
| Dinitro-isomers | >30 | ~0.04 | ~0.12 |
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating moderately polar aromatic compounds.
-
The gradient elution allows for the separation of compounds with a range of polarities, from the more polar benzoic acid impurity to the less polar dinitro-isomers.
-
A UV detection wavelength of 254 nm is selected as it is a common wavelength for the detection of aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target molecule and its likely impurities, derivatization is often necessary to increase volatility.
Experimental Protocol: GC-MS for Volatile and Derivatizable Impurities
| Parameter | Condition |
| Instrument | GC-MS with a Triple Quadrupole Mass Spectrometer |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) and SIM/MRM for target impurities |
| Derivatization | Silylation with BSTFA for hydroxyl and carboxyl groups |
Data Presentation: Expected GC-MS Performance
| Compound (as TMS derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Methyl 2-(trimethylsilyloxy)-5-methoxybenzoate | ~10 | M+, M-15, M-31 | ~0.5 | ~1.5 |
| Methyl 2-(trimethylsilyloxy)-5-methoxy-3-nitrobenzoate | ~15 | M+, M-15, M-31, M-46 | ~0.1 | ~0.3 |
| 2-(trimethylsilyloxy)-5-methoxy-3-nitrobenzoic acid, TMS ester | ~18 | M+, M-15, M-73 | ~0.2 | ~0.6 |
Causality Behind Experimental Choices:
-
An HP-5ms column is a general-purpose, low-polarity column suitable for a wide range of underivatized and derivatized compounds.
-
Silylation is a common derivatization technique that replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl group, increasing volatility and thermal stability.[5]
-
The use of both full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes provides a balance between identifying unknown impurities and achieving high sensitivity for known target impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the most powerful technique for the analysis of a wide range of GTIs at trace levels.[6][7]
Experimental Protocol: LC-MS/MS for Comprehensive Impurity Profiling
| Parameter | Condition |
| Instrument | UPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-22 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Ionization | Electrospray Ionization (ESI), positive and negative modes |
| Scan Mode | MRM for known impurities, Full Scan for unknowns |
Data Presentation: Expected LC-MS/MS Performance
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Methyl 2-hydroxy-5-methoxybenzoate | ~8 | 183.06 [M+H]+ | 151.04, 123.04 | ~0.05 | ~0.15 |
| This compound | ~12 | 228.05 [M+H]+ | 196.03, 168.03 | ~0.01 | ~0.03 |
| 2-hydroxy-5-methoxy-3-nitrobenzoic acid | ~6 | 212.02 [M-H]- | 168.03, 122.04 | ~0.02 | ~0.06 |
| Dinitro-isomers | >15 | 273.03 [M+H]+ | Varies | ~0.01 | ~0.03 |
Causality Behind Experimental Choices:
-
A sub-2 µm particle size column provides higher resolution and faster analysis times compared to standard HPLC columns.
-
Formic acid is a common mobile phase additive that aids in the ionization of analytes in ESI.
-
Alternating between positive and negative ionization modes allows for the detection of a wider range of compounds in a single run.
-
MRM is a highly sensitive and selective technique for quantifying known impurities, while full scan mode is essential for identifying unknown species.[8]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products that could form during the shelf life of the API or drug product. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Experimental Protocols for Forced Degradation
-
Acidic Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV (254 nm) and visible light.
The resulting samples should be analyzed by a stability-indicating method, typically LC-MS, to identify and quantify the degradation products.
Caption: General analytical workflow for impurity profiling.
Method Comparison and Recommendations
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | - Cost-effective- Robust and reliable- Readily available | - Lower sensitivity than MS- Cannot identify unknown impurities | - Routine quality control- Quantification of known, chromophoric impurities |
| GC-MS | - Excellent for volatile impurities- High sensitivity and specificity | - Requires derivatization for non-volatile compounds- Not suitable for thermally labile compounds | - Analysis of residual solvents- Profiling of volatile byproducts |
| LC-MS | - Highest sensitivity and specificity- Broad applicability- Can identify unknown impurities | - Higher cost and complexity- Potential for matrix effects | - Comprehensive impurity profiling- Identification of unknown GTIs- Forced degradation studies |
Recommendation: For a comprehensive and robust genotoxic impurity profiling of this compound, a validated LC-MS/MS method is the recommended approach. Its superior sensitivity and ability to identify unknown impurities are critical for ensuring the safety of the final pharmaceutical product. HPLC-UV can be employed for routine quality control once the impurity profile has been well-characterized, while GC-MS is a valuable complementary technique for the analysis of any potential volatile impurities.
Conclusion
The effective control of genotoxic impurities is a non-negotiable aspect of modern pharmaceutical development. For a key intermediate like this compound, a thorough understanding of its synthetic pathway and potential impurities is the foundation of a robust control strategy. This guide has provided a comparative analysis of the most powerful analytical techniques for this purpose, emphasizing the rationale behind methodological choices. By leveraging the strengths of HPLC-UV, GC-MS, and particularly LC-MS/MS, researchers and scientists can confidently identify, quantify, and control genotoxic impurities, ultimately safeguarding patient health and ensuring regulatory compliance.
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A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (2021). Journal of Pharmaceutical Research International. [Link]
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LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Pharmaceutical Analysis and Quality Assurance. [Link]
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2-Hydroxy-3-methoxy-5-(methoxycarbonyl)nitrobenzene. ChemBK. [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2020). Molecules. [Link]
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Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem. [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2024). ResolveMass. [Link]
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Supporting Information. CDC Stacks. [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules. [Link]
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LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. (2022). Journal of the Indian Chemical Society. [Link]
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Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
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Nitration of Methyl Benzoate. (2024). YouTube. [Link]
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How can you determine the nitration of methyl benzoate? (2016). Quora. [Link]
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Nitration of methyl benzoate. (2021). YouTube. [Link]
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Optimisation and Validation of a GC-MS/MS Method for the Analysis of Methyl Salicylate in Hair and Skin Samples for Use in Human-Volunteer Decontamination Studies. (2019). Journal of Chromatography B. [Link]
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Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. (2019). Journal of Chromatography B. [Link]
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Analytical Methods. Royal Society of Chemistry. [Link]
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Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. (1998). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Why do I see two peaks for methyl salicylate in my GC–MS spectrum? (2021). Chemistry Stack Exchange. [Link]
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Development of an analytical method to detect methyl salicylate in human plasma. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]
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Nitration of methyl benzoate. Royal Society of Chemistry. [Link]
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Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2021). Foods. [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. (2021). Molecules. [Link]
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A Comparative Guide to the Reactivity of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Molecular Architecture and Electronic Profile: Understanding the "Why"
The reactivity of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a direct consequence of the interplay between its substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃) on the benzene ring.
-
Electron-Donating Groups (EDGs): The hydroxyl and methoxy groups are strong electron-donating groups through resonance (p-π conjugation), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves.[1][2] However, due to their electronegativity, they exert a weaker electron-withdrawing inductive effect.
-
Electron-Withdrawing Groups (EWGs): Conversely, the nitro and methyl ester groups are potent electron-withdrawing groups, both through resonance and induction.[3] These groups significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack under certain conditions.
The specific arrangement of these substituents on the benzene ring creates a unique electronic landscape that governs the regioselectivity and rate of subsequent reactions.
Comparative Reactivity in Key Transformations
We will now examine the reactivity of this compound in several key synthetic transformations, comparing its expected behavior with relevant analogues.
Reduction of the Nitro Group: A Gateway to Amino Derivatives
The reduction of the nitro group to an amine is a pivotal transformation, yielding a versatile aniline derivative for further functionalization, such as in the synthesis of heterocyclic compounds.[4] The reactivity of the nitro group towards reduction is influenced by the electronic environment of the aromatic ring.
Comparative Analysis:
Generally, electron-withdrawing groups on the aromatic ring can facilitate the reduction of a nitro group by lowering the electron density at the nitro group's nitrogen atom, making it more susceptible to attack by reducing agents. Conversely, electron-donating groups can slow down the reduction.
| Compound | Substituents | Expected Relative Rate of Nitro Reduction | Rationale |
| This compound | -OH (EDG), -OCH₃ (EDG), -COOCH₃ (EWG) | Moderate | The presence of two strong EDGs increases electron density on the ring, which can slightly deactivate the nitro group towards reduction compared to a simple nitrobenzoate. However, the EWG ester group counteracts this effect to some extent. |
| Methyl 3-nitrobenzoate | -COOCH₃ (EWG) | Fast | The strong electron-withdrawing nature of the ester group facilitates the reduction of the nitro group. |
| 2,4-Dinitrotoluene | Two -NO₂ (EWG), -CH₃ (EDG) | Fast | The presence of two strongly deactivating nitro groups makes the ring electron-deficient, favoring reduction. |
Experimental Protocols for Nitro Group Reduction:
The choice of reducing agent is critical and can be tailored to achieve chemoselectivity.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation vessel
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-5-methoxy-3-hydroxybenzoate.
Protocol 2: Metal-Mediated Reduction (Fe/HCl)
A classic and cost-effective method, though workup can be more involved.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol and Water
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (catalytic amount, e.g., 0.1-0.2 eq) dropwise to the refluxing mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Workflow for Nitro Group Reduction
Caption: Key methods for the reduction of the nitro group.
Reactivity of the Ester Group: Hydrolysis
The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, a transformation often necessary for subsequent amide bond formation or other derivatizations. The rate of ester hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring.
Comparative Analysis:
Electron-withdrawing groups generally accelerate the rate of alkaline hydrolysis by stabilizing the negatively charged tetrahedral intermediate. Conversely, electron-donating groups retard the reaction.
| Compound | Substituents | Expected Relative Rate of Alkaline Hydrolysis | Rationale |
| This compound | -OH (EDG), -OCH₃ (EDG), -NO₂ (EWG) | Fast | The powerful electron-withdrawing nitro group will significantly enhance the electrophilicity of the ester's carbonyl carbon, accelerating nucleophilic attack by hydroxide. The EDGs will have a counteracting but likely weaker effect. |
| Methyl Benzoate | None | Slow | The unsubstituted ring provides a baseline for comparison. |
| Methyl p-nitrobenzoate | -NO₂ (EWG) | Very Fast | The para-nitro group strongly withdraws electron density, making the ester highly susceptible to hydrolysis. |
| Methyl p-methoxybenzoate | -OCH₃ (EDG) | Very Slow | The electron-donating methoxy group deactivates the ester towards nucleophilic attack.[5] |
Protocol 3: Alkaline Hydrolysis of the Ester
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add a solution of NaOH (1.1 - 2.0 eq) in water.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with HCl (e.g., 1M solution) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reactivity of the Hydroxyl Group: Etherification
The phenolic hydroxyl group can be alkylated to form an ether, a common strategy to modify the molecule's properties or to protect the hydroxyl group during subsequent reactions. The acidity of the phenol, and thus its reactivity towards alkylation under basic conditions, is influenced by the electronic effects of the other substituents.
Comparative Analysis:
Electron-withdrawing groups increase the acidity of the phenolic proton, facilitating the formation of the phenoxide anion, which is the active nucleophile in Williamson ether synthesis.
| Compound | Substituents | Expected Relative pKa of Phenolic -OH | Rationale |
| This compound | -OCH₃ (EDG), -NO₂ (EWG), -COOCH₃ (EWG) | Low (More Acidic) | The two strong electron-withdrawing groups (-NO₂ and -COOCH₃) will significantly stabilize the corresponding phenoxide anion, making the phenol more acidic and more readily deprotonated. |
| Phenol | None | High (Less Acidic) | The unsubstituted phenol serves as a baseline. |
| p-Nitrophenol | -NO₂ (EWG) | Low (More Acidic) | The electron-withdrawing nitro group stabilizes the phenoxide, increasing acidity. |
| p-Methoxyphenol | -OCH₃ (EDG) | High (Less Acidic) | The electron-donating methoxy group destabilizes the phenoxide, decreasing acidity. |
Protocol 4: Williamson Ether Synthesis
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., acetone, DMF, acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (this will depend on the reactivity of the alkyl halide and the solvent used) and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ether.
-
Purify the product by column chromatography or recrystallization as needed.
Logical Flow of Subsequent Reactions
Caption: Potential reaction pathways from the title compound.
Conclusion
This compound is a highly functionalized aromatic building block whose reactivity is a predictable consequence of the electronic interplay of its substituents. The presence of both strong electron-donating and electron-withdrawing groups allows for a range of selective transformations. The nitro group can be readily reduced to an amine, the ester is activated towards hydrolysis, and the hydroxyl group is sufficiently acidic for straightforward etherification. By understanding the underlying principles of physical organic chemistry, researchers can strategically exploit the reactivity of this versatile intermediate to access a wide array of complex molecular targets in drug discovery and materials science. This guide provides a framework for anticipating the behavior of this compound and for designing robust and efficient synthetic routes.
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La Salle University. Substituent Effects. Available from: [Link]
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Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Available from: [Link]
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Singh, L., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 64(7), 418-420. Available from: [Link]
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
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Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 14-29. Available from: [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate is a key building block in the synthesis of various pharmacologically active compounds. Its substituted benzene ring, featuring hydroxyl, methoxy, nitro, and methyl ester functionalities, offers multiple points for chemical modification, making it a valuable intermediate in medicinal chemistry and drug discovery. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to the scientific community. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering detailed experimental protocols and a thorough analysis of their respective synthetic efficiencies. The causality behind experimental choices is explained to provide actionable insights for researchers in the field.
Overview of Synthetic Strategies
Three plausible synthetic routes to this compound have been identified and are benchmarked in this guide. Each route commences from a different, commercially available starting material, employing distinct chemical transformations to arrive at the target molecule. The routes are as follows:
-
Route 1: Beginning with 2-hydroxy-5-methoxybenzoic acid, this pathway involves an initial esterification followed by a regioselective nitration.
-
Route 2: Starting from 2-methoxy-4-nitrophenol, this approach necessitates the introduction of a carboxyl group via a Kolbe-Schmitt carboxylation, followed by esterification.
-
Route 3: Commencing with 2-hydroxy-5-methoxybenzaldehyde, this route requires the oxidation of the aldehyde to a carboxylic acid, followed by nitration and subsequent esterification.
The following sections will provide a detailed breakdown of each route, including step-by-step experimental protocols, an analysis of the underlying chemical principles, and a comparative summary of their synthetic efficiencies based on factors such as overall yield, cost of starting materials, and operational simplicity.
Route 1: Esterification Followed by Nitration of 2-hydroxy-5-methoxybenzoic acid
This route is a straightforward two-step process that leverages the commercial availability of 2-hydroxy-5-methoxybenzoic acid. The key challenge in this route lies in achieving regioselective nitration at the C3 position of the benzene ring.
Experimental Protocol
Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
A mixture of 2-hydroxy-5-methoxybenzoic acid (16.8 g, 0.1 mol) and concentrated hydrochloric acid (10 mL) in methanol (150 mL) is heated under reflux for 48 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure to yield an oily residue. This residue is then dissolved in ethyl acetate (100 mL) and washed with two portions of 10% sodium bicarbonate solution (50 mL each), followed by drying over anhydrous sodium sulfate. Evaporation of the solvent is expected to afford the desired methyl 2-hydroxy-5-methoxybenzoate as an oil.[1] Based on similar esterification reactions, a high yield is anticipated.
Step 2: Nitration of Methyl 2-hydroxy-5-methoxybenzoate
To a solution of Methyl 2-hydroxy-5-methoxybenzoate (18.2 g, 0.1 mol) in concentrated sulfuric acid (100 mL) cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid (7.5 mL, ~0.12 mol) and concentrated sulfuric acid (7.5 mL) is added dropwise with stirring. The temperature of the reaction mixture should be maintained below 15 °C throughout the addition.[2] After the addition is complete, the mixture is stirred for an additional 15 minutes and then carefully poured onto crushed ice (500 g). The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol to remove impurities.[2] The crude product is then recrystallized from methanol to yield this compound.
Scientific Rationale
The initial Fischer esterification is a classic and generally high-yielding reaction for converting carboxylic acids to their corresponding esters in the presence of an acid catalyst and an excess of the alcohol.[3] The subsequent nitration is an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy and methyl ester groups are also directing. The position of nitration is influenced by the combined directing effects of these substituents and steric hindrance. The -OH and -OCH3 groups strongly activate the ring towards electrophilic attack, and their ortho- and para-directing effects reinforce each other. The ester group is a deactivating, meta-directing group. The nitration is expected to occur at the position most activated by the hydroxyl and methoxy groups and not sterically hindered.
Route 1: Workflow
Caption: Synthetic workflow for Route 2.
Route 3: Oxidation and Nitration of 2-hydroxy-5-methoxybenzaldehyde
This route utilizes a commercially available benzaldehyde and involves a sequence of oxidation and nitration steps. The order of these steps can be crucial for the overall efficiency. Here, we present the oxidation-then-nitration pathway.
Experimental Protocol
Step 1: Synthesis of 2-hydroxy-5-methoxybenzaldehyde (optional, if not commercially available)
2-hydroxy-5-methoxybenzaldehyde can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction with a reported yield of 79%. [4] Step 2: Oxidation of 2-hydroxy-5-methoxybenzaldehyde
2-hydroxy-5-methoxybenzaldehyde (15.2 g, 0.1 mol) is dissolved in a suitable solvent such as acetone. A solution of an oxidizing agent, for example, potassium permanganate, is added portion-wise while maintaining the temperature. The reaction is monitored by TLC for the disappearance of the starting aldehyde. Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the 2-hydroxy-5-methoxybenzoic acid. The product is then collected by filtration.
Step 3: Esterification of 2-hydroxy-5-methoxybenzoic acid
The procedure is identical to Step 1 of Route 1.
Step 4: Nitration of Methyl 2-hydroxy-5-methoxybenzoate
The procedure is identical to Step 2 of Route 1.
An alternative sequence would involve nitration of 2-hydroxy-5-methoxybenzaldehyde first, followed by oxidation of the resulting nitro-aldehyde and subsequent esterification. The choice of sequence would depend on the yields and ease of purification of the intermediates. A patent describes a multi-step synthesis starting from a related benzaldehyde involving nitration and oxidation. [5]
Scientific Rationale
The oxidation of an aldehyde to a carboxylic acid is a common transformation that can be achieved with various oxidizing agents. The choice of oxidant is critical to avoid side reactions, especially with the electron-rich aromatic ring. The subsequent esterification and nitration steps follow the same principles as described in Route 1. The order of reactions is important; performing the nitration on the aldehyde and then oxidizing might offer different regioselectivity and yield compared to the sequence described.
Route 3: Workflow
Sources
Safety Operating Guide
Proper Disposal of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate. The procedures outlined herein are grounded in established safety protocols for nitroaromatic compounds and general best practices for laboratory chemical waste management.
Understanding the Hazards: The Nature of Nitroaromatic Compounds
This compound belongs to the class of nitroaromatic compounds. These substances are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. This chemical structure imparts specific properties that necessitate careful handling and disposal.
Nitroaromatic compounds are often toxic, and many are considered environmental pollutants.[1][2][3][4] Their reactivity can vary, but some can be unstable, particularly at elevated temperatures or in the presence of certain other chemicals. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can contribute to the molecule's biological activity and potential toxicity.[2] Therefore, treating all novel or uncharacterized nitroaromatic compounds with a high degree of caution is a prudent and essential safety measure.
Hazard and Precautionary Summary
Based on data for analogous compounds, the primary hazards associated with this compound are likely to include skin, eye, and respiratory irritation. Ingestion may also be harmful.
| Hazard Classification | GHS Hazard Statement (Inferred) | Precautionary Statement (Inferred) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be outfitted with the appropriate personal protective equipment. This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in ensuring safe disposal.
-
Designated Waste Container: All waste this compound, including contaminated materials like weighing paper, pipette tips, and absorbent pads from a spill, must be placed in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound." The date of accumulation and the name of the generating laboratory or researcher should also be clearly visible.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong oxidizing agents or strong bases, as this could lead to a dangerous reaction.
Storage of Chemical Waste
Proper storage of the hazardous waste container while it awaits pickup is crucial to maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA): The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area. This area should be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: The SAA should have secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks from the primary waste container.
-
Ventilation: The storage area should be well-ventilated.
Final Disposal
The ultimate disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company.
-
Contact EHS: Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety department to schedule a pickup.
-
Documentation: Ensure all necessary paperwork and manifests are completed accurately and accompany the waste container.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 3.1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collection: Carefully scoop the absorbed material or the swept-up solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Seal and label the waste container and store it in a designated Satellite Accumulation Area for pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper personal protective equipment, waste segregation, and authorized disposal channels, researchers can minimize risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals to ensure compliance with all applicable regulations.
References
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PubMed. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
-
PubMed. (2021). Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. Retrieved from [Link]
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University of California, Riverside. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
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PubMed. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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- 4. Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dealing with spills of hazardous chemicals: some nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
A Researcher's Guide to Safely Handling Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must always be balanced with an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling and disposal of this compound, ensuring that your work can proceed with both confidence and caution. As your dedicated partner in laboratory safety, we aim to provide value that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
This compound and structurally similar aromatic nitro compounds present a specific set of hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
A thorough risk assessment is the foundational step for any laboratory procedure.[1] Based on data from analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | GHS Hazard Statement | Primary Exposure Route |
| Skin Irritation | Causes skin irritation upon direct contact.[2][3][4][5] | H315 | Skin Contact |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation.[2][3][4][5][6] | H319 | Eye Contact |
| Respiratory Irritation | May cause irritation to the respiratory tract if dust is inhaled.[2][3][7] | H335 | Inhalation |
| Harmful if Swallowed | May cause harm if ingested.[5][7] | H302 | Ingestion |
Note: Some related nitroaromatic compounds are also suspected of causing genetic defects or other long-term health effects, reinforcing the need for stringent exposure controls.[7][8]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the specific chemical and physical hazards identified. For this compound, a solid powder, the primary goal is to create a complete barrier against dust and direct contact.[2]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3]
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10][11]
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing during dissolution, a face shield should be worn in addition to safety goggles.
Hand Protection
To prevent skin irritation, appropriate gloves are mandatory.[12]
-
Recommended Material: Nitrile rubber gloves are effective for protecting against incidental contact with this type of compound.[10][13]
-
Critical Practice: Always inspect gloves for tears or punctures before use.[2][12] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Contaminated gloves must be disposed of as chemical waste.
Skin and Body Protection
Protecting exposed skin is crucial.
-
Standard Protocol: A clean, buttoned laboratory coat must be worn at all times.[13]
-
Additional Measures: Ensure that legs and feet are fully covered. Closed-toe shoes are required; sandals or perforated shoes are not permitted in the laboratory.[13][14] For procedures with a higher risk of contamination, consider using additional protective clothing.[7][9]
Respiratory Protection
The risk of inhaling irritating dust must be controlled.
-
Primary Control: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to minimize airborne concentrations.[2][3][7][12]
-
When Required: If engineering controls like a fume hood are not available or are insufficient to control dust generation, a NIOSH/MSHA-approved respirator with a particulate filter is required.[7][8]
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely handling this compound, from preparation to cleanup.
Step 1: Preparation and Area Setup
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly. Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[2][9][11]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Review Emergency Procedures: Mentally review the location of emergency equipment and the first aid steps for exposure.
Step 2: Donning Personal Protective Equipment
Put on your PPE in the following order:
-
Laboratory Coat
-
Safety Goggles (and face shield, if necessary)
-
Gloves (ensure they fit properly over the cuffs of your lab coat)
Step 3: Handling the Compound
-
Transfer and Weighing: Conduct all manipulations of the solid powder deep within the chemical fume hood.
-
Minimize Dust: Handle the material carefully to avoid generating dust.[2][7][11] Use a spatula to gently transfer the solid. Avoid pouring the dry powder directly from the container if possible.
-
Container Management: Keep the container tightly closed when not in use.[2][4][9]
Step 4: Post-Handling and Decontamination
-
Clean Work Area: After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent and cleaning materials.
-
Waste Segregation: All disposable materials that have come into contact with the chemical (e.g., weigh boats, contaminated wipes, gloves) must be placed in a designated, labeled hazardous waste container.[13]
Step 5: Doffing Personal Protective Equipment
Remove PPE carefully to avoid contaminating yourself. The general order is:
-
Gloves (using the proper removal technique)
-
Face Shield (if used)
-
Laboratory Coat
-
Safety Goggles
-
Wash Hands Thoroughly: Immediately wash your hands with soap and water after removing all PPE.[12]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.se [fishersci.se]
- 11. fishersci.com [fishersci.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. csub.edu [csub.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
